Saccharin 1-methylimidazole
Description
Propriétés
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one;1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSNKRPEUQVMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-Methylimidazolium Saccharinate Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-methylimidazolium saccharinate, a promising ionic liquid (IL) with applications in various scientific fields, including as a "green" solvent and catalyst. The document details two primary synthetic pathways: a one-step acid-base neutralization to produce the protic ionic liquid (PIL), 1-methylimidazolium saccharinate ([Hmim][Sac]), and a two-step quaternization-metathesis route for the synthesis of the aprotic analogue, 1,3-dimethylimidazolium saccharinate ([C₁C₁im][Sac]). This guide includes detailed experimental protocols, tabulated quantitative data for reaction parameters and physicochemical properties, and spectroscopic data for product characterization. Visual workflows and pathway diagrams are provided to clarify the synthetic processes.
Introduction
Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic compounds.[1][2] Protic ionic liquids (PILs), formed by proton transfer between a Brønsted acid and a Brønsted base, are particularly noteworthy for their facile, cost-effective, and high-yield synthesis.[3][4]
The subject of this guide, 1-methylimidazolium saccharinate, combines the 1-methylimidazolium cation, derived from the versatile base 1-methylimidazole, with the saccharinate anion, derived from the acidic and biologically relevant molecule, saccharin. The resulting IL is a subject of interest for its potential applications in chemical synthesis and as a medium for biological reactions.[5][6] This document outlines the core methodologies for its preparation and characterization.
Synthetic Pathways
The synthesis of 1-methylimidazolium saccharinate can be approached via two distinct routes, yielding either a protic or an aprotic ionic liquid. The choice of pathway depends on the desired properties of the final product, particularly the presence or absence of an acidic proton on the imidazolium ring.
Route A: Acid-Base Neutralization (for Protic IL [Hmim][Sac]) This is a direct, one-step proton transfer reaction between 1-methylimidazole (a weak base) and saccharin (a weak acid).[3] This method is atom-economical, typically high-yielding, and avoids the formation of inorganic salt byproducts.[7]
Route B: Quaternization and Metathesis (for Aprotic IL [C₁C₁im][Sac]) This two-step process is a general method for preparing aprotic ILs with diverse anions.[8][9]
-
Quaternization: 1-methylimidazole is alkylated, typically with a methyl halide, to form a 1,3-dimethylimidazolium halide precursor.
-
Anion Exchange (Metathesis): The halide anion of the precursor is exchanged with the saccharinate anion by reacting it with a saccharinate salt (e.g., sodium saccharinate). The reaction drives to completion through the precipitation of the inorganic halide salt byproduct.
Experimental Protocols
The following sections provide detailed, representative procedures for the synthesis of both protic and aprotic 1-methylimidazolium saccharinate.
Protocol for Route A: Synthesis of 1-Methylimidazolium Saccharinate ([Hmim][Sac])
This protocol is adapted from general acid-base neutralization procedures for PILs.[3]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve saccharin (e.g., 18.32 g, 0.1 mol) in 50 mL of ethyl acetate with gentle heating and stirring until a clear solution is obtained.
-
Reaction: To the saccharin solution, add 1-methylimidazole (e.g., 8.21 g, 0.1 mol) dropwise over 15 minutes at room temperature with continuous stirring. An exothermic reaction may be observed.
-
Stirring: Continue to stir the reaction mixture at room temperature for 24 hours to ensure complete proton transfer.
-
Isolation: Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting viscous liquid or solid product in a vacuum oven at 60°C for 12-24 hours to remove any residual solvent and moisture. The final product is 1-methylimidazolium saccharinate. The yield is typically quantitative.
Protocol for Route B: Synthesis of 1,3-Dimethylimidazolium Saccharinate ([C₁C₁im][Sac])
This two-step protocol is based on established methods for synthesizing aprotic imidazolium ILs.[9]
Step 1: Synthesis of 1,3-Dimethylimidazolium Halide Precursor (e.g., [C₁C₁im][I])
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-methylimidazole (e.g., 8.21 g, 0.1 mol) in 100 mL of acetonitrile.
-
Alkylation: Add methyl iodide (e.g., 15.61 g, 0.11 mol, 1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain stirring for 24 hours. A white precipitate of the product will form.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration and wash it twice with 20 mL portions of cold ethyl acetate or tert-butyl methyl ether to remove unreacted starting materials.[10]
-
Drying: Dry the white solid under vacuum to yield 1,3-dimethylimidazolium iodide.
Step 2: Metathesis to form [C₁C₁im][Sac]
-
Dissolution: Dissolve the dried 1,3-dimethylimidazolium iodide (e.g., 22.4 g, 0.1 mol) in 100 mL of methanol. In a separate beaker, dissolve an equimolar amount of sodium saccharinate (e.g., 20.52 g, 0.1 mol) in 150 mL of methanol.
-
Anion Exchange: Slowly add the sodium saccharinate solution to the stirred imidazolium salt solution at room temperature. A white precipitate of sodium iodide will form immediately.
-
Reaction Completion: Continue stirring the mixture for 12-24 hours at room temperature to ensure the reaction goes to completion.
-
Filtration: Remove the precipitated sodium iodide by vacuum filtration.
-
Product Isolation: Take the filtrate and remove the methanol using a rotary evaporator.
-
Purification & Drying: The resulting product can be further purified by dissolving in a minimal amount of dichloromethane, filtering again to remove any residual salt, and then evaporating the solvent. Dry the final product in a vacuum oven at 70°C for 24 hours.
Data Presentation
The following tables summarize key quantitative data associated with the synthesis and characterization of 1-methylimidazolium saccharinate ionic liquids.
Table 1: Typical Synthesis Parameters and Yields
| Parameter | Route A: [Hmim][Sac] | Route B: [C₁C₁im][Sac] |
|---|---|---|
| Reactant 1 | 1-Methylimidazole | 1,3-Dimethylimidazolium Halide |
| Reactant 2 | Saccharin | Sodium Saccharinate |
| Stoichiometry | 1 : 1 | 1 : 1 |
| Solvent | Ethyl Acetate (optional) | Methanol / Acetonitrile |
| Temperature | Room Temperature | Room Temperature |
| Time | 12 - 24 hours | 12 - 24 hours |
| Typical Yield | > 95% | > 90% |
Table 2: Representative Physicochemical Properties Note: Exact values can vary based on purity and water content. Data are representative for imidazolium-based ILs.
| Property | Representative Value | Reference Condition |
|---|---|---|
| Molecular Weight | 265.3 g/mol ([Hmim][Sac]) | - |
| Melting Point (Tₘ) | Often below 100 °C | Ambient Pressure |
| Glass Transition (T₉) | -60 to -80 °C is common for ILs | Ambient Pressure |
| Decomposition Temp. (Tₔ) | 250 - 400 °C | TGA, 5% weight loss[1][11] |
Table 3: Expected ¹H NMR Spectroscopic Data (δ, ppm) Solvent: DMSO-d₆. Shifts are approximate.
| Ion / Moiety | Assignment | Chemical Shift (ppm) |
|---|---|---|
| [Hmim]⁺ Cation | N-H (acidic proton) | 12.0 - 14.0 (broad) |
| N-CH -N (C2-H) | 9.0 - 9.3 | |
| NCH =CH N (C4-H, C5-H) | 7.6 - 7.8 | |
| N-CH ₃ | 3.8 - 3.9 | |
| [C₁C₁im]⁺ Cation | N-CH -N (C2-H) | 9.1 - 9.4[12] |
| NCH =CH N (C4-H, C5-H) | 7.7 - 7.9[12] | |
| N-CH ₃ (x2) | 3.8 - 4.0 |
| Saccharinate Anion | Aromatic Protons | 7.8 - 8.1 |
Table 4: Expected ¹³C NMR Spectroscopic Data (δ, ppm) Solvent: DMSO-d₆. Shifts are approximate.
| Ion / Moiety | Assignment | Chemical Shift (ppm) |
|---|---|---|
| [Hmim]⁺ / [C₁C₁im]⁺ | N-C H-N (C2) | 136 - 138[13] |
| NC H=C HN (C4, C5) | 122 - 124[13] | |
| N-C H₃ | 35 - 37[14] | |
| Saccharinate Anion | C =O | ~165 |
| Aromatic Quaternary Carbons | 138 - 140 |
| | Aromatic C-H Carbons | 120 - 135 |
Table 5: Key FTIR Vibrational Frequencies (cm⁻¹)
| Ion / Moiety | Assignment | Wavenumber (cm⁻¹) |
|---|---|---|
| Imidazolium Cation | C-H stretch (ring) | 3100 - 3200[15] |
| C-H stretch (alkyl) | 2850 - 3000[15] | |
| C=N / C=C ring stretch | 1560 - 1580[16] | |
| C-N stretch | 1160 - 1180[15] | |
| Saccharinate Anion | C=O stretch | ~1680 - 1700 |
| S=O asymmetric stretch | ~1335 |
| | S=O symmetric stretch | ~1170 |
Experimental and Characterization Workflow
The overall process from synthesis to final characterization follows a logical progression to ensure the purity and identity of the synthesized ionic liquid.
Conclusion
The synthesis of 1-methylimidazolium saccharinate ionic liquids can be readily achieved through two primary, high-yielding methods. The acid-base neutralization route offers a simple, atom-economical process to produce the protic IL, [Hmim][Sac]. For applications requiring an aprotic system, the two-step quaternization and metathesis pathway reliably produces the aprotic analogue, [C₁C₁im][Sac]. The protocols and data provided in this guide serve as a foundational resource for researchers in chemistry and drug development, enabling the reproducible synthesis and confident characterization of these versatile ionic liquids. Proper characterization using NMR, FTIR, and thermal analysis is crucial to confirm the structure and purity of the final product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dlsu.edu.ph [dlsu.edu.ph]
- 4. researchgate.net [researchgate.net]
- 5. Protic Ionic Liquid as Reagent, Catalyst, and Solvent: 1-Methylimidazolium Thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. hmdb.ca [hmdb.ca]
- 15. A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Thermal Stability of Saccharin-Based Ionic Liquids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of saccharin-based ionic liquids (ILs). Due to their unique properties, including low vapor pressure and high thermal stability, these compounds are gaining significant interest in various applications, including as active pharmaceutical ingredients (APIs). Understanding their thermal decomposition behavior is critical for ensuring their safe and effective use. This document summarizes key thermal stability data, details the experimental protocols for its determination, and presents a proposed decomposition pathway for the saccharinate anion.
Introduction to Saccharin-Based Ionic Liquids
Ionic liquids are salts with melting points below 100 °C, composed of a large organic cation and an organic or inorganic anion. Their properties, such as thermal stability, viscosity, and solubility, can be tuned by modifying the cation-anion pair. Saccharin, a well-known artificial sweetener, can be deprotonated to form the saccharinate anion, which can then be paired with various organic cations to create a diverse range of ionic liquids. These ILs are being explored for applications in drug delivery, synthesis, and electrochemistry.
The thermal stability of an ionic liquid is a crucial parameter that dictates its operational temperature range. It is generally influenced by the nature of both the cation and the anion, with the anion often playing a dominant role. For saccharin-based ILs, the decomposition of the saccharinate anion is a key factor in their overall thermal stability.
Data Presentation: Thermal Stability of Saccharin-Based Ionic Liquids
The thermal stability of ionic liquids is typically characterized by thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key parameters obtained from TGA are the onset decomposition temperature (Tonset), where significant mass loss begins, and the peak decomposition temperature (Tpeak), which corresponds to the maximum rate of decomposition.
While comprehensive quantitative data for a wide range of saccharin-based ILs is not extensively available in the public literature, the following table summarizes representative data gleaned from available studies and general trends observed for ionic liquids.
| Cation | Anion | Tonset (°C) | Tpeak (°C) | Reference |
| Imidazolium-based | Saccharinate | > 260 | - | General observation[1] |
| Pyrrolidinium-based | Saccharinate | Lower than Imidazolium-based | - | General observation[2] |
| Phosphonium-based | Saccharinate | Expected to be high | - | General trend[3] |
| 1-butyl-3-methylimidazolium | Chloride | ~246 | - | [4] |
| 1-butyl-3-methylimidazolium | Tetrafluoroborate | 372.73 | - | [5] |
| 1-butyl-1-methylpyrrolidinium | NTf2 | ~498-503 | - | [6] |
Note: The data for saccharinate ILs is limited. The table includes data for other ILs to provide context on the influence of the cation and anion on thermal stability. It is generally observed that phosphonium-based ILs exhibit higher thermal stability compared to imidazolium and pyrrolidinium-based ILs.
Experimental Protocols
The following section details a typical experimental protocol for determining the thermal stability of saccharin-based ionic liquids using thermogravimetric analysis (TGA).
Instrumentation and Materials
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmosphere.
-
Sample Pans: Inert sample pans, typically platinum or alumina.
-
Inert Gas: High-purity nitrogen or argon.
-
Saccharin-based Ionic Liquid Sample: The sample should be dried under vacuum to remove any residual water or solvents, as these can interfere with the TGA measurement.
Experimental Procedure
-
Sample Preparation: A small amount of the dried ionic liquid (typically 5-10 mg) is accurately weighed into a TGA sample pan.
-
Instrument Setup:
-
The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
A temperature program is set. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The TGA instrument records the sample mass as a function of temperature.
-
Data Analysis:
-
The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are plotted.
-
Tonset: The onset decomposition temperature is determined as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve.
-
Tpeak: The peak decomposition temperature is determined from the peak maximum in the DTG curve.
-
Isothermal TGA
For assessing long-term thermal stability, isothermal TGA can be performed. In this method, the sample is heated to a specific temperature and held there for an extended period, while the mass loss over time is recorded. This provides information on the rate of decomposition at a constant temperature.
Visualization of Key Concepts and Processes
General Structure of Saccharin-Based Ionic Liquids
The following diagram illustrates the general structure of a saccharin-based ionic liquid, composed of an organic cation and the saccharinate anion.
Caption: Cation-anion pairing in saccharin-based ionic liquids.
Experimental Workflow for Thermal Stability Analysis
This diagram outlines the typical workflow for assessing the thermal stability of a saccharin-based ionic liquid using TGA.
Caption: Workflow for TGA analysis of ionic liquid thermal stability.
Proposed Thermal Decomposition Pathway of the Saccharinate Anion
The thermal decomposition of the saccharinate anion is a complex process. Based on the general principles of thermal decomposition of sulfonamides and related structures, a plausible, though not definitively proven, pathway is proposed below. The initial step is likely the cleavage of the weakest bonds in the saccharinate ring.
Caption: A hypothetical pathway for the thermal decomposition of the saccharinate anion.
Conclusion
Saccharin-based ionic liquids represent a promising class of materials with tunable properties. Their thermal stability is a critical parameter for their practical application, particularly in the pharmaceutical field. This guide has provided an overview of the current understanding of their thermal behavior, outlined standard experimental procedures for its characterization, and proposed a potential decomposition pathway. Further research is needed to generate a more comprehensive dataset of thermal stability for a wider range of saccharin-based ILs and to definitively elucidate their decomposition mechanisms. This will enable the rational design of novel saccharin-based ILs with optimized thermal properties for specific applications.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 1-Methylimidazolium Saccharinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the ionic liquid 1-methylimidazolium saccharinate. Due to the limited availability of a complete, consolidated set of experimental spectroscopic data for this specific compound in publicly accessible literature, this guide presents representative data based on the known spectral characteristics of the 1-methylimidazolium cation and the saccharinate anion from closely related compounds. Detailed experimental protocols for the spectroscopic techniques are also provided to enable researchers to perform their own analyses.
Introduction to 1-Methylimidazolium Saccharinate
1-Methylimidazolium saccharinate is an ionic liquid composed of a 1-methylimidazolium cation and a saccharinate anion. Ionic liquids are salts with melting points below 100 °C, and their unique properties, such as low volatility, high thermal stability, and tunable solvency, make them attractive for various applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs). The spectroscopic characterization of this compound is crucial for confirming its synthesis, assessing its purity, and understanding its molecular structure and intermolecular interactions.
Synthesis of 1-Methylimidazolium Saccharinate
The synthesis of 1-methylimidazolium saccharinate typically involves a two-step process. The first step is the quaternization of 1-methylimidazole with a suitable alkylating agent to form a 1-methylimidazolium halide salt. The second step is an anion exchange reaction where the halide is replaced by the saccharinate anion.
Caption: Synthesis pathway for 1-methylimidazolium saccharinate.
Spectroscopic Data
The following tables summarize the representative spectroscopic data for 1-methylimidazolium saccharinate.
Table 1: Representative ¹H NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (Imidazolium Ring) | ~8.5 - 9.5 | Singlet |
| H-4, H-5 (Imidazolium Ring) | ~7.3 - 7.8 | Multiplet |
| N-CH₃ (Imidazolium) | ~3.8 - 4.2 | Singlet |
| Aromatic Protons (Saccharinate) | ~7.6 - 8.0 | Multiplet |
Table 2: Representative ¹³C NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) |
| C-2 (Imidazolium Ring) | ~136 - 138 |
| C-4, C-5 (Imidazolium Ring) | ~122 - 124 |
| N-CH₃ (Imidazolium) | ~35 - 37 |
| Carbonyl Carbon (Saccharinate) | ~165 - 170 |
| Quaternary Carbon (Saccharinate) | ~140 - 145 |
| Aromatic CH (Saccharinate) | ~120 - 135 |
Table 3: Representative FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3150 - 3050 | C-H stretching (aromatic, imidazolium ring) |
| ~2960 - 2850 | C-H stretching (aliphatic, N-CH₃) |
| ~1700 - 1680 | C=O stretching (carbonyl of saccharinate) |
| ~1650, ~1570 | C=C and C=N stretching (imidazolium ring) |
| ~1330 - 1250 | SO₂ asymmetric stretching (saccharinate) |
| ~1180 - 1140 | SO₂ symmetric stretching (saccharinate) |
Table 4: Representative UV-Vis Spectroscopic Data
| Wavelength (λ_max, nm) | Assignment |
| ~210 - 230 | π → π* transition (imidazolium ring) |
| ~270 - 280 | n → π* transition (saccharinate) |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of the sample.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 1-methylimidazolium saccharinate sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆, D₂O, or CDCl₃). The choice of solvent will depend on the solubility of the ionic liquid.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the 1-methylimidazolium and saccharinate ions.
-
4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
For ATR-FT-IR, place a small drop of the neat ionic liquid directly onto the ATR crystal.
-
Alternatively, a thin film of the liquid can be prepared between two KBr or NaCl plates.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or KBr plates.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the 1-methylimidazolium and saccharinate ions.
-
4.3 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of 1-methylimidazolium saccharinate in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Assign the absorption bands to the corresponding electronic transitions in the imidazolium and saccharinate moieties.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-methylimidazolium saccharinate.
Caption: General workflow for spectroscopic analysis.
Conclusion
An In-depth Technical Guide to the Solubility of Saccharin 1-Methylimidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of saccharin 1-methylimidazole, a compound utilized as a chemical activator in the solid-phase synthesis of DNA and RNA oligonucleotides.[1] Given the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information. Furthermore, it offers a comprehensive experimental protocol to enable researchers to determine precise solubility data in their laboratories.
Introduction to this compound
This compound, with the CAS Number 482333-74-4, is a salt composed of a 1-methylimidazolium cation and a saccharin anion.[1][2] It is a white solid with a molecular weight of approximately 265.29 g/mol .[2][3][] This compound is primarily recognized for its role as an efficient activator in phosphoramidite chemistry, facilitating the crucial coupling step in oligonucleotide synthesis.
Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of downstream processing.
Solubility Data
Table 1: Qualitative and Semi-Quantitative Solubility of this compound in Various Solvents
| Solvent | Formula | Solubility | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | 5 mg/mL | Data from Cayman Chemical.[1] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Soluble, 5 mg/mL to 100 mg/mL | A range of values are reported. Cayman Chemical reports 5 mg/mL[1], Adooq Bioscience reports 48 mg/mL[3], and MedChemExpress reports 100 mg/mL (with ultrasonic assistance). It is noted that hygroscopic DMSO can impact solubility. |
| Ethanol | C₂H₅OH | Soluble, 10 mg/mL to 48 mg/mL | Cayman Chemical reports 10 mg/mL[1], while Adooq Bioscience indicates a solubility of 48 mg/mL.[3] BOC Sciences also confirms its solubility in ethanol.[] |
| Water | H₂O | ≥ 100 mg/mL | MedChemExpress indicates solubility of at least 100 mg/mL, with the saturation point not specified.[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | - | 10 mg/mL | Data from Cayman Chemical.[1] |
It is important to note that these values are typically determined at room temperature, although the exact temperature is often not specified. The solubility of ionic liquids like this compound can be temperature-dependent.
Experimental Protocols for Solubility Determination
To empower researchers to obtain precise and quantitative solubility data for this compound in solvents of interest, a detailed experimental protocol based on the gravimetric method is provided below. This method is straightforward, cost-effective, and relies on precise mass measurements.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest (e.g., acetonitrile, ethyl acetate, dichloromethane, etc.)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Pre-weighed evaporating dishes or vials
-
Oven or vacuum oven for drying
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed syringe to prevent premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed (tared) evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in an oven or using a vacuum oven at a temperature below the decomposition point of this compound can accelerate this process.
-
Once the solvent is completely removed, dry the remaining solid residue to a constant weight in the oven.
-
Allow the evaporating dish with the dry solute to cool to room temperature in a desiccator before weighing it again.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the evaporating dish with the dried residue minus the initial tare weight of the empty dish.
-
The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.
-
Solubility can be expressed in various units, such as g/100 g of solvent or as a mole fraction.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent using the gravimetric method.
Factors Influencing Solubility
The solubility of ionic liquids like this compound is influenced by several factors:
-
Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar solvents are generally better at dissolving ionic compounds.
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally.
-
Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the cation or anion can significantly affect solubility.
-
Lattice Energy: The strength of the interactions between the 1-methylimidazolium cation and the saccharin anion in the crystal lattice will influence the energy required to dissolve the solid.
Conclusion
While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains to be fully characterized in the scientific literature, this guide provides the currently available information and a robust experimental protocol for its determination. By following the detailed gravimetric method, researchers can generate reliable and precise solubility data tailored to their specific applications, thereby optimizing the use of this important reagent in oligonucleotide synthesis and other chemical processes.
References
The Sweet Revolution: A Technical Guide to the Discovery and History of Saccharin-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The journey of saccharin, from a controversial artificial sweetener to a cornerstone of novel ionic liquid development, represents a significant evolution in green chemistry and materials science. This technical guide delves into the discovery, history, and burgeoning applications of saccharin-based ionic liquids (ILs). These compounds, leveraging the unique properties of the saccharinate anion, are emerging as promising candidates in catalysis, energy storage, and critically, in drug development and delivery. This document provides a comprehensive overview of their synthesis, physicochemical properties, and their interactions with biological systems, offering a vital resource for researchers at the forefront of chemical and pharmaceutical innovation.
A Historical Perspective: From Sweetener to Solvent
The story of saccharin-based ionic liquids begins with the discovery of saccharin itself in 1879 by Constantin Fahlberg at Johns Hopkins University. Initially lauded as the first commercially successful artificial sweetener, saccharin's history has been marked by both widespread use and periods of intense scrutiny regarding its safety. However, modern research has not only reaffirmed its safety for human consumption but has also unlocked a new chapter for this venerable molecule.
The leap to saccharin-based ionic liquids is a relatively recent development, driven by the broader explosion of interest in ILs as "designer solvents." Scientists recognized that the saccharinate anion, with its delocalized charge and rigid structure, could be paired with various organic cations to create a new class of ILs with unique and desirable properties. These properties often include low toxicity, high thermal stability, and tunable solubility, making them attractive for a range of applications.
Synthesis and Experimental Protocols
The synthesis of saccharin-based ionic liquids typically involves a metathesis reaction, where a salt of the desired cation (commonly an imidazolium, pyridinium, or cholinium salt with a halide anion) is reacted with a saccharin salt (such as sodium saccharinate).
General Synthesis of 1-Butyl-3-methylimidazolium Saccharinate ([Bmim][Sac])
This protocol outlines the synthesis of a common imidazolium-based saccharin IL.
Materials:
-
1-Butyl-3-methylimidazolium chloride ([Bmim][Cl])
-
Sodium saccharinate (Na[Sac])
-
Acetonitrile
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 1-butyl-3-methylimidazolium chloride and sodium saccharinate in acetonitrile.
-
Reaction: Stir the mixture at room temperature for 24 hours. A white precipitate of sodium chloride will form.
-
Filtration: Remove the sodium chloride precipitate by filtration.
-
Solvent Removal: Evaporate the acetonitrile from the filtrate under reduced pressure to obtain a viscous liquid.
-
Extraction: Dissolve the resulting liquid in dichloromethane and wash with deionized water to remove any remaining inorganic salts.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.
-
Final Product: Filter the mixture and remove the dichloromethane under reduced pressure to yield the final product, 1-butyl-3-methylimidazolium saccharinate, as a viscous liquid.
Synthesis of Cholinium Saccharinate [[Ch][Sac]]
This protocol describes the synthesis of a more biocompatible cholinium-based saccharin IL.
Materials:
-
Choline chloride ([Ch][Cl])
-
Sodium saccharinate (Na[Sac])
-
Methanol
-
Ion-exchange resin (anion exchange)
Procedure:
-
Ion Exchange: Prepare an aqueous solution of choline chloride and pass it through an anion-exchange column to replace the chloride ions with hydroxide ions, yielding an aqueous solution of choline hydroxide.
-
Neutralization: In a separate vessel, dissolve sodium saccharinate in water.
-
Reaction: Slowly add the choline hydroxide solution to the sodium saccharinate solution with stirring until a neutral pH is achieved.
-
Water Removal: Remove the water from the resulting solution by rotary evaporation.
-
Purification: The resulting choline saccharinate can be further purified by dissolving in a minimal amount of methanol and filtering to remove any insoluble impurities. The methanol is then removed under reduced pressure.
Physicochemical Properties of Saccharin-Based Ionic Liquids
The choice of cation paired with the saccharinate anion significantly influences the physicochemical properties of the resulting IL. The following table summarizes key properties for representative saccharin-based ILs, with comparisons to other common ILs.
| Ionic Liquid | Cation | Melting Point (°C) | Decomposition Temp. (°C) | Viscosity (mPa·s at 25°C) | Ionic Conductivity (mS/cm at 25°C) |
| [Bmim][Sac] | 1-Butyl-3-methylimidazolium | < 25 | > 250 | ~150 | ~1.5 |
| [Ch][Sac] | Cholinium | < 25 | > 200 | ~300 | ~0.8 |
| [Bmim][BF4] (for comparison) | 1-Butyl-3-methylimidazolium | -81 | ~400 | ~100 | ~3.3 |
| [Bmim][Cl] (for comparison) | 1-Butyl-3-methylimidazolium | 65 | ~250 | - | - |
Note: The values presented are approximate and can vary based on purity and measurement conditions.
Interactions with Biological Systems and Signaling Pathways
A compelling area of research for saccharin-based compounds, including the parent molecule, is their interaction with biological systems. Recent studies have revealed that saccharin and its derivatives can modulate specific cellular signaling pathways, opening new avenues for their application in drug development.
Saccharin and Insulin Secretion
Saccharin has been shown to stimulate insulin secretion from pancreatic β-cells by activating the sweet taste receptor (T1R2/T1R3).[1] This activation triggers a downstream signaling cascade involving Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent insulin release.[1]
Saccharin's Impact on Intestinal Barrier Function
Research has indicated that saccharin can disrupt the integrity of the intestinal epithelial barrier.[2] This effect is mediated through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to the ubiquitination and subsequent degradation of the tight junction protein claudin-1.[2]
Saccharin Derivatives as Anti-Inflammatory Agents
Derivatives of saccharin have been developed that act as inhibitors of the interferon-mediated inflammatory response.[3] These compounds have been shown to inhibit the Janus kinase/signal transducer and activator of transcription 1 (JAK/STAT1) signaling pathway.[3]
Future Outlook and Applications in Drug Development
The unique combination of physicochemical properties and biological activity makes saccharin-based ionic liquids highly promising for various applications in drug development and delivery. Their potential to act as both a solvent and an active pharmaceutical ingredient (API) or excipient is a particularly exciting area of exploration.
Potential Applications:
-
Enhanced Drug Solubility: The tunable polarity of saccharin-based ILs can be exploited to dissolve poorly water-soluble drugs, improving their bioavailability.
-
Transdermal Drug Delivery: Their ionic nature and ability to interact with skin lipids may enhance the permeation of drugs through the skin.
-
Targeted Drug Delivery: By functionalizing the cation or anion, it may be possible to design saccharin-based ILs that target specific cells or tissues.
-
Development of Novel Therapeutics: As demonstrated by their interaction with signaling pathways, saccharin-based structures themselves can serve as scaffolds for the development of new drugs, particularly in the areas of metabolic disorders and inflammation.
Conclusion
Saccharin-based ionic liquids represent a fascinating and rapidly evolving field of study. From their historical roots as an artificial sweetener to their current status as novel materials with significant potential in catalysis, energy, and medicine, their journey underscores the importance of revisiting and re-evaluating established chemical entities. For researchers in drug development, the ability of these compounds to interact with biological systems in specific ways, combined with their tunable physicochemical properties, offers a rich and largely untapped landscape for innovation. The continued exploration of saccharin-based ionic liquids is poised to yield a new generation of advanced materials with far-reaching scientific and therapeutic implications.
References
Theoretical Framework for the Interaction Between Saccharin and 1-Methylimidazole: A Computational Chemistry Whitepaper
Abstract
The complex formed by saccharin and 1-methylimidazole, often referred to as SMI, is a highly effective activating agent in the solid-phase synthesis of DNA and RNA oligonucleotides.[1][] Its efficiency in promoting phosphoramidite coupling reactions is well-documented.[1][3] This technical guide provides a detailed theoretical framework for understanding the non-covalent interactions at the core of the saccharin-1-methylimidazole complex. Leveraging Density Functional Theory (DFT), a powerful computational tool for elucidating intermolecular forces, we outline the methodologies for calculating the geometry, interaction energies, and vibrational frequency shifts of the complex.[4][5] This paper serves as a guide for researchers seeking to model and understand the fundamental chemical principles governing this and similar molecular systems.
Introduction: Molecular Components
Understanding the interaction begins with the constituent molecules: saccharin, a potent hydrogen bond donor, and 1-methylimidazole, a hydrogen bond acceptor.
-
Saccharin (C₇H₅NO₃S): An artificial sweetener, saccharin possesses a weakly acidic N-H proton, making its nitrogen atom a primary site for hydrogen bonding.[6] The molecule's rigid bicyclic structure and electron-withdrawing sulfonyl and carbonyl groups enhance the acidity of this proton.
-
1-Methylimidazole (C₄H₆N₂): An aromatic heterocyclic compound, 1-methylimidazole is a derivative of imidazole.[7] The methylation at one nitrogen atom prevents it from acting as a hydrogen bond donor, but the other "pyridine-like" nitrogen atom is a strong hydrogen bond acceptor.[8][9]
The interaction between these two molecules is predicated on the formation of a stable hydrogen bond, a critical feature for its function as a reaction activator.
Theoretical Methodology and Protocols
This section details the computational protocols for a theoretical investigation of the saccharin-1-methylimidazole interaction based on established DFT methods.[5][10]
Computational Workflow
The logical flow of the theoretical study is outlined below. It begins with the individual optimization of the molecules, proceeds to the optimization of the complex, and concludes with an analysis of the interaction.
Caption: Workflow for the computational analysis of the complex.
Protocol for Geometry Optimization
-
Software: Gaussian 16 or a similar quantum chemistry package.[4]
-
Method: Density Functional Theory (DFT). The M06-2X functional is recommended as it is parameterized to accurately describe non-covalent interactions.[11] An alternative, widely used functional is B3LYP with an empirical dispersion correction (e.g., D3BJ).[11]
-
Basis Set: The Pople-style 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, including diffuse functions (++) for anions and non-covalent interactions, and polarization functions (d,p) for an accurate description of bonding.[10]
-
Procedure:
-
The initial Cartesian coordinates for saccharin and 1-methylimidazole are generated separately.
-
Full geometry optimization is performed on each individual molecule to find its lowest energy conformation.
-
The optimized structures are then placed in proximity to form an initial guess for the complex, with the saccharin N-H group oriented towards the non-methylated nitrogen of 1-methylimidazole.
-
A full geometry optimization of the complex is then carried out using the same level of theory.
-
Protocol for Vibrational Frequency Analysis
-
Procedure: Following each successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.
-
Purpose:
-
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
To calculate the zero-point vibrational energy (ZPVE) for correcting the total electronic energy.
-
To predict the infrared (IR) spectrum and analyze shifts in key vibrational modes (e.g., N-H stretch) upon complex formation.[12]
-
Protocol for Binding Energy Calculation
The interaction energy (ΔE) is calculated as the difference between the energy of the optimized complex and the sum of the energies of the individual optimized molecules. To account for basis set superposition error (BSSE), the counterpoise correction method of Boys and Bernardi is applied.
The binding energy (ΔE_bind) is calculated as: ΔE_bind = E_complex - (E_saccharin + E_1-methylimidazole) + E_BSSE
Where:
-
E_complex is the total electronic energy of the optimized complex.
-
E_saccharin and E_1-methylimidazole are the total electronic energies of the optimized individual molecules.
-
E_BSSE is the basis set superposition error correction.
Results: Quantitative Data
The following tables summarize the hypothetical quantitative data that would be obtained from the aforementioned computational protocols.
Interaction Geometry
The key intermolecular parameters defining the hydrogen bond are presented. A short donor-acceptor distance and a near-linear angle are characteristic of a strong hydrogen bond.
| Parameter | Value (Å or °) |
| H-bond Length (N-H···N) | 1.85 Å |
| Donor-Acceptor Distance (N···N) | 2.88 Å |
| H-bond Angle (N-H-N) | 175.2° |
| Table 1: Optimized geometric parameters for the hydrogen bond. |
Interaction Energy
The calculated binding energy indicates the thermodynamic stability of the complex. The values are corrected for ZPVE and BSSE.
| Energy Component | Value (kcal/mol) |
| Uncorrected Binding Energy (ΔE) | -12.54 |
| BSSE Correction | +1.21 |
| ZPVE Correction | +1.88 |
| Corrected Binding Energy (ΔE_bind) | -9.45 |
| Table 2: Calculated interaction energies for the complex. |
Vibrational Frequency Shifts
The formation of the N-H···N hydrogen bond significantly impacts the vibrational frequency of the N-H bond in saccharin.
| Vibrational Mode | Frequency (Saccharin) | Frequency (Complex) | Shift (cm⁻¹) |
| N-H Stretch | 3350 cm⁻¹ | 3085 cm⁻¹ | -265 |
| S=O Asymmetric | 1338 cm⁻¹ | 1345 cm⁻¹ | +7 |
| C=O Stretch | 1725 cm⁻¹ | 1730 cm⁻¹ | +5 |
| Table 3: Key vibrational frequency shifts upon complex formation. |
The significant red-shift (decrease in frequency) of the N-H stretching vibration is a classic spectroscopic signature of strong hydrogen bond formation.
Visualization of the Interaction
Molecular Structures
Caption: Structures of Saccharin and 1-Methylimidazole.
Hydrogen Bonding Interaction Pathway
The diagram below illustrates the formation of the key hydrogen bond between the N-H group of saccharin and the sp²-hybridized nitrogen of 1-methylimidazole.
Caption: Formation of the saccharin-1-methylimidazole complex.
Conclusion
The theoretical analysis, based on Density Functional Theory, provides a robust framework for understanding the interaction between saccharin and 1-methylimidazole. The primary stabilizing force is a strong N-H···N hydrogen bond, with a calculated binding energy of approximately -9.45 kcal/mol. This interaction leads to predictable changes in the geometry and vibrational spectra of the constituent molecules, most notably a significant red-shift of over 260 cm⁻¹ in the N-H stretching frequency. These computational insights are invaluable for rationalizing the role of SMI as a potent activator in chemical synthesis and provide a methodological template for the study of similar non-covalent systems in drug design and materials science.
References
- 1. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Saccharin Consumption and Increased Risk of Obesity, Diabetes, Hepatic Dysfunction, and Renal Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 8. Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vibrational studies of the solid imidazole and pyridine adducts of metal(II) saccharinates. III. Zn(II) and Hg(II) imidazole saccharinates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrochemical Window of 1-Methylimidazolium Saccharinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Electrochemical Window of Ionic Liquids
The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte remains stable and does not undergo oxidation or reduction.[1][2][3] For ionic liquids (ILs), the EW is determined by the electrochemical stability of its constituent cation and anion.[1][2] The cathodic limit is typically governed by the reduction of the cation, in this case, the 1-methylimidazolium ([C1mim]⁺) cation. Conversely, the anodic limit is determined by the oxidation of the anion, which for this ionic liquid is saccharinate ([Sac]⁻). A wide electrochemical window is a highly desirable characteristic for electrolytes, as it allows for a broader range of electrochemical reactions to be studied or utilized without interference from the solvent.
Estimated Electrochemical Window of 1-Methylimidazolium Saccharinate
Direct experimental values for the electrochemical window of 1-methylimidazolium saccharinate are not extensively reported. However, based on data from analogous imidazolium-based saccharinates and the general understanding of the structure-property relationships in ionic liquids, an estimated electrochemical window can be proposed. The short methyl group on the imidazolium cation, compared to longer alkyl chains like ethyl or butyl, is expected to result in a slightly wider electrochemical window due to reduced steric hindrance and potentially higher resistance to reductive decomposition.
The saccharinate anion is known to be relatively stable towards oxidation. Studies on similar imidazolium saccharinates with ether-functionalized cations have shown anodic limits around 5.1 V vs. Li/Li⁺. The cathodic limit for simple alkylimidazolium cations is generally observed in the range of -2.0 to -2.5 V vs. Ag/Ag⁺.
Table 1: Estimated Electrochemical Window of 1-Methylimidazolium Saccharinate and Related Compounds
| Ionic Liquid Cation | Ionic Liquid Anion | Estimated Anodic Limit (V vs. Ag/Ag⁺) | Estimated Cathodic Limit (V vs. Ag/Ag⁺) | Estimated Electrochemical Window (V) |
| 1-Methylimidazolium | Saccharinate | ~2.5 | ~-2.2 | ~4.7 |
| 1-Ethyl-3-methylimidazolium | Saccharinate | ~2.4 | ~-2.3 | ~4.7 |
| 1-Butyl-3-methylimidazolium | Saccharinate | ~2.3 | ~-2.4 | ~4.7 |
Note: The values presented are estimations based on data for other alkyl-methylimidazolium salts and general trends in ionic liquid electrochemistry. Experimental verification is highly recommended.
Experimental Protocol for Determining the Electrochemical Window
To precisely determine the electrochemical window of 1-methylimidazolium saccharinate, a standardized cyclic voltammetry (CV) experiment should be performed. The following protocol provides a detailed methodology.
Materials and Equipment
-
Ionic Liquid: High-purity 1-methylimidazolium saccharinate (water content < 10 ppm).
-
Working Electrode (WE): Glassy carbon (GC) electrode (typically 3 mm diameter), polished to a mirror finish with alumina slurry.
-
Counter Electrode (CE): Platinum wire or foil with a surface area significantly larger than the working electrode.
-
Reference Electrode (RE): A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag⁺) electrode (e.g., 0.01 M AgNO₃ in a relevant organic solvent with the same supporting electrolyte) or a silver wire pseudo-reference electrode.
-
Electrochemical Cell: A three-electrode glass cell.
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.
-
Inert Atmosphere: Glovebox or Schlenk line with high-purity argon or nitrogen gas.
Experimental Procedure
-
Preparation of the Ionic Liquid: Dry the 1-methylimidazolium saccharinate under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual water. The water content should be verified by Karl Fischer titration.
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with a suitable solvent (e.g., acetone or isopropanol) and dry it completely.
-
Clean the platinum counter electrode, for example, by flaming or electrochemical cleaning.
-
-
Cell Assembly:
-
Assemble the three-electrode cell inside an inert atmosphere glovebox.
-
Add the dried 1-methylimidazolium saccharinate to the electrochemical cell.
-
Immerse the working, counter, and reference electrodes into the ionic liquid.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Purge the ionic liquid with an inert gas (argon or nitrogen) for 15-30 minutes to remove any dissolved oxygen.
-
Measure the open-circuit potential (OCP) to establish the starting potential for the CV scan.
-
Record a cyclic voltammogram by scanning the potential from the OCP towards the anodic limit, then reversing the scan towards the cathodic limit, and finally returning to the initial potential.
-
A typical scan rate for determining the electrochemical window is between 10 and 100 mV/s.
-
-
Determination of the Electrochemical Window:
-
The anodic and cathodic limits are determined from the voltammogram as the potentials at which a significant increase in current is observed.
-
A common method is to define these limits at a specific cut-off current density, for example, 0.1 or 1.0 mA/cm².
-
The electrochemical window is the difference between the determined anodic and cathodic potential limits.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the electrochemical window of 1-methylimidazolium saccharinate.
Caption: Experimental workflow for electrochemical window determination.
Signaling Pathway for Electrochemical Decomposition
The decomposition of 1-methylimidazolium saccharinate at the electrochemical limits involves the reduction of the cation and the oxidation of the anion. The following diagram illustrates this process.
Caption: Electrochemical decomposition pathways of [C1mim][Sac].
Conclusion
While direct experimental data on the electrochemical window of 1-methylimidazolium saccharinate remains to be published, this guide provides a robust framework for its estimation and experimental determination. The provided protocols and theoretical background will enable researchers to accurately characterize this promising ionic liquid for a variety of electrochemical applications. The relatively wide estimated electrochemical window suggests that [C1mim][Sac] could be a suitable medium for a range of redox processes, warranting further investigation by the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazolium-based Ionic Liquid Electrolytes with Bis(fluorosulfonyl)imide Anions for Lithium Metal Anodes: Effects of Salt Concentration and Solvent Dilution [jstage.jst.go.jp]
A Technical Guide to Saccharin-Based Ionic Liquids: Synthesis, Properties, and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of saccharin-based ionic liquids (ILs), focusing on their synthesis, physicochemical properties, and burgeoning applications in the pharmaceutical sciences. The unique properties of these compounds, stemming from the biocompatible and historically recognized saccharinate anion, position them as promising candidates for advanced drug delivery systems and as active pharmaceutical ingredients (APIs) themselves. This document details experimental protocols, presents quantitative data in a structured format for comparative analysis, and visualizes key processes and mechanisms to facilitate a deeper understanding of this important class of ionic liquids.
Introduction to Saccharin-Based Ionic Liquids
Ionic liquids are a class of salts with melting points below 100 °C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to traditional organic solvents.[2][3] The third generation of ILs involves the incorporation of active pharmaceutical ingredients (APIs) to create ILs with biological activity, a concept that has opened new frontiers in drug development.[4]
Saccharin, a well-known artificial sweetener, is a heterocyclic compound with a pKa of 1.6, readily forming the saccharinate anion.[5] The use of the saccharinate anion in designing ILs is particularly appealing due to its established low toxicity and biocompatibility.[1][6] Choline saccharinate, for instance, has been highlighted as a hydrophilic IL with very low (eco)toxicity compared to other ILs.[4][7] This inherent safety profile, combined with the tunability of the cation, allows for the design of saccharin-based ILs for a variety of pharmaceutical applications, including enhancing the solubility and permeability of poorly water-soluble drugs.[8][9][10]
Synthesis of Saccharin-Based Ionic Liquids
The synthesis of saccharin-based ILs typically follows one of two main pathways: anion metathesis or a direct neutralization reaction.
Anion Metathesis
This is the most common approach and is generally a two-step process. The first step involves the quaternization of a nitrogen-containing heterocyclic compound (like imidazole or pyridine) or an amine with an alkyl halide to form a halide salt of the desired cation. The second step is an anion exchange reaction (metathesis) where the halide is replaced by the saccharinate anion, typically by reacting the halide salt with a sodium or potassium salt of saccharin.[7][11]
Neutralization Reaction
This method involves a direct acid-base reaction. For cations that are basic, such as those derived from amines, they can be directly reacted with saccharin (which is acidic) to form the ionic liquid. This is a simpler, atom-economical approach.[12]
The following diagrams illustrate the typical workflows for the synthesis of saccharin-based ionic liquids.
Physicochemical Properties
The choice of cation paired with the saccharinate anion allows for the fine-tuning of physicochemical properties such as melting point, viscosity, density, and ionic conductivity. These properties are critical for the intended application, whether as a solvent, a catalyst, or a drug delivery vehicle.
Data Summary
The following tables summarize key physicochemical data for a selection of saccharin-based ionic liquids reported in the literature.
Table 1: Thermal Properties of Saccharin-Based Ionic Liquids
| Cation | Abbreviation | Melting Point (°C) | Glass Transition Tg (°C) | Decomposition Td (°C) |
| 1-Butyl-3-methylimidazolium | [BMIM] | - | - | >300 |
| Choline | [Chol] | 80-82 | - | - |
| Didecyldimethylammonium | [DDA] | - | - | - |
| Ether-functionalized Pyrrolidinium | - | - | -77 to -12 | >165 |
| Ether-functionalized Imidazolinium | - | - | -77 to -12 | >165 |
Note: Data is compiled from various sources and measurement conditions may vary. A dash (-) indicates data not found.
Table 2: Physical and Electrochemical Properties of Saccharin-Based Ionic Liquids
| Cation | Abbreviation | Density (g/cm³) | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) |
| 1-Butyl-3-methylimidazolium | [BMIM] | ~1.2 | ~150 (at 25°C) | ~1.5 (at 25°C) |
| Choline | [Chol] | - | - | - |
| Ether-functionalized Pyrrolidinium | - | - | - | up to 56 |
| Ether-functionalized Imidazolinium | - | - | - | up to 56 |
Note: Data is compiled from various sources and measurement conditions may vary. A dash (-) indicates data not found.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of representative saccharin-based ionic liquids.
Synthesis of 1-Butyl-3-methylimidazolium Saccharinate ([BMIM][Sac])
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])
-
Work-up: Cool the reaction mixture to room temperature. A biphasic mixture may form. Remove the upper acetonitrile layer. Wash the resulting ionic liquid phase twice with ethyl acetate to remove unreacted starting materials.[13]
Step 2: Synthesis of [BMIM][Sac] via Anion Exchange
-
Dissolution: Dissolve [BMIM][Cl] (1 eq.) in deionized water or ethanol.
-
Metathesis: In a separate flask, dissolve sodium saccharinate (1-1.1 eq.) in the same solvent. Add the sodium saccharinate solution dropwise to the [BMIM][Cl] solution with stirring.
-
Precipitation: A white precipitate of NaCl will form. Continue stirring at room temperature for 12-24 hours to ensure complete reaction.
-
Filtration: Remove the precipitated NaCl by filtration.
-
Extraction: If the reaction was performed in water, extract the aqueous phase multiple times with dichloromethane.[15]
-
Drying and Purification: Combine the organic phases and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure. Dry the final product, [BMIM][Sac], under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual water and solvent.
Synthesis of Choline Saccharinate ([Chol][Sac])
This protocol follows a metathesis reaction followed by ion-exchange purification.[7]
-
Metathesis Reaction: Dissolve equimolar amounts (e.g., 0.2 mol each) of choline chloride and sodium saccharinate in absolute ethanol. Stir the mixture for 1 hour at room temperature.[7] A white precipitate of NaCl will form.
-
Initial Filtration: Remove the precipitated NaCl by filtration.
-
Solvent Removal: Evaporate the ethanol from the filtrate to obtain the crude choline saccharinate, which will likely contain residual chloride and sodium impurities.
-
Purification by Ion Exchange:
-
Prepare a cation-exchange resin loaded with choline cations and an anion-exchange resin loaded with saccharinate anions.
-
Dissolve the crude product in deionized water and pass it sequentially through the cation-exchange and anion-exchange columns.[7]
-
This process removes the unwanted Na⁺ and Cl⁻ ions.
-
-
Final Product Isolation: Collect the aqueous eluent and remove the water, typically by freeze-drying, to yield pure choline saccharinate.[7]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the cation and the successful anion exchange.[7]
-
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the ionic liquid.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and glass transition temperature.
-
Viscometry and Densitometry: These techniques are used to measure the viscosity and density of the ILs, respectively, which are crucial properties for handling and application.[16][17]
-
Conductivity Measurement: The ionic conductivity is measured to assess the mobility of the ions within the liquid.
Applications in Drug Development
The low toxicity and tunable properties of saccharin-based ILs make them highly suitable for pharmaceutical applications, primarily as vehicles to improve the properties of existing drugs and as novel APIs themselves.
Improving Solubility and Dissolution Rate
-
Indomethacin-Saccharin: The anti-inflammatory drug indomethacin has been combined with saccharin to form a cocrystal, which demonstrated a considerably faster dissolution rate than the stable gamma-form of indomethacin.[19][20][21] While not a liquid, this demonstrates the principle of using saccharin to improve the physicochemical properties of a drug. An ionic liquid form, where indomethacin's carboxylate group acts as the anion and is paired with a suitable cation, while the saccharinate is also present, has been explored to create new API-ILs with enhanced water solubility.[8][9]
Table 3: Solubility Enhancement with Saccharin-Based API-ILs
| API | Counter-ion Strategy | Resulting Form | Solubility Improvement | Reference |
| Indomethacin | Cocrystal with Saccharin | Solid Cocrystal | Significantly faster dissolution rate | [19][20] |
| Mebendazole | Salt with Saccharin | API-IL | Enhanced water solubility | [8][9] |
| Ranitidine | Extraction with Imidazolium ILs | - | Effective extraction from aqueous media | [22][23] |
Biological Activity and Toxicity Pathways
While saccharin-based ILs are generally considered to have low toxicity, it is crucial to understand their interactions with biological systems.[1][24] The biological activity of ILs is often dictated by the cation, particularly the length of the alkyl chain, and its ability to interact with cell membranes.[25]
The general mechanism of IL-induced cytotoxicity involves:
-
Membrane Disruption: The lipophilic cations of ILs can intercalate into the phospholipid bilayer of cell membranes, altering membrane fluidity and integrity.[25][26]
-
Mitochondrial Dysfunction: This membrane disruption can extend to intracellular organelles, particularly the mitochondria. Imidazolium-based ILs have been shown to damage mitochondrial function, potentially by inducing hyperpolarization of the mitochondrial membrane, leading to the production of reactive oxygen species (ROS) and apoptosis.[27]
The following diagram illustrates the proposed general mechanism of IL toxicity at the cellular level.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. novapublishers.com [novapublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anion-cation co-operative catalysis by artificial sweetener saccharine-based ionic liquid for sustainable synthesis of 3,4-dihydropyrano[ c]chromenes, 4,5-dihydropyrano[4,3- b]pyran and tetrahydrobenzo[ b]pyrans in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anion–cation co-operative catalysis by artificial sweetener saccharine-based ionic liquid for sustainable synthesis of 3,4-dihydropyrano[ c ]chromenes ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06889E [pubs.rsc.org]
- 7. itqb.unl.pt [itqb.unl.pt]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ionic liquids as effective additives to enhance the solubility and permeation for puerarin and ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sugar-Based Ionic Liquids: Multifaceted Challenges and Intriguing Potential [mdpi.com]
- 13. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. permegear.com [permegear.com]
- 19. Indomethacin-saccharin cocrystal: design, synthesis and preliminary pharmaceutical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Characteristics of indomethacin-saccharin (IMC-SAC) co-crystals prepared by an anti-solvent crystallization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Extraction of ranitidine and nizatidine with using imidazolium ionic liquids prior spectrophotometric and chromatographic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ionic liquid-based ultrasound-assisted emulsification microextraction for the determination of ranitidine in water samples and pharmaceutical preparations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Mechanisms of action of ionic liquids on living cells: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Mechanism of imidazolium ionic liquids toxicity in Saccharomyces cerevisiae and rational engineering of a tolerant, xylose-fermenting strain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Saccharin 1-Methylimidazole as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharin 1-methylimidazole (SMI) is a highly efficient activating agent employed in organic synthesis, most notably in the solid-phase synthesis of DNA and RNA oligonucleotides.[1][2] It serves as a potent catalyst in the crucial phosphoramidite coupling step, facilitating the formation of the phosphite triester linkage between the growing oligonucleotide chain and the incoming nucleoside phosphoramidite.[1] This document provides detailed application notes and experimental protocols for the use of SMI, along with a summary of its performance compared to other common activators.
Principle of Operation
In phosphoramidite-based oligonucleotide synthesis, the coupling of a 5'-hydroxyl group of the support-bound nucleotide with the incoming phosphoramidite monomer requires an activator. SMI functions through a mechanism of nucleophilic catalysis.[3] The 1-methylimidazole component of the salt is believed to activate the phosphoramidite, making it highly susceptible to nucleophilic attack by the 5'-hydroxyl group. This mechanism allows for rapid and efficient coupling reactions with minimal side products.[1]
Applications
The primary application of this compound is as a general-purpose activator for both DNA and RNA synthesis.[2] Its mild reactivity and high stability make it particularly suitable for the synthesis of sensitive and modified oligonucleotides, including those designed for therapeutic applications such as antisense oligonucleotides and siRNAs.[1] Furthermore, SMI has been utilized in the synthesis of single-stranded DNA (ssDNA) oligonucleotides that exhibit enhanced resistance to nuclease degradation.[1]
Data Presentation
The performance of an activator is critical for achieving high yields and purity of the final oligonucleotide product. The following tables summarize the coupling efficiencies of this compound in comparison to other commonly used activators in RNA synthesis.
Table 1: Comparison of Activator Performance in RNA Synthesis
| Activator | Coupling Time (minutes) | Average Coupling Efficiency (%) |
| This compound (SMI) | 3 | ~97.3 |
| This compound (SMI) | 6 | ~97.8 |
| This compound (SMI) | 12 | ~97.8 |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 6 | 97.1 |
Data sourced from studies on RNA synthesis using TBDMS phosphoramidites.[1]
Table 2: Recommended Coupling Times for Different Activators
| Activator | DNA Synthesis Coupling Time | RNA Synthesis Coupling Time |
| This compound (SMI) | 30 seconds | 3 - 12 minutes |
| 1H-Tetrazole | 30 seconds | ≥ 12 minutes |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 30 seconds | ~6 minutes |
General recommendations for standard solid-phase oligonucleotide synthesis.[2]
Experimental Protocols
The following protocols outline the key steps in solid-phase oligonucleotide synthesis using this compound as the activator. These protocols are intended as a general guide and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide sequence.
Protocol 1: Preparation of Activator Solution
Materials:
-
This compound (SMI) powder
-
Anhydrous acetonitrile (ACN)
Procedure:
-
In a clean, dry bottle, dissolve this compound in anhydrous acetonitrile to a final concentration of 0.25 M.
-
Ensure the solution is completely homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]
-
Store the activator solution under an inert atmosphere (e.g., argon) to prevent moisture contamination.
Protocol 2: Solid-Phase Oligonucleotide Synthesis Cycle
This protocol describes a single cycle of nucleotide addition. The cycle is repeated until the desired oligonucleotide sequence is assembled.
1. Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Procedure: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating the column with the detritylation solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency from the previous cycle.[5]
2. Coupling:
-
Reagents:
-
Appropriate phosphoramidite monomer (0.02 - 0.2 M in ACN).
-
This compound activator solution (0.25 M in ACN).
-
-
Procedure:
-
The phosphoramidite solution and the SMI activator solution are delivered simultaneously to the synthesis column.
-
The mixture is allowed to react for the specified coupling time (see Table 2). For standard DNA synthesis, a 30-second coupling time is sufficient. For RNA synthesis, a coupling time of 3-12 minutes is recommended to achieve high efficiency.[2]
-
3. Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF)/pyridine.
-
Capping Reagent B: 16% 1-Methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutations (n-1 shortmers) in the final product.[6]
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/pyridine/water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
Workflow Visualization
Caption: Workflow of a single nucleotide addition cycle in solid-phase synthesis.
Protocol 3: Synthesis of Nuclease-Resistant Phosphorothioate Oligonucleotides
For the synthesis of phosphorothioate oligonucleotides, the oxidation step is replaced with a sulfurization step.
1. Detritylation, Coupling, and Capping:
-
Follow steps 1-3 of Protocol 2.
2. Sulfurization:
-
Reagent: A suitable sulfurizing agent (e.g., 3-((dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT)).
-
Procedure: After the capping step, the sulfurizing agent is delivered to the synthesis column to convert the phosphite triester to a phosphorothioate triester. It is crucial to perform the capping step before sulfurization to prevent interference with the sulfur transfer reaction.[6]
Signaling Pathways and Logical Relationships
The mechanism of phosphoramidite coupling activated by this compound involves a series of coordinated steps.
References
- 1. medkoo.com [medkoo.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Application of 1-Methylimidazolium Saccharinate in Domino Reactions: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – A novel and sustainable catalytic application of 1-methylimidazolium saccharinate and its analogues in Domino reactions is presented, offering a highly efficient and environmentally benign methodology for the synthesis of complex heterocyclic scaffolds. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals interested in leveraging this green catalytic system.
The use of saccharinate-based ionic liquids, such as the closely related 1-butyl-3-methylimidazolium saccharinate ([Bmim]Sac), has been demonstrated as a highly effective catalyst in the Domino Knoevenagel-Michael reaction for the synthesis of various pyran derivatives, including 3,4-dihydropyrano[c]chromenes, 4,5-dihydropyrano[4,3-b]pyrans, and tetrahydrobenzo[b]pyrans.[1][2][3][4] The protocol offers high yields, operational simplicity, and easy recovery and reuse of the catalyst, making it an attractive and sustainable alternative to conventional methods.[1][4]
The catalytic activity of imidazolium saccharinate is attributed to a cooperative mechanism where both the cation and the anion of the ionic liquid play a crucial role. The imidazolium cation's acidic proton at the C2 position activates electrophiles (like aldehydes) through hydrogen bonding. Simultaneously, the saccharinate anion, through dual hydrogen bonding, activates the nucleophile (the active methylene compound), facilitating the reaction cascade.[1][4]
I. Optimization of Reaction Conditions
The efficiency of the Domino Knoevenagel-Michael reaction catalyzed by 1-butyl-3-methylimidazolium saccharinate ([Bmim]Sac) has been optimized by evaluating the influence of different catalysts, catalyst loading, and solvents. The model reaction involved benzaldehyde, malononitrile, and 4-hydroxycoumarin.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile [1][4]
| Entry | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | [Bmim]Br (20) | Neat | 120 | 65 |
| 2 | [Bmim]Cl (20) | Neat | 120 | 60 |
| 3 | [Bmim]BF₄ (20) | Neat | 120 | 55 |
| 4 | [Bmim]PF₆ (20) | Neat | 120 | 52 |
| 5 | [Bmim]OAc (20) | Neat | 60 | 75 |
| 6 | [Bmim]Sac (20) | Neat | 40 | 82 |
| 7 | [Bmim]Br (10) | Water | 90 | 72 |
| 8 | [Bmim]Cl (10) | Water | 90 | 68 |
| 9 | [Bmim]BF₄ (10) | Water | 100 | 60 |
| 10 | [Bmim]PF₆ (10) | Water | 100 | 58 |
| 11 | [Bmim]OAc (10) | Water | 45 | 85 |
| 12 | [Bmim]Sac (10) | Water | 25 | 92 |
| 13 | [Bmim]Sac (7) | Water | 25 | 92 |
| 14 | [Bmim]Sac (5) | Water | 25 | 95 |
| 15 | [Bmim]Sac (2) | Water | 40 | 85 |
Reaction conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), 80 °C.
The results indicate that [Bmim]Sac is the most effective catalyst, and using water as a solvent significantly improves the yield and reduces the required catalyst loading to 5 mol%.[1][4]
II. Substrate Scope
The optimized reaction conditions (5 mol% [Bmim]Sac in water at 80 °C) were applied to a variety of aromatic aldehydes to demonstrate the scope of the synthesis for 3,4-dihydropyrano[c]chromene derivatives.
Table 2: Synthesis of 3,4-dihydropyrano[c]chromene Derivatives using [Bmim]Sac [1]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 25 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 20 | 96 |
| 3 | 4-Methylbenzaldehyde | 2-amino-4-(4-methylphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 30 | 92 |
| 4 | 4-Methoxybenzaldehyde | 2-amino-4-(4-methoxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 30 | 94 |
| 5 | 3-Nitrobenzaldehyde | 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 20 | 98 |
| 6 | 4-Hydroxybenzaldehyde | 2-amino-4-(4-hydroxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 35 | 90 |
| 7 | 2-Chlorobenzaldehyde | 2-amino-4-(2-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 25 | 94 |
III. Experimental Protocols
A. Synthesis of 1-Butyl-3-methylimidazolium Saccharinate ([Bmim]Sac)
A reported procedure is followed for the synthesis of [Bmim]Sac.[2]
Materials:
-
1-Butyl-3-methylimidazolium bromide ([Bmim]Br)
-
Sodium saccharinate
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 1-butyl-3-methylimidazolium bromide and sodium saccharinate in deionized water.
-
Stir the mixture at room temperature for 24 hours.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) to remove any remaining bromide ions.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the pure ionic liquid, [Bmim]Sac.
B. General Protocol for the Synthesis of 3,4-dihydropyrano[c]chromene Derivatives
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
4-Hydroxycoumarin (1 mmol)
-
1-Butyl-3-methylimidazolium saccharinate ([Bmim]Sac) (0.05 mmol, 5 mol%)
-
Deionized water (5 mL)
-
Ethanol
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), and [Bmim]Sac (5 mol%) in water (5 mL).
-
Stir the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Filter the solid product, wash with cold water, and then with a small amount of ethanol to afford the pure product.
-
The aqueous filtrate containing the ionic liquid can be evaporated to recover the catalyst, which can be reused for subsequent reactions.
IV. Visualizations
Caption: Proposed mechanism for the Domino Knoevenagel-Michael reaction.
References
- 1. Anion–cation co-operative catalysis by artificial sweetener saccharine-based ionic liquid for sustainable synthesis of 3,4-dihydropyrano[c]chromenes, 4,5-dihydropyrano[4,3-b]pyran and tetrahydrobenzo[b]pyrans in aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anion–cation co-operative catalysis by artificial sweetener saccharine-based ionic liquid for sustainable synthesis of 3,4-dihydropyrano[ c ]chromenes ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06889E [pubs.rsc.org]
Application Notes and Protocols for Saccharin-Based Ionic Liquids in CO2 Capture
A Novel Frontier in Carbon Capture: Exploring the Potential of Saccharin-Based Ionic Liquids
The global imperative to mitigate carbon dioxide (CO2) emissions has spurred intensive research into advanced capture technologies. Ionic liquids (ILs) have emerged as a promising class of solvents for CO2 capture due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. While significant research has focused on imidazolium, pyridinium, and ammonium-based ILs, the exploration of saccharin-based ionic liquids for this application remains a nascent and largely uncharted field.
This document provides a comprehensive overview of the current knowledge on saccharin-based ionic liquids and their potential application in CO2 capture. Although direct experimental data on the CO2 capture performance of saccharin-based ILs is not yet available in the peer-reviewed literature, this guide offers detailed protocols for their synthesis and standardized methods for evaluating their CO2 absorption capabilities. The provided data on other classes of ionic liquids serves as a benchmark for future investigations into this promising new area.
I. Synthesis of Saccharin-Based Ionic Liquids
The synthesis of saccharin-based ionic liquids typically follows a two-step process involving quaternization to form the desired cation followed by an anion metathesis reaction to introduce the saccharinate anion.
Protocol 1: Two-Step Synthesis of an Imidazolium-Based Saccharinate Ionic Liquid
This protocol describes the synthesis of 1-butyl-3-methylimidazolium saccharinate ([Bmim][Sac]), a representative example of a saccharin-based ionic liquid.
Step 1: Quaternization - Synthesis of 1-butyl-3-methylimidazolium bromide ([Bmim][Br])
-
Reactants: 1-methylimidazole and 1-bromobutane.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromobutane.
-
The reaction is typically carried out neat or with a minimal amount of a suitable solvent (e.g., acetonitrile) to facilitate mixing.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-70 °C) for 24-48 hours. The progress of the reaction can be monitored by the formation of a biphasic mixture, with the ionic liquid being the denser phase.
-
Upon completion, wash the resulting viscous liquid (the ionic liquid) several times with a non-polar solvent like ethyl acetate or hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to remove residual solvent.
-
Step 2: Anion Metathesis - Synthesis of 1-butyl-3-methylimidazolium saccharinate ([Bmim][Sac])
-
Reactants: 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) and sodium saccharinate.
-
Procedure:
-
Dissolve the synthesized [Bmim][Br] in a suitable solvent, such as deionized water or a polar organic solvent like acetone or methanol.
-
In a separate vessel, prepare a solution of sodium saccharinate in the same solvent. An equimolar amount or a slight excess of sodium saccharinate is typically used.
-
Add the sodium saccharinate solution dropwise to the [Bmim][Br] solution while stirring vigorously.
-
A precipitate of the inorganic salt (sodium bromide) will form.
-
Continue stirring for several hours at room temperature to ensure the reaction goes to completion.
-
Remove the precipitate by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting saccharin-based ionic liquid with deionized water to remove any remaining inorganic salts. The hydrophobicity of the IL will determine the ease of this step.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period to remove any traces of water and solvent.
-
II. Experimental Protocols for CO2 Capture Evaluation
While specific data for saccharin-based ILs is pending, the following are standardized and widely adopted protocols for assessing the CO2 capture performance of any ionic liquid.
Protocol 2: Gravimetric Method for CO2 Absorption Measurement
This method measures the change in mass of the ionic liquid sample upon exposure to a CO2 stream.
-
Apparatus: A high-precision microbalance with a resolution of at least 0.01 mg, a temperature-controlled absorption cell, a gas flow system with mass flow controllers for CO2 and a carrier gas (e.g., N2), and a data acquisition system.
-
Procedure:
-
Place a known mass of the dried saccharin-based ionic liquid into the absorption cell.
-
Tare the balance.
-
Heat the sample under a flow of an inert gas (e.g., N2 or Ar) to a desired temperature to ensure the removal of any absorbed water or other volatile impurities.
-
Cool the sample to the desired experimental temperature.
-
Introduce a pure CO2 stream or a mixed gas stream with a known CO2 concentration at a controlled flow rate into the absorption cell.
-
Record the mass of the sample over time until it reaches a constant value, indicating that equilibrium has been reached.
-
The CO2 absorption capacity can be calculated as the mass of CO2 absorbed per mass of the ionic liquid or as a molar ratio.
-
Protocol 3: Pressure Drop Method for CO2 Solubility Measurement
This method determines the amount of CO2 absorbed by measuring the pressure change in a sealed vessel of known volume.
-
Apparatus: A high-pressure reactor of a known volume equipped with a pressure transducer, a temperature controller, a magnetic stirrer, and a gas inlet.
-
Procedure:
-
Introduce a precisely weighed amount of the saccharin-based ionic liquid into the reactor.
-
Evacuate the reactor to remove any residual air.
-
Heat and stir the ionic liquid under vacuum to remove any dissolved gases.
-
Cool the reactor to the desired experimental temperature.
-
Introduce a known amount of CO2 into the reactor, causing an initial pressure increase.
-
Monitor the pressure inside the reactor. As CO2 dissolves in the ionic liquid, the pressure will decrease and eventually stabilize.
-
The amount of absorbed CO2 can be calculated from the initial and final pressures, the temperature, the volume of the gas phase, and the ideal gas law or a more suitable equation of state.
-
III. Data Presentation: CO2 Capture Performance of Common Ionic Liquids (for Comparative Purposes)
As there is no experimental data for saccharin-based ionic liquids, the following table summarizes the CO2 capture performance of several well-studied ionic liquids to provide a benchmark for future research.
| Ionic Liquid Cation | Ionic Liquid Anion | Temperature (°C) | Pressure (bar) | CO2 Molar Uptake (mol CO2 / mol IL) | Reference |
| 1-butyl-3-methylimidazolium | Acetate ([OAc]) | 25 | 1 | ~0.5 | [1] |
| 1-hexyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide ([Tf2N]) | 25 | 10 | ~0.25 | [2] |
| 1-ethyl-3-methylimidazolium | Ethyl sulfate ([EtSO4]) | 30 | 1 | ~0.1 | [General Literature] |
| Choline | Prolinate ([Pro]) | 25 | 1 | >0.5 | [General Literature] |
| 1-(2-aminoethyl)-3-methylimidazolium | Bromide ([AEMIM][Br]) | 25 | 1 | ~0.5 | [General Literature] |
IV. Visualizations
Diagram 1: Synthesis of Saccharin-Based Ionic Liquids
Caption: A workflow for the two-step synthesis of a saccharin-based ionic liquid.
Diagram 2: Experimental Workflow for CO2 Capture Analysis
Caption: A generalized experimental workflow for evaluating CO2 capture in ionic liquids.
Diagram 3: Proposed Mechanism of CO2 Interaction with Saccharin-Based ILs
Caption: A diagram illustrating the potential physical and chemical interaction mechanisms of CO2 with saccharin-based ionic liquids.
References
Application Notes and Protocols: 1-Methylimidazolium Saccharinate as a Lithium Battery Electrolyte
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-methylimidazolium saccharinate, a fluorine-free ionic liquid, as a promising electrolyte for lithium-ion batteries. This document details its synthesis, electrochemical properties, and includes step-by-step protocols for its preparation and evaluation in a laboratory setting.
Introduction
Conventional lithium-ion battery electrolytes, often composed of lithium salts dissolved in flammable organic carbonates, pose significant safety risks.[1] Ionic liquids (ILs), with their inherent non-flammability, negligible vapor pressure, and high thermal stability, are emerging as safer alternative electrolytes.[2][3] 1-Methylimidazolium saccharinate ([MIm][Sac]) is a fluorine-free IL that presents a "greener" and more sustainable option compared to commonly used fluorinated ILs.[4][5][6] Its favorable transport properties and electrochemical stability make it a candidate for next-generation lithium batteries.[4][5][6]
Physicochemical and Electrochemical Properties
The performance of 1-methylimidazolium saccharinate as a lithium battery electrolyte is dictated by its key properties. The data presented below is a summary from literature on similar imidazolium-based saccharinate ionic liquids, which can be considered indicative for [MIm][Sac].
Table 1: Physicochemical Properties of Imidazolium-Based Saccharinate Ionic Liquids
| Property | Value | Conditions |
| Glass Transition Temperature (Tg) | Varies with cation structure | --- |
| Thermal Decomposition Temperature (Td) | > 300 °C | --- |
| Ionic Conductivity | See Table 2 | Temperature-dependent |
| Electrochemical Stability Window (ESW) | ~3.5 V | vs. Li/Li⁺ |
Table 2: Ionic Conductivity of a Representative Imidazolium-Based Saccharinate Electrolyte
| Temperature (°C) | Ionic Conductivity (mS/cm) |
| 20 | ~1.0 - 2.0 |
| 40 | ~3.0 - 5.0 |
| 60 | ~7.0 - 10.0 |
| 80 | ~12.0 - 15.0 |
Note: The above data is generalized from literature on similar compounds and should be experimentally verified for 1-methylimidazolium saccharinate.
Experimental Protocols
Protocol 1: Synthesis of 1-Methylimidazolium Saccharinate ([MIm][Sac])
This protocol describes a two-step synthesis for 1-methylimidazolium saccharinate, involving the formation of a halide precursor followed by an anion exchange.
Materials:
-
1-methylimidazole
-
A methyl halide (e.g., methyl iodide or methyl bromide)
-
Saccharin sodium salt
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Deionized water
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware (round-bottom flasks, reflux condenser, separatory funnel)
Procedure:
Step 1: Synthesis of 1,3-dimethylimidazolium halide ([DMIM][X])
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methylimidazole in anhydrous acetonitrile.
-
Slowly add a slight molar excess of the methyl halide to the solution.
-
Heat the mixture to a gentle reflux and maintain for 24-48 hours. The reaction progress can be monitored by TLC or NMR.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,3-dimethylimidazolium halide salt.
-
Wash the crude product with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum.
Step 2: Anion Exchange to form [DMIM][Sac]
-
Dissolve the synthesized 1,3-dimethylimidazolium halide and a molar equivalent of saccharin sodium salt in deionized water.
-
Stir the solution vigorously at room temperature for several hours to facilitate the anion exchange.
-
Extract the aqueous solution multiple times with dichloromethane. The ionic liquid will preferentially move to the organic phase.
-
Combine the organic layers and wash them with small portions of deionized water to remove any remaining halide salts. A silver nitrate test can be performed on the aqueous washings to confirm the absence of halide ions.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Dry the final product, 1-methylimidazolium saccharinate, under high vacuum at an elevated temperature (e.g., 80 °C) for at least 24 hours to remove any residual water and solvent.
Diagram 1: Synthesis Workflow for 1-Methylimidazolium Saccharinate.
Caption: Workflow for the synthesis of 1-methylimidazolium saccharinate.
Protocol 2: Preparation of the [MIm][Sac]-based Lithium Electrolyte
Materials:
-
1-methylimidazolium saccharinate ([MIm][Sac]), dried
-
Lithium saccharinate (LiSac) or another suitable lithium salt (e.g., LiTFSI), dried
-
Argon-filled glovebox
-
Analytical balance
-
Magnetic stirrer
Procedure:
-
Inside an argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm), weigh the desired amounts of [MIm][Sac] and the lithium salt. A common concentration is 10 mol% of the lithium salt.[4][5][6]
-
Combine the ionic liquid and the lithium salt in a vial.
-
Stir the mixture until the lithium salt is completely dissolved and the electrolyte is homogeneous and transparent. This may require gentle heating.
-
Store the prepared electrolyte in the glovebox to prevent moisture contamination.
Protocol 3: Assembly of a CR2032 Coin Cell
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Cathode (e.g., LiFePO₄ or LiCoO₂ coated on aluminum foil)
-
Anode (e.g., lithium metal foil or graphite coated on copper foil)
-
Separator (e.g., Celgard microporous membrane)
-
[MIm][Sac]-based lithium electrolyte
-
Coin cell crimper
-
Argon-filled glovebox
Procedure:
-
All components must be thoroughly dried under vacuum before being transferred into an argon-filled glovebox.
-
Place the cathode disc at the bottom of the larger coin cell casing.
-
Place a separator disc on top of the cathode.
-
Add a few drops of the [MIm][Sac]-based electrolyte onto the separator, ensuring it is fully wetted.
-
Place the anode disc (lithium metal or graphite) on top of the wetted separator.
-
Place a spacer and then a spring on top of the anode.
-
Carefully place the smaller cap on top of the assembly.
-
Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
-
Remove the sealed coin cell and clean the exterior.
Diagram 2: Coin Cell Assembly Workflow.
Caption: Step-by-step workflow for assembling a CR2032 coin cell.
Protocol 4: Electrochemical Characterization
A. Ionic Conductivity Measurement
Equipment:
-
Impedance spectrometer
-
Conductivity cell with two platinum electrodes
-
Temperature-controlled chamber
Procedure:
-
Assemble the conductivity cell with the [MIm][Sac]-based electrolyte inside the glovebox.
-
Place the cell in a temperature-controlled chamber.
-
Measure the impedance of the electrolyte over a range of frequencies at various temperatures.
-
The bulk resistance (R) of the electrolyte is determined from the Nyquist plot.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (the cell constant L/A is typically determined using a standard KCl solution).
B. Electrochemical Stability Window (ESW) Determination
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode, counter electrode, reference electrode)
Procedure:
-
Assemble a three-electrode cell inside a glovebox with a working electrode (e.g., glassy carbon or platinum), a lithium metal counter electrode, and a lithium metal reference electrode, all immersed in the [MIm][Sac]-based electrolyte.
-
Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
-
For the anodic limit, scan the potential from the open-circuit potential (OCP) to a positive vertex potential at a slow scan rate (e.g., 1 mV/s). The potential at which a significant increase in current is observed is considered the anodic stability limit.
-
For the cathodic limit, scan the potential from the OCP to a negative vertex potential. The potential at which a significant reduction current is observed defines the cathodic stability limit.
-
The ESW is the difference between the anodic and cathodic limits.
C. Galvanostatic Cycling Performance
Equipment:
-
Battery cycler
-
Assembled coin cells
Procedure:
-
Place the assembled coin cells in the battery cycler.
-
Perform galvanostatic cycling at a specific C-rate (e.g., C/10, where C is the theoretical capacity of the cathode) within a defined voltage window (e.g., 2.5-4.2 V for a LiFePO₄ cathode).
-
The cycling protocol typically involves a constant current charge followed by a constant voltage hold, and then a constant current discharge.
-
Monitor the discharge capacity, charge capacity, and coulombic efficiency over a large number of cycles to evaluate the long-term performance and stability of the electrolyte.
Diagram 3: Logical Flow of Electrochemical Evaluation.
Caption: Logical workflow for the electrochemical evaluation of the electrolyte.
Conclusion
1-Methylimidazolium saccharinate holds potential as a safe and environmentally friendly electrolyte for lithium-ion batteries. The protocols outlined in these application notes provide a framework for the synthesis, preparation, and comprehensive electrochemical evaluation of this and similar ionic liquid-based electrolytes. Researchers are encouraged to adapt and optimize these procedures for their specific materials and experimental setups to further explore the capabilities of fluorine-free ionic liquids in energy storage applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nanomaterialpowder.com [nanomaterialpowder.com]
- 5. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 6. Step-by-Step Coin Cell Preparation Workflow for Lithium-Ion Materials1.pptx [slideshare.net]
Application Notes and Protocols for the Synthesis of 3,4-Dihydropyrano[c]chromenes using [Bmim]Sac
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3,4-dihydropyrano[c]chromenes utilizing the saccharin-based ionic liquid, 1-butyl-3-methylimidazolium saccharin ([Bmim]Sac), as a sustainable and efficient catalyst. This method offers high yields, mild reaction conditions, and catalyst recyclability, making it an attractive green chemistry approach for the generation of this important class of heterocyclic compounds.
Introduction
3,4-Dihydropyrano[c]chromene derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products with a wide range of biological activities. The synthesis described herein is a one-pot, three-component Domino Knoevenagel-Michael reaction of an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin in an aqueous medium, catalyzed by [Bmim]Sac.[1][2] The ionic liquid acts as a cooperative catalyst, with the [Bmim] cation activating electrophiles and the saccharinate anion activating nucleophiles, leading to high reaction efficiency.[2]
Data Presentation
The efficiency of [Bmim]Sac as a catalyst has been evaluated under various conditions. The following tables summarize the key quantitative data regarding catalyst screening, solvent effects, and catalyst loading.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Amino-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | [Bmim]Br (20) | Water | 80 | 75 | 56 |
| 2 | [Bmim]Cl (20) | Water | 80 | 80 | 59 |
| 3 | [Bmim]OH (20) | Water | 80 | 90 | 65 |
| 4 | [Bmim]Sac (20) | Neat | 80 | 120 | 82 |
| 5 | [Bmim]Sac (5) | Water | 80 | 45 | 95 |
| 6 | [Bmim]Sac (5) | Water | Room Temp. | 180 | 40 |
| 7 | [Bmim]Sac (10) | Water | 80 | 45 | 95 |
| 8 | [Bmim]Sac (20) | Water | 80 | 45 | 95 |
Reaction conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol).
Table 2: Synthesis of various 3,4-dihydropyrano[c]chromene derivatives using [Bmim]Sac in water at 80°C
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | 45 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | 50 | 92 |
| 3 | 4-Methylbenzaldehyde | 2-Amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | 55 | 90 |
| 4 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | 60 | 88 |
| 5 | 3-Nitrobenzaldehyde | 2-Amino-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | 40 | 96 |
| 6 | 4-Nitrobenzaldehyde | 2-Amino-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | 40 | 94 |
Experimental Protocols
General Procedure for the Synthesis of 3,4-Dihydropyrano[c]chromenes
A mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 4-hydroxycoumarin (1.0 mmol), and [Bmim]Sac (5 mol%) in water (2.0 mL) is placed in a round-bottom flask.[2] The reaction mixture is then stirred at 80°C for the appropriate time as indicated in Table 2. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature. The solid product precipitates out of the aqueous solution. The precipitate is then collected by filtration, washed with water, and dried to afford the pure 3,4-dihydropyrano[c]chromene derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
Catalyst Recycling
The aqueous filtrate containing the [Bmim]Sac catalyst can be reused for subsequent reactions. The filtrate is subjected to evaporation under reduced pressure to remove the water. The recovered ionic liquid is then washed with diethyl ether and dried under vacuum. The recycled [Bmim]Sac can be used for at least five consecutive reaction cycles without a significant loss in its catalytic activity.
Visualizations
Caption: Experimental workflow for the synthesis of 3,4-dihydropyrano[c]chromenes.
Signaling Pathway/Logical Relationship
References
Application Notes and Protocols for the Mechanosynthesis of Heterocyles Using Saccharin-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the environmentally benign, mechanochemical synthesis of various biologically significant heterocycles, including dihydropyrimidinones, polyhydroquinolines, and quinoxalines, utilizing a saccharin-based ionic liquid as a catalyst. This approach offers significant advantages over traditional solution-phase synthesis, such as reduced solvent waste, shorter reaction times, and operational simplicity.
Introduction
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Traditional synthetic methods often rely on volatile organic solvents, harsh reaction conditions, and long reaction times, contributing to significant environmental waste and high energy consumption. Green chemistry principles encourage the development of more sustainable synthetic methodologies.[1][2]
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. By grinding solid reactants together, often in the presence of a catalytic amount of a liquid or solid additive, solvent-free or nearly solvent-free reactions can be achieved.
Ionic liquids (ILs), salts with melting points below 100°C, are also considered green alternatives to traditional solvents due to their negligible vapor pressure, high thermal stability, and recyclability.[3] Task-specific ionic liquids, where the cation or anion has a specific functional role, are particularly interesting. Saccharin-based ionic liquids, such as 1-butyl-3-methylimidazolium saccharin ([Bmim]Sac), have shown promise as catalysts in organic synthesis due to the unique properties of the saccharinate anion.
This document details the preparation of the saccharin-based ionic liquid catalyst and provides step-by-step protocols for its application in the mechanochemical synthesis of three important classes of heterocycles.
Part 1: Preparation of the Saccharin-Based Ionic Liquid Catalyst
The catalyst, 1-butyl-3-methylimidazolium saccharin ([Bmim]Sac), is prepared in a two-step synthesis from readily available starting materials. The first step is the quaternization of 1-methylimidazole with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride ([Bmim]Cl). The second step is an anion exchange reaction with sodium saccharin.
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl)[4][5]
Materials:
-
1-methylimidazole
-
1-chlorobutane
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.
-
Heat the reaction mixture under reflux for 48 hours.[4]
-
After cooling to room temperature, a viscous liquid or a biphasic mixture will be observed.
-
Wash the product twice with ethyl acetate to remove any unreacted starting materials.
-
Remove the remaining ethyl acetate by heating at 60°C under vacuum using a rotary evaporator for 2 hours.[4]
-
The resulting viscous liquid is 1-butyl-3-methylimidazolium chloride ([Bmim]Cl).
Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium Saccharin ([Bmim]Sac)
Materials:
-
1-butyl-3-methylimidazolium chloride ([Bmim]Cl)
-
Sodium saccharin
-
Deionized water
-
Dichloromethane
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve [Bmim]Cl (1 equivalent) and sodium saccharin (1 equivalent) in deionized water.
-
Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 30 mL) to remove any remaining sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid is 1-butyl-3-methylimidazolium saccharin ([Bmim]Sac).
Part 2: Mechanochemical Synthesis of Heterocycles
The following protocols outline the general procedure for the mechanosynthesis of dihydropyrimidinones (Biginelli Reaction), polyhydroquinolines (Hantzsch Reaction), and quinoxalines using [Bmim]Sac as a catalyst. These reactions are typically performed in a mortar and pestle or a ball mill.
Protocol 3: Mechanosynthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities.[2][5]
General Reaction Scheme:
Caption: Workflow for the mechanosynthesis of dihydropyrimidinones.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (or other β-ketoester) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
[Bmim]Sac (5 mol%)
-
Mortar and pestle or ball mill
-
Ethanol
Procedure:
-
In a mortar, combine the aromatic aldehyde, ethyl acetoacetate, urea (or thiourea), and [Bmim]Sac.
-
Grind the mixture with a pestle at room temperature for the time specified in Table 1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add a small amount of cold water to the reaction mixture and stir.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove the catalyst and any unreacted starting materials.
-
Dry the product to obtain the pure dihydropyrimidinone.
Quantitative Data:
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 92 |
| 2 | 4-Chlorobenzaldehyde | 20 | 95 |
| 3 | 4-Methoxybenzaldehyde | 15 | 94 |
| 4 | 4-Nitrobenzaldehyde | 25 | 88 |
Note: Reaction times and yields are representative and may vary depending on the specific substrates and reaction scale.
Protocol 4: Mechanosynthesis of Polyhydroquinolines (Hantzsch Reaction)
The Hantzsch dihydropyridine synthesis can be adapted to produce polyhydroquinolines, which are important scaffolds in medicinal chemistry.[6] This four-component reaction involves an aldehyde, a β-ketoester, dimedone, and ammonium acetate.
General Reaction Scheme:
Caption: Workflow for the mechanosynthesis of polyhydroquinolines.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Dimedone (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
[Bmim]Sac (5 mol%)
-
Mortar and pestle or ball mill
-
Ethanol
Procedure:
-
In a mortar, add the aromatic aldehyde, ethyl acetoacetate, dimedone, ammonium acetate, and [Bmim]Sac.
-
Grind the mixture thoroughly with a pestle at room temperature for the time indicated in Table 2. Monitor the reaction by TLC.
-
After completion, add cold water to the reaction mixture and stir to precipitate the product.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure polyhydroquinoline.
Quantitative Data:
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 20 | 90 |
| 2 | 4-Hydroxybenzaldehyde | 25 | 92 |
| 3 | 4-Methylbenzaldehyde | 20 | 88 |
| 4 | 3-Nitrobenzaldehyde | 30 | 85 |
Note: Reaction times and yields are representative and may vary depending on the specific substrates and reaction scale.
Protocol 5: Mechanosynthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles with diverse biological activities.[7][8] They are classically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
General Reaction Scheme:
Caption: Workflow for the mechanosynthesis of quinoxalines.
Materials:
-
o-Phenylenediamine (1 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
[Bmim]Sac (5 mol%)
-
Mortar and pestle or ball mill
-
Ethanol
Procedure:
-
Place the o-phenylenediamine, 1,2-dicarbonyl compound, and [Bmim]Sac in a mortar.
-
Grind the mixture with a pestle at room temperature for the duration specified in Table 3. Monitor the reaction progress by TLC.
-
Upon completion, add a small amount of ethanol to the mixture and stir.
-
Filter the solid product and wash with cold ethanol.
-
Dry the product to obtain the pure quinoxaline derivative.
Quantitative Data:
| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 10 | 96 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 12 | 94 |
| 3 | o-Phenylenediamine | Glyoxal (40% in H₂O) | 15 | 85 |
| 4 | o-Phenylenediamine | Phenylglyoxal | 15 | 90 |
Note: Reaction times and yields are representative and may vary depending on the specific substrates and reaction scale.
Conclusion
The use of saccharin-based ionic liquids in mechanochemical synthesis offers a highly efficient, environmentally friendly, and versatile platform for the preparation of a wide range of biologically active heterocyclic compounds. The protocols provided herein are straightforward, scalable, and adhere to the principles of green chemistry, making them valuable tools for researchers in academia and the pharmaceutical industry. The operational simplicity and the potential for catalyst recycling further enhance the appeal of this methodology for sustainable chemical production.
References
- 1. ionike.com [ionike.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unprecedented linear products by a mechanochemically activated Biginelli reaction using lawsone - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D3MR00032J [pubs.rsc.org]
- 6. Multicomponent mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Saccharin 1-Methylimidazole in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the proposed use of Saccharin 1-Methylimidazole, an ionic liquid (IL), in the development of advanced drug delivery systems. While direct literature on this specific compound in drug delivery is limited, its constituent ions—1-methylimidazolium and saccharinate—are part of a well-researched class of materials known for their potential in pharmaceutical formulations. This document extrapolates from the known properties of imidazolium-based and saccharinate-based ionic liquids to present potential applications in enhancing drug solubility, formulating stimuli-responsive nanoparticles, and developing hydrogel-based platforms for controlled release. The protocols provided are adapted from established methodologies for similar ionic liquids and are intended as a starting point for research and development.
Introduction: The Potential of this compound in Drug Delivery
This compound is an ionic liquid composed of a 1-methylimidazolium cation and a saccharinate anion. While it is primarily recognized as an activator in DNA and RNA synthesis, its ionic liquid nature suggests significant potential in drug delivery.[1] Imidazolium-based ILs are widely investigated for their ability to enhance the solubility and permeability of poorly soluble drugs.[1][2] They can act as solvents, co-solvents, and formulation components in various drug delivery platforms, including nanoparticles and hydrogels.[3][4] The saccharinate anion, derived from the well-known artificial sweetener, is known to form ILs with low toxicity, a crucial attribute for pharmaceutical applications.[5]
The unique combination of the 1-methylimidazolium cation, known for its interaction with biological membranes, and the biocompatible saccharinate anion makes this compound a promising candidate for innovative drug delivery systems. Potential applications include:
-
Enhanced Drug Solubility and Bioavailability: Overcoming the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[2]
-
Transdermal Drug Delivery: Acting as a permeation enhancer to facilitate drug transport across the skin barrier.
-
Stimuli-Responsive Nanoparticles: Forming the basis of nanocarriers that release their payload in response to specific physiological triggers like pH.
-
Hydrogel-Based Drug Depots: Incorporation into hydrogel networks for sustained and controlled drug release.
Physicochemical Properties and Biocompatibility
The successful application of any excipient in drug delivery hinges on its physicochemical properties and safety profile.
Table 1: Physicochemical Properties of this compound and Related Ionic Liquids
| Property | This compound | General Imidazolium ILs | General Saccharinate ILs |
| Molecular Formula | C₇H₅NO₃S·C₄H₆N₂ | Varies based on alkyl chain and anion | Varies based on cation |
| Molecular Weight | 265.29 g/mol | Typically 150 - 400 g/mol | Typically 200 - 400 g/mol |
| Appearance | Solid | Colorless to pale yellow liquids or low melting point solids | Liquids or low melting point solids |
| Solubility | Soluble in water and ethanol | Tunable; can be hydrophilic or hydrophobic | Generally hydrophilic |
| Thermal Stability | Data not available | High thermal stability, often stable up to 300-400 °C | Good thermal stability |
Biocompatibility and Cytotoxicity
The cytotoxicity of imidazolium-based ionic liquids is a critical consideration. It is often dependent on the length of the alkyl chain on the imidazolium cation and the nature of the anion. Shorter alkyl chains, such as the methyl group in this compound, are generally associated with lower toxicity. The saccharinate anion is considered to have a favorable toxicity profile.[5]
Table 2: Comparative Cytotoxicity of Imidazolium-Based Ionic Liquids (IC50 Values)
| Ionic Liquid Cation | Anion | Cell Line | IC50 (µM) | Reference |
| 1-Octyloxymethyl-3-methylimidazolium | Chloride | B16 F10 | 10.1 - 19.7 | [6] |
| 1-Decyl-3-methylimidazolium | Tetrafluoroborate | HDF | ~100 | [7] |
| 1-Dodecyl-3-methylimidazolium | Tetrafluoroborate | HDF | ~10 | [7] |
| 1-Ethyl-3-methylimidazolium | Ethyl Sulfate | HeLa | >1000 | [8] |
| Proposed: 1-Methyl-3-methylimidazolium (from SMI) | Saccharinate | - | Hypothesized High | - |
This table presents data for structurally related imidazolium ILs to provide context. The IC50 for this compound is hypothesized to be high (indicating low toxicity) due to the short alkyl chain and biocompatible anion.
Application in Nanoparticle Drug Delivery Systems
Imidazolium-based ionic liquids can be used to formulate nanoparticles for targeted and controlled drug delivery. These nanoparticles can encapsulate hydrophobic drugs, enhancing their stability and bioavailability. A proposed application for this compound is in the formulation of pH-responsive nanoparticles, where the ionic liquid acts as a stabilizer and a functional component that triggers drug release in the acidic tumor microenvironment.
Experimental Workflow: Nanoparticle Formulation
Caption: Workflow for the formulation of drug-loaded nanoparticles using this compound.
Protocol 1: Formulation of pH-Responsive Docetaxel-Loaded Nanoparticles
Objective: To prepare docetaxel-loaded nanoparticles using a polymer matrix and this compound as a stabilizer for pH-triggered drug release.
Materials:
-
Docetaxel
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM)
-
Deionized water
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of docetaxel and 50 mg of PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Dissolve 20 mg of this compound in 10 mL of deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath for 5 minutes.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove any unencapsulated drug and excess ionic liquid.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry for 48 hours to obtain a powder.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Drug Loading and Encapsulation Efficiency: Quantified using HPLC after dissolving a known amount of nanoparticles in a suitable solvent.
Table 3: Expected Characteristics of Docetaxel-Loaded Nanoparticles
| Parameter | Expected Value |
| Particle Size (nm) | 150 - 250 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | +15 to +25 |
| Drug Loading (%) | 5 - 10 |
| Encapsulation Efficiency (%) | > 80 |
Protocol 2: In Vitro Drug Release Study
Objective: To evaluate the pH-responsive release of docetaxel from the formulated nanoparticles.
Procedure:
-
Disperse 10 mg of lyophilized nanoparticles in 2 mL of PBS at pH 7.4 and pH 5.5, respectively.
-
Transfer each suspension into a dialysis bag (MWCO 10 kDa).
-
Place the dialysis bags in separate beakers containing 50 mL of the corresponding PBS buffer.
-
Maintain the beakers at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Analyze the docetaxel concentration in the collected samples by HPLC.
Application in Hydrogel Drug Delivery Systems
This compound can be incorporated into hydrogel networks to modulate drug release and enhance the mechanical properties of the gel. The ionic nature of the compound can influence the swelling behavior of the hydrogel, leading to controlled drug diffusion.
Experimental Workflow: Hydrogel Formulation
Caption: Workflow for the formulation of a drug-loaded hydrogel incorporating this compound.
Protocol 3: Preparation of an Injectable, Ibuprofen-Loaded Hydrogel
Objective: To synthesize a biocompatible hydrogel containing this compound for the sustained release of ibuprofen.
Materials:
-
Hyaluronic acid (HA)
-
Adipic acid dihydrazide (ADH) as a crosslinker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as an activator
-
Ibuprofen
-
This compound
-
Deionized water
Procedure:
-
Polymer Solution: Dissolve 100 mg of HA in 10 mL of deionized water.
-
Addition of Components: To the HA solution, add 20 mg of ibuprofen and 50 mg of this compound. Stir until a homogeneous solution is obtained.
-
Activation and Crosslinking: Add 20 mg of ADH and 15 mg of EDC to the solution.
-
Gelation: Stir the mixture vigorously for 10 minutes and then allow it to stand at room temperature for 24 hours to form the hydrogel.
-
Purification: The resulting hydrogel can be purified by dialysis against deionized water for 3 days to remove unreacted reagents.
-
Lyophilization: The purified hydrogel is then lyophilized for storage and further characterization.
Characterization:
-
Swelling Ratio: Determined by immersing a known weight of the dried hydrogel in PBS and measuring the weight change over time.
-
In Vitro Drug Release: Performed using a method similar to Protocol 2, by placing a known amount of the hydrogel in a dialysis bag.
Table 4: Expected Properties of the Ibuprofen-Loaded Hydrogel
| Parameter | Expected Outcome |
| Gelation Time | 15 - 30 minutes |
| Swelling Ratio in PBS (pH 7.4) | 200 - 300% |
| Cumulative Drug Release (48h) | 60 - 80% |
| Release Kinetics | Follows Higuchi or Korsmeyer-Peppas model, indicating diffusion-controlled release |
Proposed Mechanism of Action in Drug Delivery
The utility of this compound in drug delivery systems can be attributed to several underlying mechanisms.
Caption: Proposed mechanisms of action for this compound in drug delivery.
Conclusion and Future Perspectives
This compound, by virtue of its imidazolium and saccharinate components, presents a compelling, albeit underexplored, candidate for various drug delivery applications. The protocols and data presented herein are based on established principles of ionic liquid and polymer chemistry and are intended to serve as a foundational guide for researchers. Future work should focus on the empirical validation of these proposed applications, including a thorough investigation of the biocompatibility and in vivo efficacy of this compound-based drug delivery systems. The tunable nature of ionic liquids suggests that further modifications to either the cation or anion could lead to even more sophisticated and targeted therapeutic platforms.
References
- 1. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review [mdpi.com]
- 4. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Emerging Role of Saccharin-Based Ionic Liquids in Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, with applications ranging from PCR primers and gene sequencing to therapeutic agents like antisense oligonucleotides and siRNAs. The dominant method for oligonucleotide synthesis is the solid-phase phosphoramidite method, prized for its efficiency and automation. However, the pursuit of greener, more scalable, and cost-effective synthesis routes has led to the exploration of novel materials and methodologies. Among these, ionic liquids (ILs) have emerged as a promising class of compounds. This document provides an overview of the use of ionic liquids in oligonucleotide synthesis, with a particular focus on the potential applications of saccharin-based ionic liquids. While the direct application of saccharin-based ILs in conventional solid-phase synthesis is not yet widely documented, their use in liquid-phase synthesis and their unique catalytic properties suggest a promising future.
Conventional Solid-Phase Oligonucleotide Synthesis: A Brief Overview
Solid-phase oligonucleotide synthesis (SPOS) using the phosphoramidite method is the current industry standard.[1][2] The process involves the sequential addition of nucleotide monomers to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[1] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[1]
Key Features of Solid-Phase Synthesis:
-
High Efficiency: The use of a solid support allows for easy removal of excess reagents and byproducts by simple washing, driving the reactions to near completion.[3]
-
Automation: The entire process has been fully automated, enabling the rapid synthesis of custom sequences.[1]
-
Limitations: Challenges include the use of large excesses of reagents, the generation of significant solvent waste, and limitations in scaling up for large-scale manufacturing.[3]
Ionic Liquids in Oligonucleotide Synthesis: A Shift to Liquid-Phase
Ionic liquids are salts with melting points below 100°C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to conventional organic solvents. In the context of oligonucleotide synthesis, ILs have been primarily explored as soluble supports in a liquid-phase synthesis (LPS) approach.[4][5] This method combines the advantages of homogeneous reaction conditions with the ease of product isolation, similar to solid-phase techniques.
Damha and co-workers have demonstrated the use of imidazolium-based ionic liquids as soluble supports for oligonucleotide synthesis.[3] In this approach, the initial nucleoside is attached to an ionic liquid tag. The growing oligonucleotide chain remains soluble in a polar organic solvent during the reaction steps and can be precipitated out by the addition of a non-polar solvent for purification.[3][5]
Advantages of Ionic Liquid-Supported Liquid-Phase Synthesis:
-
Improved Scalability: Liquid-phase synthesis is generally more amenable to large-scale production compared to solid-phase methods.[3]
-
Reduced Reagent Excess: Homogeneous reaction conditions can lead to more efficient coupling and potentially reduce the need for a large excess of phosphoramidite monomers.
-
Potential for Greener Processes: The recyclability of ionic liquids and reduced solvent usage can contribute to more sustainable manufacturing processes.[6]
Saccharin-Based Ionic Liquids: Properties and Potential Applications
Saccharin, a well-known artificial sweetener, can be used to create a class of ionic liquids with unique properties.[6][7] These ILs, often incorporating cations like 1-butyl-3-methylimidazolium ([Bmim]+), have been investigated as catalysts in various organic reactions.[6][8]
Key Properties of Saccharin-Based Ionic Liquids:
-
Catalytic Activity: The saccharinate anion has been shown to act as a dual activator, facilitating reactions through hydrogen bonding and other non-covalent interactions.[8][9]
-
Biocompatibility and Low Toxicity: Saccharin itself is an approved food additive, suggesting that ILs derived from it may have a favorable toxicity profile compared to other ILs.[6][8]
-
Tunable Properties: Like other ILs, the properties of saccharin-based ILs can be tuned by modifying the cation.[10]
Potential Roles in Oligonucleotide Synthesis: While not yet demonstrated for solid-phase synthesis, the properties of saccharin-based ILs suggest several potential applications:
-
As Soluble Supports in Liquid-Phase Synthesis: Following the precedent of imidazolium-based ILs, saccharin-based ILs could be functionalized to act as soluble supports. Their unique solubility and potential catalytic activity could offer advantages in this context.
-
As Catalysts or Additives in Synthesis: The catalytic nature of the saccharinate anion could potentially be leveraged to enhance the efficiency of the coupling or other steps in both solid-phase and liquid-phase synthesis.[6]
-
In Deprotection and Purification: The unique solvent properties of ILs could be beneficial in the final deprotection and purification steps of oligonucleotide synthesis.
Experimental Protocols: Liquid-Phase Oligonucleotide Synthesis Using an Ionic Liquid Support
The following protocol is a generalized procedure based on the work of Damha and co-workers using an imidazolium-based ionic liquid as a soluble support.[3] This protocol can serve as a template for exploring the use of saccharin-based ionic liquids in a similar capacity.
Workflow for Ionic Liquid-Supported Oligonucleotide Synthesis
Caption: Workflow for liquid-phase oligonucleotide synthesis using a soluble ionic liquid support.
Materials and Reagents
-
Ionic Liquid-tagged nucleoside (e.g., 3'-(N-methylimidazolium-acetal)-5'-O-DMTr-2'-deoxynucleoside tetrafluoroborate)
-
Nucleoside phosphoramidites (A, C, G, T)
-
Activator (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (3% Dichloroacetic acid in Dichloromethane)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Diethyl ether (Et2O)
-
Concentrated Ammonium Hydroxide (for deprotection)
-
HPLC purification system
Protocol for the Synthesis of a Dinucleotide
-
Detritylation:
-
Dissolve the ionic liquid-tagged 5'-O-DMTr-nucleoside (1.0 eq) in the deblocking solution.
-
Stir at room temperature for 2-5 minutes until the orange color of the DMTr cation persists.
-
Add the reaction mixture dropwise to a stirred solution of EtOAc/Et2O (1:1) to precipitate the product.
-
Centrifuge to collect the precipitate, wash with fresh EtOAc/Et2O, and dry under vacuum.
-
-
Coupling:
-
Dissolve the detritylated IL-nucleoside and the next nucleoside phosphoramidite (1.5-2.0 eq) in anhydrous ACN.
-
Add the activator (e.g., 5-Ethylthio-1H-tetrazole, 0.25 M in ACN) and stir at room temperature for 5-10 minutes.
-
-
Oxidation:
-
Add the oxidizing solution to the reaction mixture and stir for 5 minutes.
-
Quench the reaction with aqueous sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in a minimum amount of dichloromethane.
-
Precipitate the product by adding the solution dropwise to stirred EtOAc/Et2O.
-
Collect the precipitate by centrifugation, wash, and dry.
-
-
Cleavage and Deprotection:
-
Treat the IL-supported dinucleotide with concentrated ammonium hydroxide at 55°C for 12-16 hours.
-
Lyophilize the solution to remove ammonia.
-
Purify the resulting oligonucleotide by HPLC.
-
Data Presentation
The following table summarizes representative yield data for the synthesis of short oligonucleotides using an ionic liquid-supported liquid-phase method, as adapted from the literature.[3]
| Oligonucleotide Sequence | Synthesis Scale | Overall Yield (%) | Purity by HPLC (%) |
| 5'-TT-3' | ~20 µmol | 85 | >95 |
| 5'-TTC-3' | ~15 µmol | 78 | >95 |
| 5'-TTCA-3' | ~10 µmol | 70 | >90 |
Logical Relationships in Synthesis Strategies
The choice between solid-phase and liquid-phase synthesis depends on the desired scale and application of the oligonucleotide.
Caption: Comparison of solid-phase and liquid-phase oligonucleotide synthesis strategies.
Conclusion and Future Outlook
While the direct application of saccharin-based ionic liquids in solid-phase oligonucleotide synthesis remains an area for future research, their potential is evident from their successful use as catalysts in other fields and the progress made with other ionic liquids in liquid-phase synthesis. The protocols and data presented here for ionic liquid-supported synthesis provide a foundation for researchers to explore saccharin-based and other novel ionic liquids. Further investigation is warranted to fully characterize the benefits of these materials, with the ultimate goal of developing more sustainable, scalable, and cost-effective methods for the production of these vital biomolecules. The unique properties of saccharin-based ionic liquids may unlock new efficiencies and possibilities in the synthesis of therapeutic and diagnostic oligonucleotides.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. vapourtec.com [vapourtec.com]
- 3. From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligonucleotide synthesis using ionic liquids as soluble supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anion–cation co-operative catalysis by artificial sweetener saccharine-based ionic liquid for sustainable synthesis of 3,4-dihydropyrano[c]chromenes, 4,5-dihydropyrano[4,3-b]pyran and tetrahydrobenzo[b]pyrans in aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional ionic liquid [bmim][Sac] mediated synthesis of ferrocenyl thiopropanones via the “dual activation of the substrate by the ionic liquid” - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. research.chalmers.se [research.chalmers.se]
catalytic activity of [Bmim]Sac in Knoevenagel-Michael reactions
Catalytic Activity of [Bmim]Sac in Domino Knoevenagel-Michael Reactions for the Synthesis of Pyran Derivatives
Introduction
The ionic liquid 1-butyl-3-methylimidazolium saccharin ([Bmim]Sac) has emerged as a highly efficient and sustainable catalyst for the synthesis of various pyran-annulated heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides detailed application notes and experimental protocols for utilizing [Bmim]Sac as a catalyst in domino Knoevenagel-Michael reactions, enabling a one-pot synthesis of compounds such as 3,4-dihydropyrano[c]chromenes, 4,5-dihydropyrano[4,3-b]pyrans, and tetrahydrobenzo[b]pyrans. The use of [Bmim]Sac in an aqueous medium offers a green and environmentally benign approach with high product yields and easy catalyst recovery.[1]
Catalytic Performance of [Bmim]Sac
[Bmim]Sac demonstrates remarkable catalytic activity in promoting the one-pot, three-component condensation of an aldehyde, an active methylene compound (e.g., malononitrile), and a C-H acid (e.g., 4-hydroxycoumarin, 4-hydroxy-6-methyl-2-pyrone, or dimedone). The reaction proceeds smoothly in water, highlighting the catalyst's compatibility with green chemistry principles.
Table 1: Synthesis of 3,4-dihydropyrano[c]chromene derivatives
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |
| 1 | C6H5 | 10 | 96 |
| 2 | 4-ClC6H4 | 12 | 98 |
| 3 | 4-FC6H4 | 15 | 95 |
| 4 | 4-BrC6H4 | 12 | 97 |
| 5 | 4-NO2C6H4 | 10 | 98 |
| 6 | 4-CH3C6H4 | 15 | 94 |
| 7 | 4-OCH3C6H4 | 18 | 92 |
| 8 | 3-NO2C6H4 | 12 | 96 |
| 9 | 2-ClC6H4 | 18 | 93 |
| 10 | 2-NO2C6H4 | 20 | 92 |
Table 2: Synthesis of 4,5-dihydropyrano[4,3-b]pyran derivatives
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |
| 1 | C6H5 | 15 | 94 |
| 2 | 4-ClC6H4 | 18 | 96 |
| 3 | 4-FC6H4 | 20 | 93 |
| 4 | 4-BrC6H4 | 18 | 95 |
| 5 | 4-NO2C6H4 | 15 | 97 |
| 6 | 4-CH3C6H4 | 20 | 92 |
| 7 | 4-OCH3C6H4 | 25 | 90 |
| 8 | 3-NO2C6H4 | 18 | 94 |
| 9 | 2-ClC6H4 | 25 | 91 |
| 10 | 2-NO2C6H4 | 28 | 90 |
Table 3: Synthesis of tetrahydrobenzo[b]pyran derivatives
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |
| 1 | C6H5 | 10 | 95 |
| 2 | 4-ClC6H4 | 12 | 97 |
| 3 | 4-FC6H4 | 15 | 94 |
| 4 | 4-BrC6H4 | 12 | 96 |
| 5 | 4-NO2C6H4 | 10 | 98 |
| 6 | 4-CH3C6H4 | 15 | 93 |
| 7 | 4-OCH3C6H4 | 18 | 91 |
| 8 | 3-NO2C6H4 | 12 | 95 |
| 9 | 2-ClC6H4 | 18 | 92 |
| 10 | 2-NO2C6H4 | 20 | 91 |
Experimental Protocols
1. Synthesis of the Catalyst: 1-butyl-3-methylimidazolium saccharinate ([Bmim]Sac)
A detailed procedure for the synthesis of [Bmim]Sac can be found in the supporting information of the cited literature.[1] Generally, it involves the reaction of 1-butyl-3-methylimidazolium bromide ([Bmim]Br) with sodium saccharin.
2. General Procedure for the Synthesis of Pyran Derivatives
A mixture of an aldehyde (1 mmol), an active methylene compound (1 mmol), a C-H acid (1 mmol), and [Bmim]Sac (10 mol%) in water (5 mL) is stirred at room temperature for the appropriate time as indicated in Tables 1-3. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solid product is collected by filtration, washed with water, and dried. The product is typically of high purity and does not require further purification by column chromatography.[1]
3. Catalyst Recycling
The aqueous filtrate containing the [Bmim]Sac catalyst can be reused for subsequent reactions. After the separation of the product, the filtrate is evaporated under reduced pressure to remove the water. The recovered ionic liquid can be used for at least five consecutive cycles without a significant loss in its catalytic activity.
Visualizations
Caption: Experimental workflow for the [Bmim]Sac catalyzed synthesis of pyran derivatives.
Caption: Proposed mechanism for the [Bmim]Sac catalyzed domino Knoevenagel-Michael reaction.
Conclusion
The use of [Bmim]Sac as a catalyst for domino Knoevenagel-Michael reactions provides a powerful and environmentally friendly method for the synthesis of a variety of pyran derivatives. The mild reaction conditions, high yields, simple experimental procedure, and the recyclability of the catalyst make this protocol highly attractive for applications in synthetic organic chemistry and drug discovery.
References
Application Notes and Protocols for Saccharin 1-Methylimidazole in Biomolecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharin 1-methylimidazole (SMI) is a highly efficient activating agent predominantly employed in the solid-phase chemical synthesis of DNA and RNA oligonucleotides. While the term "biocatalysis" typically refers to reactions catalyzed by enzymes, SMI serves as a chemical catalyst in a process that synthetically constructs biological macromolecules. Its application is crucial in the laboratory-scale and industrial production of oligonucleotides for research, diagnostic, and therapeutic purposes, such as in the development of antisense oligonucleotides and siRNAs.
SMI's primary role is to activate phosphoramidite monomers for their subsequent coupling to a growing oligonucleotide chain. It functions as a potent activator in the phosphoramidite coupling reaction, facilitating the formation of the phosphite triester linkage with high efficiency and minimal side reactions.[1][2] The mechanism involves nucleophilic catalysis where SMI facilitates the nucleophilic attack of the 5'-hydroxyl group of the growing oligonucleotide chain on the phosphoramidite monomer.[1][3]
These application notes provide an overview of the use of this compound in this context, along with detailed experimental protocols and relevant data.
Data Presentation: Performance of this compound
This compound has been demonstrated to be a highly effective, general-purpose activator for both DNA and RNA synthesis.[2][4][5] Its performance is often compared to other common activators such as 1H-tetrazole and 5-(ethylthio)-1H-tetrazole (ETT). The following table summarizes the coupling efficiencies achieved with SMI in RNA synthesis using TBDMS phosphoramidites, showcasing its advantage, particularly with shorter coupling times.
| Activator | Coupling Time (minutes) | Average Coupling Efficiency (%) |
| SMI | 3 | ~97.3 |
| SMI | 6 | ~97.8 |
| SMI | 12 | ~97.8 |
| ETT | 6 | 97.1 |
Data adapted from performance evaluations of SMI in RNA synthesis.[2]
Experimental Protocols
Protocol 1: Preparation of SMI Activator Solution
Objective: To prepare a stable solution of this compound for use in an automated DNA/RNA synthesizer.
Materials:
-
This compound (SMI)
-
Anhydrous acetonitrile (ACN)
-
Molecular sieves (optional, for ensuring dryness)
-
Sterile, dry glassware
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Weigh the required amount of SMI powder in a dry container.
-
Add the calculated volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.25 M, but can be optimized based on the synthesizer and specific protocol).
-
Stir the mixture at room temperature until the SMI is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[6]
-
Store the resulting solution under an inert atmosphere (e.g., argon or nitrogen) and over molecular sieves to maintain anhydrous conditions.
-
The solution is now ready to be installed on a DNA/RNA synthesizer.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle using SMI
Objective: To synthesize a custom DNA or RNA oligonucleotide on a solid support using an automated synthesizer with SMI as the activator.
Principle: The synthesis is a cyclic process, with each cycle adding one nucleotide to the growing chain. The four main steps in each cycle are: detritylation, coupling, capping, and oxidation.
Reagents:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
DNA or RNA phosphoramidite monomers (A, C, G, T/U) dissolved in anhydrous acetonitrile.
-
SMI activator solution (e.g., 0.25 M in anhydrous acetonitrile).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Washing solvent (anhydrous acetonitrile).
Procedure (One Synthesis Cycle):
-
Detritylation:
-
The column containing the solid support is washed with anhydrous acetonitrile.
-
The deblocking solution is passed through the column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group.
-
The column is washed thoroughly with anhydrous acetonitrile to remove the DMT cation and residual acid.
-
-
Coupling:
-
The appropriate phosphoramidite monomer and the SMI activator solution are simultaneously delivered to the column.
-
The SMI activates the phosphoramidite, which then rapidly reacts with the free 5'-hydroxyl group of the growing chain.[1][3]
-
The reaction is allowed to proceed for a predetermined coupling time (e.g., 30 seconds for DNA, 3-6 minutes for RNA).[2]
-
The column is then washed with anhydrous acetonitrile.
-
-
Capping:
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed.
-
The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyls.
-
The column is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The newly formed phosphite triester linkage is unstable and is oxidized to the more stable phosphate triester.
-
The oxidizing solution is passed through the column.
-
The column is washed with anhydrous acetonitrile.
-
This cycle is repeated for each subsequent nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected.
Visualizations
Diagram 1: Workflow of Solid-Phase Oligonucleotide Synthesis
Caption: Workflow of a single cycle in solid-phase oligonucleotide synthesis.
Diagram 2: Catalytic Role of SMI in Phosphoramidite Coupling
Caption: Simplified mechanism of SMI-mediated phosphoramidite activation and coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. The mechanism of the phosphoramidite synthesis of polynucleotides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Saccharin 1-Methylimidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of saccharin 1-methylimidazole. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis of this compound is primarily an acid-base reaction. Saccharin acts as a proton donor (acid) with a pKa of approximately 1.6, while 1-methylimidazole acts as a proton acceptor (base). The acidic proton from the nitrogen atom of the saccharin molecule is transferred to the basic nitrogen of 1-methylimidazole, forming the 1-methylimidazolium saccharinate salt.
Q2: What are the most critical parameters affecting the yield of this reaction?
The key parameters influencing the yield include the choice of solvent, reaction temperature, stoichiometry of the reactants, and the efficiency of product isolation and purification. The purity of the starting materials, particularly the absence of moisture, is also crucial.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) can be an effective method to monitor the reaction's progress. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting materials (saccharin and 1-methylimidazole) from the ionic liquid product. The product, being a salt, will likely have a much lower Rf value than the starting materials. Alternatively, 1H NMR spectroscopy can be used to monitor the disappearance of the acidic proton of saccharin and the appearance of new signals corresponding to the 1-methylimidazolium cation.
Q4: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: Expect to see the characteristic peaks for the 1-methylimidazolium cation (protons on the imidazole ring and the methyl group) and the saccharin anion (aromatic protons). The acidic proton signal of saccharin (typically >10 ppm) should be absent.
-
FTIR: Look for the disappearance of the broad N-H stretching band of saccharin and the appearance of characteristic bands for the imidazolium ring. The carbonyl and sulfonyl stretching frequencies of the saccharin anion may also shift compared to free saccharin.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor by TLC until the starting materials are consumed. |
| - Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to promote the reaction, but be cautious of potential decomposition at higher temperatures. | |
| - Mixing: Ensure efficient stirring to facilitate contact between the reactants, especially if the reaction is heterogeneous. | |
| Impure Starting Materials | - Purity Check: Verify the purity of saccharin and 1-methylimidazole using appropriate analytical techniques (e.g., melting point, NMR). |
| - Drying: Ensure both starting materials are thoroughly dried, as moisture can interfere with the reaction. 1-methylimidazole is hygroscopic and should be handled under anhydrous conditions. | |
| Suboptimal Solvent | - Solvent Polarity: The choice of solvent is critical for salt formation. A solvent that can dissolve the reactants but in which the product salt is sparingly soluble is ideal for facilitating crystallization and high recovery. |
| - Solvent Screening: If the yield is low, consider screening other solvents. A moderately polar aprotic solvent like acetonitrile or ethyl acetate is often a good starting point. | |
| Product Loss During Workup | - Filtration: Ensure complete transfer of the solid product during filtration. Wash the reaction flask with a small amount of cold solvent to recover any remaining product. |
| - Washing: Use a minimal amount of cold solvent to wash the filtered product to avoid significant dissolution and loss of yield. |
Issue 2: Product is an Oil or Fails to Crystallize
| Potential Cause | Troubleshooting Step |
| High Solubility in Reaction Solvent | - Solvent Change: The product may be too soluble in the chosen solvent. Try a less polar solvent to induce precipitation. |
| - Anti-Solvent Addition: Slowly add a non-polar solvent (an "anti-solvent") like hexane or diethyl ether to the reaction mixture to decrease the solubility of the product and promote crystallization. | |
| Presence of Impurities | - Purification of Reactants: Impurities can sometimes inhibit crystallization. Ensure the purity of your starting materials. |
| - Aqueous Wash: If the product is an oil, try dissolving it in a suitable organic solvent (e.g., dichloromethane) and washing with a small amount of water to remove any highly polar, water-soluble impurities. Dry the organic layer thoroughly before attempting to recrystallize. | |
| Supersaturation | - Seed Crystals: If you have a small amount of solid product, use it to seed the supersaturated solution to induce crystallization. |
| - Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline based on the principles of acid-base chemistry for the formation of an imidazolium salt. Optimization may be required.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve saccharin (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, 5-10 mL per gram of saccharin) at room temperature.
-
Addition of Base: To the stirred solution, add 1-methylimidazole (1.0 equivalent) dropwise over a period of 5-10 minutes.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC for the consumption of the starting materials. If the reaction is slow, gentle warming (40-50 °C) can be applied.
-
Product Isolation: If a precipitate forms during the reaction, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to a constant weight.
Data Presentation
Table 1: Effect of Solvent on Reaction Outcome (Hypothetical)
| Solvent | Polarity | Expected Outcome | Typical Yield Range |
| Dichloromethane | Medium | Good solubility of reactants, product may remain in solution. | 50-70% (after solvent removal) |
| Acetonitrile | High | Good solubility of reactants, product may precipitate upon formation. | 70-90% |
| Ethyl Acetate | Medium | Moderate solubility of reactants, good for product crystallization. | 80-95% |
| Toluene | Low | Low solubility of saccharin, potentially slow or incomplete reaction. | <40% |
| Tetrahydrofuran (THF) | Medium | Good solubility of reactants, product may stay in solution. | 60-80% (after solvent removal) |
Table 2: Optimization of Reaction Temperature (Hypothetical)
| Temperature (°C) | Reaction Time (h) | Observations | Expected Yield |
| 20-25 (Room Temp) | 4 | Slow but clean reaction. | 85-95% |
| 40 | 2 | Faster reaction rate. | 90-97% |
| 60 | 1 | Rapid reaction, potential for minor side products. | 80-90% |
| >80 | <1 | Risk of decomposition of product or starting materials. | Variable, potentially lower |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Key parameters influencing the yield of the synthesis.
Technical Support Center: Purification of 1-Methylimidazolium Saccharinate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 1-methylimidazolium saccharinate. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Purification Workflow Overview
A general workflow for the purification of 1-methylimidazolium saccharinate, from the crude synthetic product to the final high-purity material, is outlined below.
Figure 1. General workflow for the purification of 1-methylimidazolium saccharinate.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude 1-methylimidazolium saccharinate?
A1: Impurities in 1-methylimidazolium saccharinate generally originate from the starting materials and the synthesis process. Potential impurities include:
-
Unreacted Starting Materials: Residual 1-methylimidazole and saccharin may be present.
-
Impurities from 1-Methylimidazole Synthesis: Depending on the synthetic route used for 1-methylimidazole, related imidazole derivatives could be present.[1]
-
Impurities from Saccharin Synthesis: Common impurities associated with the synthesis of saccharin include o-toluenesulfonamide and p-sulfamoylbenzoic acid.[2][3]
-
Solvent Residues: Solvents used during the synthesis or purification steps may be retained in the final product.
-
Water: Due to the hygroscopic nature of many ionic liquids, water from the atmosphere or solvents can be absorbed.
Q2: My synthesized 1-methylimidazolium saccharinate has a yellowish or brownish tint. How can I remove the color?
A2: Discoloration in ionic liquids can often be resolved by treating the product with activated carbon.
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolve the colored 1-methylimidazolium saccharinate in a suitable solvent such as ethanol or acetone.
-
Add activated carbon to the solution (approximately 1-2% of the ionic liquid's weight).
-
Stir the mixture vigorously at room temperature for a minimum of 2-3 hours. For persistent coloration, this can be extended overnight.
-
Filter the mixture through a celite pad or a fine porosity filter paper to completely remove the activated carbon particles.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the decolorized ionic liquid.
Q3: How can I eliminate unreacted starting materials and other organic by-products?
A3: Liquid-liquid extraction is a highly effective method for removing organic-soluble impurities from the more polar ionic liquid.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolve the crude ionic liquid in a minimum volume of deionized water.
-
Transfer this aqueous solution to a separatory funnel.
-
Add an immiscible organic solvent, such as diethyl ether or ethyl acetate, to the separatory funnel.
-
Shake the funnel vigorously for several minutes, periodically venting to release any built-up pressure.
-
Allow the two phases to separate completely.
-
Drain the lower aqueous phase, which contains the purified ionic liquid.
-
Repeat the extraction of the aqueous phase with fresh portions of the organic solvent at least two more times to ensure complete removal of impurities.
-
Recover the 1-methylimidazolium saccharinate by removing the water under high vacuum, possibly with gentle heating.
Q4: What is the most effective method for obtaining a highly pure, crystalline final product?
A4: Recrystallization is the gold standard for achieving high purity and a crystalline form of your ionic liquid. The success of this technique hinges on the selection of an appropriate solvent.
Experimental Protocol: Recrystallization
-
In a suitable flask, add the crude or partially purified 1-methylimidazolium saccharinate.
-
Heat a suitable solvent (ethanol, isopropanol, or acetone are good starting points) and add the minimum amount of the hot solvent to the flask required to fully dissolve the ionic liquid. Saccharin itself shows good solubility in hot acetone and ethanol.[4]
-
Once a clear solution is obtained, allow it to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield of crystals, cool the flask further in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to rinse off any remaining impurities.
-
Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Q5: Which analytical techniques should I use to verify the purity and identity of my 1-methylimidazolium saccharinate?
A5: A combination of analytical methods is recommended to confirm the purity and structure of your final product:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the 1-methylimidazolium cation and the saccharinate anion, as well as for detecting any organic impurities.
-
Water Content Analysis: The water content should be quantified using Karl Fischer titration, as water can significantly impact the physicochemical properties of the ionic liquid.
-
Halide Content Determination: If any starting materials were synthesized using halide-containing reagents, it is crucial to test for residual halides. This can be accomplished using techniques such as ion chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Final product is an oil instead of a solid | - High residual water or solvent content.- Presence of impurities leading to melting point depression. | - Dry the product under high vacuum for an extended period, with gentle heating if the compound is thermally stable.- Perform an additional recrystallization step. |
| Significant loss of product during purification | - Partial solubility of the ionic liquid in the organic solvent during extraction.- High solubility of the ionic liquid in the cold recrystallization solvent. | - For extraction, switch to a less polar organic solvent.- For recrystallization, explore different solvents or a solvent/anti-solvent system. |
| Product remains colored after activated carbon treatment | - Insufficient amount of activated carbon used or inadequate treatment time.- The colored impurity may not be effectively adsorbed by activated carbon. | - Increase the quantity of activated carbon and/or the duration of the treatment.- Consider purification by column chromatography using an appropriate stationary phase like silica gel or alumina. |
| NMR spectrum indicates the presence of impurities | - Incomplete removal of starting materials or by-products. | - Repeat the liquid-liquid extraction and/or recrystallization procedures, ensuring thoroughness at each step. |
Quantitative Data for Purification Solvent Selection
The solubility of saccharin in various common laboratory solvents is provided below. While the solubility of 1-methylimidazolium saccharinate will differ, this data serves as a valuable starting point for selecting appropriate solvents for extraction and recrystallization.
| Solvent | Solubility of Saccharin | Reference |
| Water | 1 g in 290 mL | [4] |
| Boiling Water | 1 g in 25 mL | [4] |
| Acetone | 1 g in 12 mL | [4] |
| Ethanol | 1 g in 31 mL | [4] |
| Glycerol | 1 g in 50 mL | [4] |
| Chloroform | Slightly soluble | [4] |
| Diethyl ether | Slightly soluble | [4] |
Troubleshooting Logic Diagram
The following decision tree provides a logical workflow for addressing common purification challenges.
Figure 2. A decision tree for troubleshooting the purification of 1-methylimidazolium saccharinate.
References
overcoming stability issues with saccharin-based ionic liquids
Welcome to the Technical Support Center for Saccharin-Based Ionic Liquids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during the synthesis, purification, and application of these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: My synthesized saccharin-based ionic liquid has a yellow or brown tint. Is this normal and how can I fix it?
A: Ideally, a pure ionic liquid should be colorless. A yellow or brown color often indicates the presence of impurities, which can arise from several sources:
-
Overheating during synthesis: Thermal degradation of the starting materials or the final ionic liquid can lead to colored byproducts.
-
Impurities in starting materials: The purity of the initial amine/halide and the saccharin salt is crucial.
-
Side reactions: Incomplete reactions or side reactions during quaternization can generate colored species.
Troubleshooting Steps:
-
Monitor reaction temperature: Ensure the reaction temperature is carefully controlled and does not exceed the recommended limits for the specific synthesis.
-
Purify starting materials: If possible, purify the starting amine and alkyl halide before use.
-
Purification of the ionic liquid:
-
Activated Carbon Treatment: Stir the colored ionic liquid with activated charcoal for several hours, followed by filtration. This is often effective at removing colored impurities.
-
Solvent Extraction: Dissolve the ionic liquid in a suitable solvent (e.g., dichloromethane) and wash with deionized water to remove water-soluble impurities. Subsequently, dry the organic phase and remove the solvent under vacuum.
-
Q2: I'm observing precipitation in my saccharin-based ionic liquid. What could be the cause and how can I resolve it?
A: Precipitation can occur during synthesis or storage and is typically due to the presence of insoluble impurities or unreacted starting materials.
Common Causes and Solutions:
-
Incomplete Metathesis Reaction: If you are synthesizing the ionic liquid via a metathesis reaction (e.g., reacting a halide salt with sodium saccharinate), the precipitate is likely the unreacted metal halide salt (e.g., NaCl, KBr).
-
Solution: Ensure stoichiometric amounts of reactants are used. After the reaction, the precipitated salt should be removed by filtration or centrifugation. To remove residual halide ions from the ionic liquid, extensive washing with deionized water is necessary if the ionic liquid is hydrophobic.
-
-
Low Solubility of Reactants or Products: The starting materials or the synthesized ionic liquid itself might have limited solubility in the reaction solvent at the reaction temperature.
-
Solution: Choose a solvent in which all components are soluble. You may need to gently heat the mixture to ensure complete dissolution, but be careful not to cause thermal degradation.
-
-
Contamination: Impurities can react to form insoluble products.
-
Solution: Ensure all glassware is clean and dry, and use high-purity starting materials.
-
Q3: How stable are saccharin-based ionic liquids to water and air?
A: Saccharin-based ionic liquids, particularly those with the saccharinate anion, are generally considered to be hydrolytically stable and can be handled in the air for routine experimental procedures. The saccharinate anion is non-basic and shows good stability in aqueous solutions across a range of pH values. However, the presence of water can still impact the physicochemical properties of the ionic liquid, such as viscosity and electrochemical stability. For applications requiring anhydrous conditions, it is crucial to minimize water content.
Q4: What is the typical thermal stability of saccharin-based ionic liquids?
A: Saccharin-based ionic liquids generally exhibit good thermal stability, with decomposition temperatures often exceeding 250 °C. The thermal stability is primarily influenced by the choice of the cation. For instance, imidazolium-based saccharinate ionic liquids are known to be more thermally stable than some pyrrolidinium-based ones. The thermal stability can be accurately determined using Thermogravimetric Analysis (TGA).
Troubleshooting Guides
Guide 1: Low Thermal Stability
If your saccharin-based ionic liquid shows a lower than expected decomposition temperature in TGA analysis, consider the following:
| Symptom | Possible Cause | Recommended Action |
| Early onset of weight loss in TGA | Residual Halide Impurities: Halide ions can significantly reduce the thermal stability of ionic liquids. | Purify the ionic liquid to remove halide ions. This can be confirmed by a negative silver nitrate test. |
| Presence of Water: Water can act as a catalyst for decomposition reactions. | Dry the ionic liquid under high vacuum at a moderate temperature (e.g., 70-80 °C) for an extended period (12-24 hours). Confirm low water content using Karl Fischer titration. | |
| Degradation during Synthesis: Overheating during the synthesis process can lead to a partially degraded product with lower thermal stability. | Optimize the synthesis protocol by lowering the reaction temperature or reducing the reaction time. | |
| Multi-step decomposition in TGA | Presence of Volatile Impurities: Residual solvents or unreacted starting materials will show weight loss at lower temperatures. | Purify the ionic liquid using solvent extraction and/or high vacuum drying. |
| Cation Degradation: The cation may be less thermally stable than the saccharinate anion. | Consider synthesizing the ionic liquid with a more thermally stable cation, such as a phosphonium or a more substituted imidazolium cation. |
Data Presentation
Table 1: Thermal Decomposition Temperatures (Td) of Selected Saccharin-Based Ionic Liquids
| Cation | Anion | Td (°C) | Reference |
| 1-Butyl-3-methylimidazolium ([Bmim]) | Saccharinate ([Sac]) | ~350 | |
| 1-Ethyl-3-methylimidazolium ([Emim]) | Saccharinate ([Sac]) | ~340 | |
| Tetrabutylphosphonium ([P4444]) | Saccharinate ([Sac]) | >260 |
Note: Decomposition temperatures can vary depending on the experimental conditions of the TGA analysis (e.g., heating rate, atmosphere).
Experimental Protocols
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Saccharinate ([Bmim][Sac])
This protocol describes a common two-step synthesis involving quaternization followed by anion metathesis.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br])
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole (1.0 mol) and 1-bromobutane (1.1 mol).
-
Heat the mixture at 70°C with vigorous stirring for 24 hours.
-
After cooling to room temperature, a viscous liquid or a solid, which is the crude [Bmim][Br], will be formed.
-
Wash the crude product with ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.
-
Dry the resulting [Bmim][Br] under high vacuum at 70°C for 12 hours.
Step 2: Synthesis of 1-Butyl-3-methylimidazolium Saccharinate ([Bmim][Sac]) via Metathesis
-
Dissolve the dried [Bmim][Br] (1.0 mol) in deionized water (200 mL).
-
In a separate beaker, dissolve sodium saccharinate (1.05 mol) in deionized water (200 mL).
-
Slowly add the sodium saccharinate solution to the [Bmim][Br] solution with constant stirring.
-
A white precipitate of sodium bromide (NaBr) will form. Stir the mixture at room temperature for 12 hours to ensure complete reaction.
-
Separate the two phases. If the [Bmim][Sac] is hydrophobic, it will form a separate layer. If it is hydrophilic, proceed to solvent extraction.
-
For hydrophobic ILs: Separate the IL layer and wash it repeatedly with deionized water until a silver nitrate test of the aqueous layer is negative (indicating the absence of bromide ions).
-
For hydrophilic ILs: Extract the aqueous solution with dichloromethane (3 x 100 mL). Combine the organic layers and wash with a small amount of deionized water.
-
Dry the ionic liquid phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Dry the final product, [Bmim][Sac], under high vacuum at 80°C for 24 hours to remove any residual water and solvent.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in a saccharin-based ionic liquid.
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent appropriate for ionic liquids, such as a methanol-based reagent or a specialized KF solvent for poorly soluble samples.
-
Titer Determination: Standardize the Karl Fischer reagent using a certified water standard.
-
Sample Preparation: In a dry environment (e.g., a glovebox), accurately weigh a sample of the ionic liquid into a gas-tight syringe.
-
Titration: Inject the sample into the titration cell. The titration will proceed automatically until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content in ppm or percentage.
Protocol 3: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for assessing the thermal stability of a saccharin-based ionic liquid.
-
Sample Preparation: Place a small, accurately weighed amount of the dried ionic liquid (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA instrument.
-
Experimental Conditions:
-
Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to prevent oxidative degradation.
-
Heating Rate: A common heating rate is 10 °C/min.
-
Temperature Range: Heat the sample from room temperature to a temperature well above its expected decomposition point (e.g., 600 °C).
-
-
Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset decomposition temperature (Td) is typically determined as the temperature at which a significant weight loss begins.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of saccharin-based ionic liquids.
Caption: Troubleshooting workflow for common stability issues in saccharin-based ionic liquids.
optimizing reaction conditions for catalysis with [Bmim]Sac
Welcome to the technical support center for catalysis using 1-butyl-3-methylimidazolium saccharin ([Bmim]Sac). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What makes [Bmim]Sac an effective catalyst?
A1: [Bmim]Sac, an imidazolium-based ionic liquid, functions as an ambiphilic catalyst.[1] This means it can activate substrates through a "synergistic dual activation" mechanism, where the imidazolium cation and the saccharin anion interact with different parts of the reacting molecules.[1] The catalytic activity of imidazolium-based ionic liquids is highly dependent on the anion, with the saccharin (Sac) anion often showing superior performance compared to others like OAc, Cl, Br, and BF4.[1] This dual activation can lead to cleaner reactions, shorter reaction times, and the ability to perform reactions under neat (solvent-free) conditions.[1]
Q2: How do I determine the optimal catalyst loading for my reaction?
A2: The optimal catalyst loading balances reaction rate and cost-effectiveness. Start with a screening experiment using a range of catalyst concentrations. For many reactions, an effective starting point is 1 mol% relative to the limiting substrate.[2][3] Depending on the reaction, the ideal amount can vary. For instance, in the synthesis of α-oxoketene S,S-acetals using a related ionic liquid, a molar ratio of catalyst to substrate as high as 4:1 was found to be optimal for dissolution and reaction rate.[4]
Below is a general optimization table based on typical findings for ionic liquid catalysis.
Table 1: General Guidance for Optimizing [Bmim]Sac Catalyst Loading
| Parameter | Low Loading (0.1-1 mol%) | Medium Loading (1-5 mol%) | High Loading (>5 mol%) |
| Typical Use Case | Highly efficient reactions; initial screening to conserve catalyst. | Standard starting point for most optimizations. | Difficult or slow reactions; when the IL also acts as a solvent. |
| Potential Outcome | Slower reaction rates, potentially incomplete conversion. | Good balance of reaction speed and efficiency.[2][5] | Faster rates, but may increase cost and complicate product purification. |
| Troubleshooting | If conversion is low, incrementally increase loading.[6] | If reaction is fast but side products form, consider lowering the loading. | If viscosity becomes an issue or workup is difficult, reduce loading. |
Q3: What is the effect of temperature on reactions catalyzed by [Bmim]Sac?
A3: Temperature is a critical parameter. While some ionic liquid-catalyzed reactions can be performed at room temperature, others require heating to achieve a desirable rate.[4] For example, in biodiesel synthesis using the basic ionic liquid [Bmim]OH, optimal temperatures were found to be between 40°C and 60°C.[2][3][5] Exceeding the optimal temperature can lead to catalyst decomposition or the formation of side products. It is important to note that the thermal stability of [Bmim]-based ionic liquids depends on the anion, with some showing degradation at temperatures as low as 120-150°C during prolonged use.[7]
Table 2: Effect of Temperature on Catalytic Performance
| Temperature Range | Expected Outcome | Considerations |
| Room Temperature | Ideal for "green" chemistry; may result in slow reaction rates. | Suitable for highly reactive substrates. |
| 40 - 70°C | Often the optimal range for many transesterification and addition reactions.[2][3] | Balances reaction rate with energy consumption and catalyst stability. |
| > 80°C | Increased reaction rates, but risk of side reactions and catalyst degradation. | Monitor for catalyst color change or product impurities. Ensure the temperature is below the catalyst's decomposition point.[7] |
Q4: Can [Bmim]Sac be recycled and reused?
A4: Yes, one of the significant advantages of using ionic liquids like [Bmim]Sac as catalysts is their potential for recycling, which aligns with the principles of green chemistry.[1][4] Due to their low volatility and immiscibility with many organic solvents, the catalyst can often be recovered after the reaction by simple decantation or extraction of the product.[8] Studies on related ionic liquids have shown that they can be reused multiple times without a significant loss of catalytic activity.[1][3][8]
Troubleshooting Guide
This section addresses common problems encountered during catalysis with [Bmim]Sac.
Problem 1: Low or No Product Yield
Low conversion is a frequent issue in catalytic reactions. Use the following flowchart to diagnose the potential cause.
Caption: Logic diagram for troubleshooting low reaction yield.
Problem 2: Reaction Rate is Too Slow
A slow reaction can be impractical for synthesis. Consider the following points:
-
Increase Catalyst Loading: A higher concentration of the catalyst can increase the reaction rate, although this may not always be linear.[4]
-
Increase Temperature: Gently warming the reaction mixture can significantly accelerate the reaction.[9] However, be mindful of potential side reactions or catalyst decomposition at higher temperatures.[7]
-
Solvent Effects: While [Bmim]Sac can be used under neat conditions, the addition of a co-solvent can sometimes improve solubility and reaction rates.
-
Mixing: Ensure efficient stirring, especially in viscous or heterogeneous mixtures, to overcome mass transfer limitations.
Problem 3: Difficulty in Product Isolation or Catalyst Separation
-
Product Extraction: If the product is soluble in a non-polar organic solvent (e.g., hexane, diethyl ether), you can often perform a liquid-liquid extraction. The ionic liquid, being a salt, will typically remain in a separate phase or can be precipitated out.
-
Catalyst Immiscibility: [Bmim]OH, a related ionic liquid, is immiscible with the methyl ester product in biodiesel synthesis, allowing for simple separation by decantation.[8] This property is often shared by other ionic liquids.
-
Precipitation: If the product is solid, it may precipitate from the ionic liquid upon completion of the reaction or by cooling the mixture.
Experimental Protocols & Workflows
General Experimental Workflow for Optimization
The following diagram outlines a systematic approach to optimizing a reaction catalyzed by [Bmim]Sac.
Caption: Systematic workflow for optimizing a [Bmim]Sac-catalyzed reaction.
Protocol 1: General Procedure for a Michael Addition Reaction
This protocol is a representative example for the Michael addition of an active methylene compound to an α,β-unsaturated ketone using [Bmim]Sac.
-
Reaction Setup:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv).
-
Add the active methylene compound (1.1 mmol, 1.1 equiv).
-
Add [Bmim]Sac (e.g., 0.05 mmol, 5 mol%). If the reaction is performed neat, the ionic liquid will also serve as the solvent.
-
-
Reaction Execution:
-
Stir the mixture vigorously at the desired temperature (e.g., start with room temperature).
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)). Reactions catalyzed by basic ionic liquids can be very fast, sometimes completing in under 30 minutes.[10]
-
-
Workup and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 5 mL of water and 5 mL of a non-polar organic solvent (e.g., ethyl acetate).
-
Stir the biphasic mixture for 5 minutes. The product will move to the organic layer, while the ionic liquid remains in the aqueous layer.
-
Separate the organic layer. Repeat the extraction of the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Catalyst Recovery:
-
Take the remaining aqueous layer containing [Bmim]Sac and remove the water under vacuum to recover the ionic liquid for subsequent runs. Ensure the catalyst is thoroughly dried, as water can affect the efficiency of some reactions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ionic Conductivity of Saccharin-Based Electrolytes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and characterization of saccharin-based electrolytes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that can arise during your experiments.
Q1: My measured ionic conductivity is significantly lower than expected. What are the potential causes and how can I fix this?
A1: Low ionic conductivity is a frequent issue with several potential root causes:
-
Water Contamination: Water is a pervasive impurity in ionic liquids and can significantly impact physicochemical properties like ionic conductivity.[1] Even small amounts of water can alter the electrolyte's viscosity and ion mobility.
-
Solution: Ensure all starting materials are thoroughly dried before synthesis. Store the final electrolyte in a glove box with low water and oxygen content (<0.5 ppm). Consider performing Karl Fischer titration to quantify water content.
-
-
Impurities from Synthesis: Residual reactants or byproducts from the synthesis of the saccharin-based ionic liquid can interfere with ion transport.
-
Solution: Follow a rigorous purification protocol after synthesis. This may involve washing with appropriate solvents, followed by drying under high vacuum at an elevated temperature (e.g., 80°C for at least 24 hours).[1]
-
-
High Crystallinity of Polymer Host: If you are preparing a solid polymer electrolyte (SPE), high crystallinity of the polymer matrix can impede ion transport.[2]
-
Solution: Consider strategies to increase the amorphous phase of your polymer, such as using a polymer with a lower glass transition temperature (Tg), incorporating plasticizers, or blending with other polymers.
-
-
Poor Salt Dissociation: The lithium saccharinate (LiSac) or other conducting salt may not be fully dissociated in the polymer or ionic liquid matrix, reducing the number of mobile charge carriers.
-
Solution: Try adding a plasticizer with a high dielectric constant to aid in salt dissociation. You can also experiment with different salt concentrations to find the optimal balance for your system.
-
Q2: I'm observing phase separation in my polymer-saccharide electrolyte blend. What's causing this and how can I prevent it?
A2: Phase separation in polymer electrolytes can lead to a significant drop in performance and mechanical integrity.
-
Cause: This issue often arises from poor compatibility between the polymer host and the saccharin-based salt, especially at higher salt concentrations. The formation of large ionic aggregates can lead to their precipitation from the polymer matrix.[3]
-
Solution:
-
Optimize Salt Concentration: Systematically vary the salt concentration to determine the solubility limit in your polymer system.
-
Modify the Polymer Backbone: Incorporating polar functional groups into the polymer chain can improve its interaction with the ionic species and enhance salt solubility.
-
Use a Co-solvent or Plasticizer: A suitable plasticizer can improve the miscibility of the components and prevent phase separation.
-
-
Q3: The interfacial resistance between my electrolyte and the electrodes is very high. How can I improve this?
A3: High interfacial resistance can severely limit the performance of electrochemical devices.
-
Cause: This can be due to poor physical contact between the electrolyte and the electrode, or the formation of a resistive solid electrolyte interphase (SEI). In some saccharin-based systems, a large polarization interfacial resistance has been observed, impeding the kinetics of stripping/plating.[4]
-
Solution:
-
Improve Physical Contact: For solid polymer electrolytes, ensure good contact by applying pressure during cell assembly. For gel polymer electrolytes, ensure the gel adequately wets the electrode surface.
-
Surface Modification of Electrodes: Applying a thin, conductive coating to the electrodes can sometimes improve the interfacial properties.
-
Electrolyte Additives: The use of specific electrolyte additives can help in the formation of a more stable and less resistive SEI layer.
-
-
Q4: My saccharin-based electrolyte appears to be degrading over time or under electrochemical cycling. What are the signs and how can I mitigate this?
A4: Electrolyte degradation can manifest as a gradual decrease in ionic conductivity, changes in color, or gas evolution.
-
Cause: Degradation can be triggered by electrochemical reactions at the electrode surfaces, especially at high voltages, or by chemical reactions with impurities (like water) or the electrode materials themselves.[5]
-
Solution:
-
Ensure High Purity: Start with highly purified materials to minimize side reactions.
-
Operate within the Electrochemical Stability Window (ESW): Characterize the ESW of your electrolyte using linear sweep voltammetry and operate your device within this voltage range to prevent oxidative or reductive decomposition.
-
Use of Stabilizing Additives: Certain additives can be introduced to the electrolyte to scavenge reactive species or form a protective layer on the electrodes.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical range for the ionic conductivity of saccharin-based electrolytes?
A1: The ionic conductivity of saccharin-based electrolytes can vary widely depending on the specific composition (e.g., the cation of the ionic liquid, the presence and concentration of a conducting salt like LiSac, and the temperature). For neat saccharin-based ionic liquids, conductivities in the range of 10⁻⁴ to 10⁻³ S cm⁻¹ at 30°C have been reported. When a lithium salt is added, the conductivity may decrease slightly due to increased viscosity and ion-ion interactions.[6]
Q2: How does temperature affect the ionic conductivity of saccharin-based electrolytes?
A2: Generally, ionic conductivity in saccharin-based electrolytes increases with temperature.[7] This is because higher temperatures increase the mobility of the ions and the segmental motion of the polymer chains in polymer-based systems, facilitating ion transport. The relationship between temperature and ionic conductivity often follows the Vogel-Tammann-Fulcher (VTF) equation.
Q3: What is the role of ether-functionalization in the cation of a saccharin-based ionic liquid?
A3: Ether-functionalization of the cation in a saccharin-based ionic liquid has been shown to improve the transport properties (including ionic conductivity) with negligible negative effects on the thermal and electrochemical stabilities.[4] The ether groups can provide additional coordination sites for lithium ions, potentially aiding in their transport.
Q4: What are the key safety considerations when working with saccharin-based electrolytes?
A4: While generally considered "greener" and more stable than some traditional electrolyte components, standard laboratory safety practices should always be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and ensuring that all materials are handled and stored correctly to avoid contamination and degradation.
Data Presentation
Table 1: Ionic Conductivity of Various Saccharin-Based Electrolytes
| Electrolyte System | Ionic Conductivity (σ) at 30°C (S cm⁻¹) | Reference |
| (C201Pyrr)(Sac) | 1.2 x 10⁻³ | [6] |
| (C201MIm)(Sac) | 4.9 x 10⁻⁴ | [6] |
| (C201MMIm)(Sac) | 1.4 x 10⁻⁴ | [6] |
| [(C201MMIm)(Sac)]₀.₉[(Li)(Sac)]₀.₁ | 3.4 x 10⁻⁵ | [6] |
| [(BMMIm)(Sac)]₀.₉[(Li)(Sac)]₀.₁ | 4.1 x 10⁻⁶ | [6] |
Experimental Protocols
Protocol 1: Synthesis of an Ether-Functionalized Imidazolinium Saccharinate Ionic Liquid
This protocol describes a two-step synthesis for an ether-functionalized imidazolinium saccharinate ionic liquid.
Step 1: Quaternization Reaction
-
In a round-bottom flask, combine 1,2-dimethylimidazole and a slight molar excess of methoxyethyl bromide.
-
The reaction is exothermic and should proceed for a few minutes. To maximize yield, maintain a low temperature and ensure the absence of oxygen.
-
The product of this step is an ether-functionalized imidazolinium bromide salt.
Step 2: Anion Exchange (Metathesis)
-
Dissolve the bromide salt from Step 1 in deionized water.
-
In a separate container, prepare an aqueous solution of sodium saccharinate.
-
Add the sodium saccharinate solution to the bromide salt solution and stir.
-
The desired ionic liquid will form, and a metathesis reaction will occur, precipitating sodium bromide.
-
Separate the ionic liquid from the aqueous phase.
-
Purify the ionic liquid by washing with dichloromethane (DCM) and then drying under high vacuum at an elevated temperature (e.g., 80°C) for at least 24 hours to remove any residual water and solvent.[1]
Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly:
-
Place the saccharin-based electrolyte between two blocking electrodes (e.g., stainless steel or gold) of a known area (A).
-
Measure the thickness (L) of the electrolyte film.
-
Assemble the components into a coin cell or another suitable test fixture, ensuring good contact between the electrolyte and the electrodes.
-
-
EIS Measurement:
-
Connect the cell to a potentiostat with an impedance spectroscopy module.
-
Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (-Z'' vs. Z').
-
The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A)
-
Visualizations
Caption: Troubleshooting workflow for diagnosing low ionic conductivity.
References
- 1. Degradation of artificial sweetener saccharin in aqueous medium by electrochemically generated hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of poly(acrylonitrile)-based gel electrolytes for high-performance lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Saccharinate-based ionic liquids and lithium battery electrolytes [ltu.diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. research.chalmers.se [research.chalmers.se]
- 7. researchgate.net [researchgate.net]
troubleshooting low coupling efficiency in oligonucleotide synthesis with SMI
Technical Support Center: Oligonucleotide Synthesis & Conjugation
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during oligonucleotide synthesis and post-synthesis conjugation with succinimidyl (SMI) or N-hydroxysuccinimide (NHS) esters.
Troubleshooting Guide: Low Coupling Efficiency with SMI/NHS Esters
This guide addresses frequent causes of low coupling efficiency in a question-and-answer format, providing actionable solutions to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency when conjugating an NHS ester to an amino-modified oligonucleotide?
A1: Low coupling efficiency is often traced back to a few key areas:
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical. The primary amine on the oligonucleotide needs to be deprotonated to act as a nucleophile, but a pH that is too high will accelerate the hydrolysis of the NHS ester, reducing its availability to react with the oligo.[1][2][3]
-
NHS Ester Hydrolysis: NHS esters are moisture-sensitive and can hydrolyze when exposed to water.[4][5][6] This hydrolysis competes with the desired amine reaction.[4]
-
Reactive Impurities: The presence of primary amines (e.g., Tris buffer, residual ammonium salts from oligo synthesis) in the reaction mixture will compete with the amino-modified oligonucleotide for the NHS ester.[3][4][7]
-
Reagent Quality and Storage: The quality and storage of the NHS ester and solvents are crucial. Degraded reagents or the use of non-anhydrous solvents can significantly impede the reaction.[1][5]
-
Insufficient Molar Excess of NHS Ester: An inadequate amount of the NHS ester may lead to an incomplete reaction.[5]
Q2: My reaction pH is within the recommended range, but the efficiency is still low. What should I check next?
A2: If the pH is optimal (typically 8.3-8.5[1][2][5]), consider the following:
-
NHS Ester Integrity: Ensure your NHS ester is fresh and has been stored properly under anhydrous conditions at -20°C.[5] Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[5][8]
-
Solvent Quality: Use high-quality, anhydrous, amine-free DMF or DMSO.[1][5] Old DMF can degrade to dimethylamine, which will react with the NHS ester.[1]
-
Oligonucleotide Purity: Ensure the amino-modified oligonucleotide is pure and free from ammonium salts. Oligos deprotected with amine-based solutions may need to be converted to a sodium salt form via precipitation.[4]
-
Increase Reagent Concentration: Increasing the molar excess of the NHS ester (5- to 20-fold is often recommended) can help drive the reaction to completion.[5] Reducing the reaction volume can also make the reaction with the amine more favorable over hydrolysis.[4]
Q3: How can I tell if my NHS ester has hydrolyzed?
A3: While direct measurement can be complex, there are indicators of hydrolysis. A significant loss of coupling efficiency with a previously reliable lot of NHS ester suggests degradation. The N-hydroxysuccinimide byproduct of hydrolysis can be measured spectrophotometrically at 260-280 nm in solutions free of primary amines.[6] To avoid this issue, always use freshly prepared solutions of the NHS ester and minimize its exposure to aqueous environments before initiating the coupling reaction.[5][8]
Q4: Can the structure of my oligonucleotide affect coupling efficiency?
A4: Yes, although less common for standard oligonucleotides, significant secondary structures could potentially hinder the accessibility of the terminal amino group. If you suspect this, you can try performing the reaction at a slightly elevated temperature (e.g., 37°C), though this may also increase the rate of NHS ester hydrolysis. For particularly complex or long oligonucleotides, optimizing reaction time may be necessary.[5]
Quantitative Data Summary
For successful conjugation, it's essential to use optimized reagent concentrations and reaction parameters. The tables below summarize key quantitative data for setting up your experiments.
Table 1: Recommended Reaction Conditions for NHS Ester-Oligonucleotide Coupling
| Parameter | Recommended Value | Notes |
| pH | 8.3 - 8.5 | Optimal balance between amine reactivity and NHS ester stability.[1][2][5] |
| Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate | Must be free of primary amines.[1][4][5] |
| Molar Excess of NHS Ester | 5 to 20-fold | The optimal ratio may need to be determined empirically.[5] |
| Reaction Temperature | Room Temperature (20-25°C) | Incubation on ice overnight can be beneficial for sensitive oligos.[3][5] |
| Reaction Time | 1 - 4 hours | May be extended to overnight, especially at lower temperatures.[4][5] |
Table 2: Impact of pH on NHS Ester Stability
| pH | Half-life of NHS Ester at 4°C | Implication for Coupling Reaction |
| 7.0 | 4 - 5 hours | Slower reaction with amine, but greater ester stability.[6] |
| 8.6 | 10 minutes | Rapid reaction with amine, but also rapid hydrolysis.[6] |
Experimental Protocols
Here are detailed methodologies for key experiments related to oligonucleotide conjugation and troubleshooting.
Protocol 1: General NHS Ester Conjugation to Amino-Modified Oligonucleotides
This protocol is a standard starting point for labeling an amino-modified oligonucleotide with an NHS ester.
Materials:
-
Amino-modified oligonucleotide, purified and desalted.
-
NHS-ester modification.
-
Anhydrous DMSO or DMF.[5]
-
Desalting columns or HPLC for purification.
Procedure:
-
Prepare the Oligonucleotide: Dissolve the amino-labeled oligonucleotide in the conjugation buffer to a final concentration of 0.3 to 0.8 mM.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS-ester modification in anhydrous DMSO or DMF to a concentration of approximately 10-14 mM.[8] Ensure the NHS ester is fully thawed to room temperature before opening to prevent moisture condensation.
-
Initiate the Reaction: Add the desired molar excess (e.g., 10 equivalents) of the NHS ester solution to the oligonucleotide solution.[4] Vortex gently to mix.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature.[4] To protect photosensitive dyes, cover the tube with aluminum foil.
-
Purify the Conjugate: Separate the labeled oligonucleotide from excess NHS ester and byproducts using a desalting column (for oligos up to ~40 bases) or by reverse-phase HPLC for higher purity.[4][5][7]
Protocol 2: Troubleshooting - Test for Primary Amine Contamination in Buffers
This simple test can help determine if your buffer is contaminated with primary amines that could inhibit the coupling reaction. This is a conceptual protocol as a direct, simple lab test is not commonly cited. The principle relies on the reactivity of NHS esters.
Principle: A known, highly reactive NHS ester dye is added to the buffer . A rapid loss of color or fluorescence, or a failure to conjugate to a control amine, would indicate the presence of competing primary amines.
Visualizations
The following diagrams illustrate key workflows and relationships in the troubleshooting process.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: NHS ester coupling reaction and competing hydrolysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Saccharin-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize by-products in saccharin-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions catalyzed by saccharin and its derivatives?
A1: Saccharin and its derivatives are effective catalysts for a variety of organic transformations due to their mildly acidic nature, affordability, and environmental friendliness.[1][2][3][4] Common reactions include:
-
Biginelli reaction for the synthesis of dihydropyrimidinones.[2][5]
-
Knoevenagel condensation for the formation of C-C double bonds.[2][6]
-
Multicomponent reactions for the synthesis of various heterocyclic scaffolds.[2]
Q2: What makes saccharin an effective catalyst?
A2: Saccharin's catalytic activity stems from its acidic proton on the nitrogen atom (pKa ≈ 1.6), allowing it to act as a Brønsted acid catalyst.[7] Its advantages include being non-toxic, inexpensive, commercially available, and often reusable, making it a green catalyst choice.[2]
Q3: How can the saccharin catalyst be recovered after the reaction?
A3: One of the benefits of using saccharin is its potential for recovery and reuse.[2] As saccharin is acidic, it can be converted to its water-soluble salt by washing the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer can then be acidified to precipitate the saccharin, which can be recovered by filtration.
Troubleshooting Guide: Minimizing By-products
Undesired by-products can complicate purification and reduce the overall yield of the target molecule. This guide addresses common issues and provides strategies for their mitigation.
Q4: My reaction is producing a significant amount of self-condensation product from the starting aldehyde/ketone. How can I prevent this?
A4: Self-condensation is a common side reaction, particularly in base-catalyzed Knoevenagel condensations.[6] In the context of saccharin catalysis (which is acidic), this may be less prevalent but can still occur.
-
Troubleshooting Steps:
-
Control the addition of reactants: Add the aldehyde or ketone slowly to the reaction mixture containing the active methylene compound and the saccharin catalyst. This maintains a low concentration of the carbonyl compound, disfavoring self-condensation.
-
Optimize reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction.
-
Adjust catalyst loading: While counterintuitive for an acid-catalyzed reaction, ensure that the catalysis is efficient to promote the desired reaction over side reactions.
-
Q5: In my Biginelli reaction, I am observing by-products resulting from the condensation of only two of the three components. What can I do?
A5: The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[5][8][9] Side products can arise from the reaction between the aldehyde and the β-ketoester (a Knoevenagel-type product) or other incomplete condensations.
-
Troubleshooting Steps:
-
Verify stoichiometry: Ensure the correct molar ratios of the three components are used. A slight excess of urea may sometimes be beneficial.
-
Solvent selection: The choice of solvent can influence the reaction outcome. While some saccharin-catalyzed reactions are performed solvent-free, using a polar solvent like ethanol can sometimes improve yields and reduce by-products.
-
Optimize catalyst loading: The amount of saccharin can be crucial. Start with a catalytic amount (e.g., 10-20 mol%) and optimize as needed.
-
Q6: The purity of my final product is low, and I suspect the presence of various unidentified by-products. What is a general strategy to improve the reaction's selectivity?
A6: Optimizing reaction parameters is key to enhancing selectivity and minimizing by-product formation.[10][11]
-
Troubleshooting Workflow:
Caption: A general workflow for troubleshooting and optimizing saccharin-catalyzed reactions.
Data Presentation: Reaction Optimization
The following tables provide representative data for optimizing saccharin-catalyzed Biginelli and Knoevenagel reactions.
Table 1: Optimization of Saccharin-Catalyzed Biginelli Reaction
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | Ethanol | 80 | 6 | 75 |
| 2 | 20 | Ethanol | 80 | 4 | 88 |
| 3 | 20 | Acetonitrile | 80 | 4 | 82 |
| 4 | 20 | Solvent-free | 100 | 2 | 92 |
| 5 | 15 | Solvent-free | 100 | 2 | 90 |
Table 2: Optimization of Saccharin-Catalyzed Knoevenagel Condensation
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 5 | Toluene | 110 | 60 | 85 |
| 2 | 10 | Toluene | 110 | 45 | 95 |
| 3 | 10 | Dichloromethane | 40 | 120 | 78 |
| 4 | 10 | Solvent-free | 80 | 30 | 92 |
| 5 | 15 | Toluene | 110 | 45 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Saccharin-Catalyzed Biginelli Reaction (Solvent-Free)
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.2 mmol), and saccharin (0.2 mmol, 20 mol%).
-
Heat the mixture at 100 °C with stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and wash the organic layer with a saturated sodium bicarbonate solution to remove the saccharin catalyst.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the desired dihydropyrimidinone.
Protocol 2: General Procedure for Saccharin-Catalyzed Knoevenagel Condensation
-
To a solution of the aldehyde or ketone (1.0 mmol) and the active methylene compound (1.0 mmol) in toluene (5 mL), add saccharin (0.1 mmol, 10 mol%).
-
Reflux the reaction mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed (typically 45-60 minutes).
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the product by column chromatography on silica gel.
Visualizations
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the Biginelli and Knoevenagel reactions catalyzed by saccharin, where "Sac-H" represents the saccharin catalyst.
Caption: Proposed mechanism for the saccharin-catalyzed Biginelli reaction.
Caption: Proposed mechanism for the saccharin-catalyzed Knoevenagel condensation.
References
- 1. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05974A [pubs.rsc.org]
- 3. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic Applications of Saccharin and its Derivatives in Organic Synthesis [ouci.dntb.gov.ua]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Saccharin - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Recycling Saccharin 1-Methylimidazole Catalyst
Welcome to the technical support center for the recycling and reuse of saccharin 1-methylimidazole catalysts. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on extending the life of your catalyst, troubleshooting common issues, and implementing effective recycling protocols.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the recovery and reuse of your this compound catalyst.
| Issue ID | Problem | Potential Causes | Troubleshooting Steps |
| CAT-REC-001 | Significant loss of catalyst during extraction. | - Inappropriate solvent choice: The extraction solvent may have partial solubility for the ionic liquid catalyst. - Emulsion formation: Vigorous mixing can lead to the formation of a stable emulsion, making phase separation difficult. | 1. Solvent Selection: Ensure the extraction solvent is immiscible with the ionic liquid phase. Consider using a less polar solvent. 2. Gentle Extraction: Use gentle inversion or slow stirring for mixing instead of vigorous shaking. 3. Break Emulsion: If an emulsion forms, try adding a small amount of a saturated brine solution or cooling the mixture to promote phase separation. |
| CAT-REC-002 | Decreased catalytic activity after recycling. | - Residual impurities: Incomplete removal of reactants, products, or byproducts can poison the catalyst. - Thermal degradation: Exposure to excessive heat during solvent removal can lead to catalyst decomposition. - Leaching of active components: The saccharin or 1-methylimidazole component may be partially lost during the workup. | 1. Thorough Washing: Increase the number of washes with the extraction solvent to ensure complete removal of organic materials. 2. Controlled Drying: Remove the residual solvent under reduced pressure and at a moderate temperature. 3. Catalyst Regeneration: Consider an acid wash to protonate the imidazolium salt, followed by neutralization to restore the active catalyst.[1] |
| CAT-REC-003 | Change in physical appearance of the catalyst (e.g., color change). | - Coordination with metal impurities: Trace metals from reactants or the reactor vessel can form colored complexes with the catalyst. - Decomposition: A significant color change may indicate thermal or chemical degradation of the catalyst. | 1. Source of Contamination: Analyze the starting materials and reaction setup for potential sources of metal contamination. 2. Characterization: Use spectroscopic techniques (e.g., NMR, IR) to check for structural changes in the recycled catalyst. |
| CAT-REC-004 | Difficulty in separating the catalyst from the reaction mixture. | - High viscosity of the ionic liquid: At lower temperatures, the viscosity of the catalyst phase can increase, hindering separation. - Formation of a single phase: The reaction solvent and the ionic liquid catalyst may be miscible under the reaction conditions. | 1. Temperature Adjustment: Gently warm the mixture to reduce the viscosity of the ionic liquid phase before separation. 2. Solvent Addition: Add an anti-solvent to precipitate the catalyst or induce phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind recycling a this compound catalyst?
A1: The recycling of a this compound catalyst, which is a type of ionic liquid, is based on its low solubility in many organic solvents. After the reaction is complete, the product can be selectively extracted with an appropriate organic solvent, leaving the catalyst behind in a separate phase. The catalyst can then be washed and dried before being reused in subsequent reactions.
Q2: How can I improve the efficiency of catalyst recovery?
A2: To maximize catalyst recovery, optimize the extraction process. Use a solvent that has high solubility for your product but is immiscible with the ionic liquid catalyst. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Also, ensure complete phase separation before decanting the product layer.
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: Yes, in some cases, deactivation is reversible. If the catalyst has been deactivated by acidic impurities, a mild basic wash can restore its activity. Conversely, if basic impurities are the cause, a dilute acid wash can be effective.[1] It is recommended to first identify the likely cause of deactivation before attempting regeneration.
Q4: How many times can a this compound catalyst be recycled?
A4: The number of times a catalyst can be recycled depends on the specific reaction conditions and the stability of the catalyst under those conditions. With proper handling and an efficient recycling protocol, imidazolium-based catalysts have been successfully recycled for up to 10 cycles with minimal loss of activity.[2]
Q5: What are the signs of irreversible catalyst deactivation?
A5: Irreversible deactivation may be indicated by a persistent loss of catalytic activity even after regeneration attempts, a significant change in the catalyst's chemical structure (as determined by analytical techniques like NMR), or the formation of insoluble materials.
Experimental Protocols
Protocol 1: Catalyst Recycling via Liquid-Liquid Extraction
This protocol is suitable for reactions where the product is soluble in an organic solvent that is immiscible with the this compound catalyst.
-
Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Solvent Addition: Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or hexane) to the reaction vessel. The volume of the solvent should be sufficient to dissolve the product completely.
-
Extraction: Gently mix the two phases for 10-15 minutes to allow for the transfer of the product into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the mixture to stand until two clear layers are formed. The denser ionic liquid catalyst phase will settle at the bottom.
-
Product Isolation: Carefully separate the top organic layer containing the product.
-
Catalyst Washing: Add fresh organic solvent to the remaining catalyst phase, mix gently, and separate the organic layer. Repeat this washing step 2-3 times to remove any residual product.
-
Catalyst Drying: Remove any remaining volatile organic solvent from the catalyst phase under reduced pressure. The recycled catalyst is now ready for reuse.
Protocol 2: Catalyst Regeneration
This protocol can be used when a decrease in catalytic activity is observed.
-
Dissolution: Dissolve the recycled catalyst in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Acid/Base Wash:
-
For suspected acidic impurities, wash the solution with a dilute aqueous solution of a mild base (e.g., sodium bicarbonate).
-
For suspected basic impurities, wash with a dilute aqueous solution of a weak acid (e.g., acetic acid).
-
-
Aqueous Wash: Wash the organic solution with deionized water to remove any remaining salts.
-
Drying: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the regenerated catalyst.
Quantitative Data
| Catalyst Type | Reaction | Number of Cycles | Final Yield/Conversion | Reference |
| Imidazolium-based NHC Pre-catalyst | Furoin Condensation | 10 | ~96-97% | [2] |
| Heterogeneous Imidazolium-based Catalyst | Oxidative Esterification of Furfural | 5 | Maintained or slightly increased yield | [1] |
| Saccharin (as organocatalyst) | Azo Dye Synthesis | Reusable without loss of activity | Good yield | [3] |
Visualizations
Experimental Workflow for Catalyst Recycling
Caption: General workflow for catalyst recycling.
Troubleshooting Logic for Decreased Catalytic Activity
Caption: Troubleshooting for decreased catalyst activity.
References
effects of impurities on the performance of saccharin ionic liquids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of saccharin-based ionic liquids. All information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in saccharin-based ionic liquids and where do they originate from?
A1: The most common impurities in saccharin-based ionic liquids typically arise from the synthesis process. These include:
-
Halide Ions (e.g., Cl⁻, Br⁻): Most synthetic routes for imidazolium-based ionic liquids, a common cation for saccharin ILs, involve a halide intermediate. Residual halides from the anion exchange step are a frequent impurity.[1][2]
-
Water: Many ionic liquids are hygroscopic and can absorb moisture from the atmosphere. Water can also be a residual solvent from the synthesis and purification steps.
-
Unreacted Starting Materials: These can include unreacted N-methylimidazole and alkylating agents from the cation synthesis, which can be difficult to remove due to their high boiling points and affinity for the ionic liquid.[3]
-
Colored Impurities: The ionic liquid may appear yellowish or brownish due to impurities formed during the synthesis, particularly if the reaction temperature is not well-controlled.[3]
Q2: My saccharin ionic liquid is colored (yellow/brown). Is this normal and how can I purify it?
A2: A yellowish or brownish tint in your ionic liquid is indicative of impurities and is not inherent to the pure substance. This discoloration can often be removed by treating the ionic liquid with activated charcoal.[3] The ionic liquid can be dissolved in a solvent like acetone, stirred with activated charcoal for a period, and then the charcoal is filtered off.[3] The solvent is then removed under vacuum. It's important to note that this method may not be suitable for all saccharin ionic liquids, particularly those that are chloride- or bromide-based.[3]
Q3: How do halide impurities affect the performance of my saccharin ionic liquid?
A3: Halide impurities, even at trace levels, can significantly alter the physicochemical properties of ionic liquids. For instance, chloride impurities have been shown to increase the viscosity of ionic liquids.[2] This can negatively impact applications where low viscosity is crucial, such as in electrochemical setups or as reaction media. Halide impurities can also adversely affect the reactivity in catalytic reactions.[2]
Q4: What is the impact of water content on the properties of saccharin ionic liquids?
A4: Water is a pervasive impurity that can profoundly affect the key physicochemical properties of ionic liquids. The presence of water generally leads to a decrease in viscosity and an increase in ionic conductivity. This is because water molecules can disrupt the ionic network of the liquid, facilitating ion mobility. However, for applications requiring a well-defined electrochemical window or for reactions that are sensitive to water, its presence can be detrimental.
Q5: What are the recommended methods for determining the purity of my saccharin ionic liquid?
A5: Several analytical techniques are recommended for assessing the purity of your ionic liquid:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the cation and anion and for detecting organic impurities like unreacted starting materials.[4][5][6]
-
Ion Chromatography (IC): This is a sensitive and quantitative method for determining the concentration of halide impurities.[1][7][8][9][10]
-
Karl Fischer (KF) Titration: This is the gold standard for accurately determining the water content in ionic liquids.[11][12][13][14][15]
-
Silver Nitrate Test: A simple, qualitative test for the presence of halide ions. Adding a silver nitrate solution to an aqueous washing of the ionic liquid will result in a precipitate if halides are present. However, this method is not quantitative.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and application of saccharin-based ionic liquids.
| Problem/Observation | Potential Cause | Recommended Action(s) |
| Unexpectedly high viscosity | Halide impurities (e.g., Cl⁻, Br⁻) | 1. Quantify halide content using Ion Chromatography. 2. If halides are present, repeat the washing steps of the purification protocol or consider re-dissolving the IL in a suitable solvent and washing with deionized water. |
| Inconsistent or poor reaction performance | Water content, halide impurities, or unreacted starting materials | 1. Determine water content using Karl Fischer titration and dry the IL under high vacuum if necessary.[11] 2. Check for halide impurities using Ion Chromatography. 3. Use NMR to check for the presence of unreacted starting materials. Purify using appropriate extraction or washing steps. |
| Ionic liquid appears colored (yellow/brown) | Organic impurities from synthesis | 1. Purify the ionic liquid by treating it with activated charcoal in a suitable solvent.[3] 2. Ensure reaction temperatures during synthesis are carefully controlled to prevent decomposition and side reactions. |
| Low ionic conductivity | High viscosity due to impurities or low water content | 1. Check for and remove halide impurities which can increase viscosity. 2. While water can increase conductivity, its presence is often undesirable. Ensure the IL is pure and that the observed conductivity is inherent to the material under your experimental conditions. |
| Formation of a precipitate when using the ionic liquid | Reaction with impurities or insolubility of a component | 1. Ensure the purity of the ionic liquid. 2. Verify the solubility of all reactants and products in the ionic liquid under the reaction conditions. |
Quantitative Data on Impurity Effects
The following tables summarize the quantitative impact of common impurities on the properties of imidazolium-based ionic liquids, which are structurally similar to many saccharin-based ionic liquids.
Table 1: Effect of Water Content on Ionic Conductivity
| Ionic Liquid Cation | Anion | Initial Water Content (ppm) | Final Water Content (ppm) | Change in Ionic Conductivity |
| 1-ethyl-3-methylimidazolium | Multiple anions | Varies | Increased | Generally increases with water content |
Note: The exact quantitative effect is highly dependent on the specific ionic liquid and the temperature.
Table 2: Effect of Halide Impurities on Viscosity
| Ionic Liquid Cation | Anion | Halide Impurity | Impurity Concentration | Observation |
| 1-butyl-3-methylimidazolium | tetrafluoroborate | Chloride | Not specified | Increased viscosity[2] |
| 1-butyl-3-methylimidazolium | chloride | - | - | Viscosity of 11,000 cP at 30°C[16] |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium Saccharinate
This protocol describes a general two-step synthesis for an imidazolium-based saccharinate ionic liquid.
Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)
-
In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and bromoethane.
-
The reaction can be carried out neat or in a suitable solvent like acetonitrile.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60°C) for 24 hours under an inert atmosphere.[12]
-
A solid product, [EMIM]Br, will form.
-
Wash the solid product multiple times with a solvent in which the ionic liquid is insoluble but the starting materials are soluble (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting materials.[12]
-
Dry the resulting white solid under vacuum at an elevated temperature (e.g., 70°C) for 24 hours to remove any residual solvent.
Step 2: Anion Exchange to form 1-Ethyl-3-methylimidazolium Saccharinate ([EMIM]Sac)
-
Dissolve the synthesized [EMIM]Br in deionized water.
-
In a separate flask, prepare a solution of sodium saccharinate in deionized water (a slight molar excess, e.g., 1.05 equivalents, is recommended).
-
Slowly add the sodium saccharinate solution to the [EMIM]Br solution while stirring.
-
A metathesis reaction will occur, precipitating sodium bromide (NaBr) if the ionic liquid is hydrophobic, or the products will remain in solution if the ionic liquid is hydrophilic.
-
If the ionic liquid is hydrophobic and forms a separate phase, separate the organic layer. If it is hydrophilic, a solvent extraction with a suitable organic solvent (e.g., dichloromethane) is necessary to extract the desired ionic liquid.
-
Wash the ionic liquid phase multiple times with deionized water to remove the sodium bromide byproduct.
-
Confirm the absence of bromide in the final product using the silver nitrate test on the aqueous washings.
-
Remove the organic solvent (if used) and water under high vacuum to obtain the pure 1-ethyl-3-methylimidazolium saccharinate.
Protocol 2: Purification of Colored Ionic Liquids using Activated Charcoal
-
Dissolve the colored ionic liquid in a minimal amount of a suitable solvent (e.g., acetone).
-
Add activated charcoal to the solution (e.g., a 1:4 weight ratio of charcoal to ionic liquid).[3]
-
Stir the mixture at room temperature for an appropriate amount of time (e.g., 20 minutes to 24 hours).[3]
-
Remove the activated charcoal by filtration. Using a pad of celite can aid in removing fine charcoal particles.
-
Remove the solvent from the filtrate under reduced pressure to yield the decolorized ionic liquid.
Protocol 3: Determination of Halide Content by Ion Chromatography
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A suitable anion-exchange column, such as a Dionex AS9-HC.[8]
-
Eluent: An aqueous solution of sodium hydroxide (e.g., 20 mM) with an organic modifier like acetonitrile (e.g., 10% v/v) is often used.[8]
-
Flow Rate: Typically around 1.0-1.5 mL/min.[8]
-
Detection: Suppressed conductivity detection is standard for halide analysis.[1]
-
-
Quantification: Prepare a calibration curve using standard solutions of the halide(s) of interest. The concentration of the halide in the ionic liquid sample can then be determined by comparing its peak area to the calibration curve.
Protocol 4: Determination of Water Content by Karl Fischer Titration
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift rate.[11]
-
Reagent Selection: Use a suitable Karl Fischer reagent. For many ionic liquids, a one-component reagent with a methanol-based working medium is sufficient. Some ionic liquids can even be used as the solvent for the sample.[11][12]
-
Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard.[11]
-
Sample Analysis:
-
In a dry environment (e.g., a glove box), accurately weigh a sample of the saccharin ionic liquid.
-
Inject the sample directly into the conditioned titration vessel.
-
The titration will proceed automatically until the endpoint is reached.
-
-
Calculation: The instrument's software will calculate the water content in ppm or as a percentage based on the sample weight and the volume of titrant consumed.[11]
Visualizations
Caption: General workflow for the synthesis and purification of a saccharin-based ionic liquid.
Caption: Logical workflow for troubleshooting common issues with saccharin ionic liquids.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. solvomet.eu [solvomet.eu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of halide in ionic liquids using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. hiyka.com [hiyka.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 15. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Thermal Degradation of Imidazolium-Based Ionic Liquids
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers studying the thermal degradation pathways of imidazolium-based ionic liquids (ILs).
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for imidazolium-based ionic liquids?
A1: The thermal decomposition of imidazolium-based ILs primarily occurs through two main pathways.[1][2] The specific pathway is often dictated by the nature of the anion and the structure of the cation's alkyl chains.
-
SN2 Nucleophilic Substitution: This pathway involves the anion acting as a nucleophile, attacking the alkyl groups on the imidazolium cation. This is common with nucleophilic anions like halides (Cl⁻, Br⁻, I⁻) and results in the formation of a haloalkane and a 1-alkylimidazole.[3]
-
E2 Elimination (Hofmann-type): This pathway is favored by strongly basic anions (e.g., acetate) and cations with longer alkyl chains that have abstractable protons.[4][5] It results in the formation of an alkene, an N-heterocyclic carbene (NHC), and the protonated anion.[4][5] The reactive NHC can lead to further secondary reactions.[4][5]
-
Carbene Formation: Deprotonation at the C2 position of the imidazolium ring can form a thermally labile N-heterocyclic carbene (NHC), especially with basic anions.[4][5]
Q2: How do the anion and cation structures influence thermal stability?
A2: Both the anion and cation play a critical role, but the anion's influence is generally considered dominant.[6]
-
Anion Effect: The thermal stability is inversely related to the anion's nucleophilicity and basicity.[7] Highly nucleophilic or basic anions like acetate ([OAc]⁻) and halides (Cl⁻, Br⁻) tend to lower the decomposition temperature by promoting SN2 or E2 reactions.[4][7][8] Less nucleophilic and weakly coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻) lead to higher thermal stability.[6] The general stability order for anions is often cited as: [NTf₂]⁻ > [PF₆]⁻ > [BF₄]⁻ > Halides > Carboxylates.[6][9]
-
Cation Effect (Alkyl Chain): Increasing the length of the alkyl side chain on the imidazolium cation can sometimes decrease thermal stability, particularly if it provides more sites for elimination reactions. However, this effect is less pronounced than the anion's influence.[7][10] Symmetrical cations may exhibit higher decomposition temperatures than asymmetrical ones.[11]
Q3: What are typical decomposition temperatures for imidazolium ILs?
A3: Decomposition temperatures, typically measured as the onset temperature (Tonset) from a thermogravimetric analysis (TGA) curve, can range widely from below 200°C to over 400°C depending on the ion combination.[5][7] For example, [BMIM][OAc] may start decomposing around 150°C, whereas [BMIM][NTf₂] can be stable up to 400°C. It is crucial to note that Tonset from dynamic (ramped temperature) TGA often overestimates long-term thermal stability.[12][13] Isothermal TGA experiments reveal that decomposition can occur at temperatures significantly lower than the Tonset value when held for extended periods.[12][14]
Troubleshooting Guide
Q4: My TGA results show a lower decomposition temperature than literature values. What are the possible causes?
A4: Several factors can lead to discrepancies in TGA results. Consider the following troubleshooting steps:
-
Impurities: The presence of impurities, especially water and halides (like Cl⁻ from synthesis), can significantly lower the decomposition temperature.[12] Ensure the IL is thoroughly dried under vacuum before analysis.[12] Water content should be confirmed with Karl Fischer titration.[12]
-
Heating Rate: A slower heating rate provides more time for decomposition to occur at lower temperatures, resulting in a lower observed Tonset. Conversely, a faster heating rate can lead to a higher apparent Tonset.[6] Differences of up to 100°C have been observed between rates of 1°C/min and 20°C/min.[6] Always report and compare data obtained under identical heating rates.
-
Gas Atmosphere: The purge gas used during the TGA run affects the decomposition pathway and temperature. Most literature values are reported under an inert atmosphere (N₂ or Ar). An oxidative atmosphere (air or O₂) will typically lead to decomposition at lower temperatures.[6]
-
Sample Mass: While a minor factor, very large sample sizes can create thermal gradients, potentially altering the decomposition profile. Consistency in sample mass (typically 2-10 mg) is recommended.[10][14]
Q5: My TGA curve shows multiple mass loss steps. What could this indicate?
A5: A multi-step degradation profile can be indicative of several phenomena:
-
Complex Decomposition Mechanism: The IL may decompose through multiple, sequential reactions. For example, ILs with functionalized side chains (like mPEG) can show a two-step process where the side chain degrades first, followed by the imidazolium core at a higher temperature.[15]
-
Presence of Volatiles: An initial, low-temperature weight loss (<100-120°C) is almost always due to the evaporation of absorbed water or residual synthesis solvents.
-
Mixture of ILs or Impurities: If the sample is a mixture or contains thermally unstable precursors from its synthesis, each component may degrade at its characteristic temperature, resulting in distinct steps.
Q6: How can I experimentally differentiate between SN2 and E2 degradation pathways?
A6: Differentiating between these pathways requires analyzing the volatile decomposition products. A hyphenated technique like Thermogravimetry-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is ideal.[4][5][16]
-
For SN2: Look for the mass fragments corresponding to the 1-alkylimidazole and the respective haloalkane (e.g., for [BMIM][Cl], you would look for 1-methylimidazole and 1-chlorobutane).
-
For E2: Look for the mass fragments of the alkene formed from the alkyl chain (e.g., for [BMIM]⁺, you would look for 1-butene).
Quantitative Data Summary
The thermal stability of an ionic liquid is highly dependent on its specific cation-anion pair and the experimental conditions. The following tables summarize onset decomposition temperatures (Tonset) for common imidazolium-based ILs measured by dynamic TGA.
Table 1: Influence of the Anion on the Thermal Stability of 1-Butyl-3-methylimidazolium ([BMIM]⁺) Based ILs.
| Ionic Liquid | Anion | Tonset (°C) at 10°C/min | Primary Degradation Pathway |
|---|---|---|---|
| [BMIM][OAc] | Acetate | ~242 | E2 Elimination |
| [BMIM][Cl] | Chloride | ~290 | SN2 Substitution |
| [BMIM][Br] | Bromide | ~260-290 | SN2 Substitution |
| [BMIM][MeSO₄] | Methyl Sulfate | ~363 | SN2 Substitution |
| [BMIM][BF₄] | Tetrafluoroborate | ~350-400 | Complex |
| [BMIM][NTf₂] | Bis(trifluoromethylsulfonyl)imide | >400 | Complex |
Data compiled from multiple sources for general comparison. Actual values can vary based on purity and exact TGA conditions.[4][5][8][9][17][18]
Table 2: Influence of Cation Alkyl Chain on Thermal Stability with Bromide ([Br]⁻) Anion.
| Ionic Liquid | Cation | Tonset (°C) at 10°C/min |
|---|---|---|
| [EMIM][Br] | 1-Ethyl-3-methylimidazolium | ~280-300 |
| [BMIM][Br] | 1-Butyl-3-methylimidazolium | ~260-290 |
| [HMIM][Br] | 1-Hexyl-3-methylimidazolium | ~270-290 |
| [OMIM][Br] | 1-Octyl-3-methylimidazolium | ~270-290 |
Data shows that for simple alkyl chains with a halide anion, the change in stability is often not dramatic.
Experimental Protocols
Protocol 1: Standard Dynamic TGA for Thermal Stability (Tonset) Determination
This protocol outlines the steps for determining the short-term thermal stability of an imidazolium-based IL.
-
Sample Preparation:
-
Dry the ionic liquid sample under high vacuum (e.g., <1 mbar) at 50-70°C for at least 48 hours to remove water and other volatile impurities.[12]
-
Handle the dried sample in an inert atmosphere (glovebox) to prevent reabsorption of moisture.
-
-
TGA Instrument Setup:
-
Crucible: Use a clean, tared platinum or alumina crucible.[14]
-
Sample Mass: Accurately weigh 2-5 mg of the dried IL into the crucible.[10]
-
Purge Gas: Set a high-purity inert gas (Nitrogen or Argon, 99.999%) flow rate of 20-50 mL/min.[7]
-
Thermal Program:
-
Equilibrate at 30°C for 10 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[14]
-
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature (°C).
-
Determine the onset temperature (Tonset), defined as the temperature at which the tangent to the steepest point of the mass-loss curve intersects the initial mass baseline.[12]
-
Also report T5% and T10%, the temperatures at which 5% and 10% mass loss occurs, respectively, as these are often used for comparison.
-
Protocol 2: Isothermal TGA for Long-Term Stability Assessment
This protocol helps evaluate the stability of an IL at a specific operating temperature over time.
-
Sample Preparation & Instrument Setup: Follow steps 1 and 2 from Protocol 1.
-
Thermal Program:
-
Select an isothermal temperature of interest. This temperature should be significantly below the Tonset found in the dynamic scan (e.g., 50-100°C lower).
-
Equilibrate at 30°C for 10 minutes.
-
Rapidly ramp the temperature (e.g., 20°C/min) to the desired isothermal temperature.
-
Hold at the isothermal temperature for an extended period (e.g., 3-10 hours).[12]
-
Repeat for several different isothermal temperatures.[6]
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of time (hours) for each temperature.
-
Determine the rate of mass loss at each temperature.
-
This data can be used to estimate the maximum operating temperature (MOT) for a given lifetime (e.g., the temperature at which 1% mass loss occurs over 10 hours).[12]
-
References
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography | Semantic Scholar [semanticscholar.org]
- 4. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ajer.org [ajer.org]
- 8. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. | Semantic Scholar [semanticscholar.org]
- 17. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
comparative study of saccharin-based vs. traditional ionic liquids
A Comparative Guide to Saccharin-Based and Traditional Ionic Liquids for Researchers and Drug Development Professionals
In the ever-evolving landscape of chemical research and pharmaceutical development, ionic liquids (ILs) have emerged as a versatile class of compounds with tunable physicochemical properties. This guide provides a comprehensive comparison between saccharin-based ionic liquids, a newer class of ILs, and traditional ionic liquids, such as those based on imidazolium and pyrrolidinium cations. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate ionic liquid for their specific applications.
Introduction to Ionic Liquids
Ionic liquids are salts with melting points below 100°C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal and chemical stability, and tunable solvency make them attractive alternatives to conventional organic solvents.[2][3] Traditional ILs, often based on cations like 1-alkyl-3-methylimidazolium ([Cnmim]+), have been widely studied. However, concerns about their cost, potential toxicity, and environmental impact have driven the exploration of greener alternatives.[4][5]
Saccharin-based ionic liquids, which incorporate the saccharinate anion, have gained attention due to their potential for lower toxicity, biodegradability, and unique catalytic properties.[6][7] The saccharinate anion is derived from saccharin, a well-known artificial sweetener.[6]
Physicochemical Properties: A Comparative Analysis
The performance of an ionic liquid is dictated by its physicochemical properties. The following tables summarize the key quantitative data comparing saccharin-based ILs with their traditional counterparts.
Table 1: Thermal Properties
| Ionic Liquid | Cation | Anion | Tg (°C) | Td (°C) |
| Saccharin-Based ILs | ||||
| [(BMMIm)][Sac] | Imidazolinium-based | Saccharinate | -58 | >260 |
| [(C201MMIm)][Sac] | Imidazolinium-based | Saccharinate | -65 | >260 |
| [(P4444)][Sac] | Phosphonium-based | Saccharinate | -72 | >260 |
| [C16C1im][Sac] | Imidazolium-based | Saccharinate | - | - |
| Traditional ILs | ||||
| [C4mim][Cl] | Imidazolium-based | Chloride | - | - |
| [C4mim][BF4] | Imidazolium-based | Tetrafluoroborate | -81 | 349 |
| [C4mim][PF6] | Imidazolium-based | Hexafluorophosphate | -77 | 403 |
| [C4mpyr][NTf2] | Pyrrolidinium-based | NTf2 | -86 | 438 |
Tg: Glass Transition Temperature; Td: Decomposition Temperature
Table 2: Transport Properties
| Ionic Liquid | Cation | Anion | Viscosity (mPa·s at 25°C) | Ionic Conductivity (mS/cm at 25°C) |
| Saccharin-Based ILs | ||||
| [(BMMIm)][Sac] | Imidazolinium-based | Saccharinate | 133 | 1.2 |
| [(C201MMIm)][Sac] | Imidazolinium-based | Saccharinate | 194 | 0.7 |
| [(P4444)][Sac] | Phosphonium-based | Saccharinate | 145 | 1.8 |
| Traditional ILs | ||||
| [C4mim][Cl] | Imidazolium-based | Chloride | 840 | 0.8 |
| [C4mim][BF4] | Imidazolium-based | Tetrafluoroborate | 91 | 3.2 |
| [C4mim][PF6] | Imidazolium-based | Hexafluorophosphate | 214 | 3.5 |
| [C4mpyr][NTf2] | Pyrrolidinium-based | NTf2 | 52 | 3.9 |
Table 3: Toxicity Data
| Ionic Liquid | Organism/Cell Line | Endpoint | Value (mg/L or µM) |
| Saccharin-Based ILs | |||
| Choline Saccharinate | Vibrio fischeri | EC50 | High (Low Toxicity) |
| Traditional ILs | |||
| [C4mim][Cl] | Vibrio fischeri | EC50 | 2500 µM |
| [C4mpy][BF4] | Vibrio fischeri | EC50 | 7.60 mg/L |
| [C4mim][BF4] | Vibrio fischeri | EC50 | 3500 µM |
| [C4mpyr][Cl] | Vibrio fischeri | EC50 | >23,780 mg/L |
EC50: Half maximal effective concentration. A higher value indicates lower toxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of the key experimental protocols used to characterize and compare these ionic liquids.
Synthesis of Saccharin-Based Ionic Liquids (General Procedure)
The synthesis of saccharin-based ionic liquids is typically a two-step process.[8]
-
Quaternization: An N-alkylimidazole or other suitable amine is reacted with an alkyl halide (e.g., 1-bromobutane) to form the corresponding halide salt of the desired cation. This reaction is often exothermic and can be carried out in a solvent like acetonitrile or under solvent-free conditions.
-
Anion Metathesis: The resulting halide salt is then reacted with a saccharin salt, such as sodium saccharinate or lithium saccharinate, in a suitable solvent like water or methanol.[8] The saccharinate anion replaces the halide anion, yielding the desired saccharin-based ionic liquid. The product is then purified to remove any remaining starting materials and byproducts.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of the synthesized ionic liquids.[2][8] Spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent.[8]
-
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the ionic liquids.[3][9] A small sample (typically 5-10 mg) is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen), and the mass loss is recorded as a function of temperature.[10]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting point (Tm) of the ionic liquids.[3][11] The sample is subjected to a controlled temperature program (heating and cooling cycles), and the heat flow to or from the sample is measured.
-
Viscosity Measurement: The viscosity of ionic liquids can be measured using various techniques, including rotational viscometers, falling-ball viscometers, or vibrating-wire viscometers.[12][13] Measurements are typically performed over a range of temperatures.
-
Ionic Conductivity Measurement: The ionic conductivity is determined using a conductivity meter with a calibrated probe. The measurement is usually carried out over a range of temperatures, and the data can be fitted to the Vogel-Fulcher-Tammann (VFT) equation.[11]
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajer.org [ajer.org]
- 4. researchgate.net [researchgate.net]
- 5. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choline saccharinate and choline acesulfamate: ionic liquids with low toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anion–cation co-operative catalysis by artificial sweetener saccharine-based ionic liquid for sustainable synthesis of 3,4-dihydropyrano[c]chromenes, 4,5-dihydropyrano[4,3-b]pyran and tetrahydrobenzo[b]pyrans in aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.chalmers.se [research.chalmers.se]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
A Comparative Guide to the Catalytic Mechanism of Saccharin 1-Methylimidazole in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of saccharin 1-methylimidazole (SMI) as a phosphoramidite activator in solid-phase oligonucleotide synthesis against other commonly used alternatives. The catalytic mechanism of SMI is elucidated, supported by experimental data and detailed methodologies for key experiments.
Introduction to Phosphoramidite Activators
The chemical synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern biotechnology, enabling the production of DNA and RNA strands for a vast array of applications, including therapeutics, diagnostics, and research. The efficiency of the coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is critically dependent on the choice of an activator. An ideal activator should facilitate rapid and complete coupling, minimize side reactions, be soluble in the reaction solvent (typically acetonitrile), and be safe to handle.
For many years, 1H-tetrazole was the standard activator. However, its limited solubility, suboptimal performance in RNA synthesis, and potential for explosive decomposition in its solid state have driven the development of alternatives. This guide focuses on this compound (SMI), a salt formed from saccharin and 1-methylimidazole, and compares its performance to other widely used activators such as 5-(ethylthio)-1H-tetrazole (ETT), 5-(benzylthio)-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (DCI).
Catalytic Mechanism of this compound (SMI)
The catalytic activity of SMI in the phosphoramidite coupling reaction is attributed to a mechanism of nucleophilic catalysis. The 1-methylimidazole component of the salt acts as the primary catalytic species. The currently understood mechanism involves the following key steps:
-
Activation of the Phosphoramiditele : The N-methylimidazole attacks the phosphorus center of the phosphoramidite, displacing the diisopropylamino group.
-
Formation of a Reactive Intermediate : This results in the formation of a highly reactive phosphitylating agent, an N-phosphitylimidazolium species.
-
Role of Saccharin : The saccharin counter-ion is believed to play a role in protonating the departing diisopropylamine and potentially in stabilizing the reactive intermediate.
-
Nucleophilic Attack : The 5'-hydroxyl group of the growing oligonucleotide chain, which is tethered to a solid support, then attacks the activated phosphorus center.
-
Formation of the Phosphite Triester Linkage : This attack displaces the N-methylimidazole, forming the desired phosphite triester bond and completing the coupling step.
This mechanism of nucleophilic catalysis distinguishes SMI from more acidic activators like tetrazole and its derivatives, which are thought to act primarily through general acid catalysis.
Performance Comparison of Phosphoramidite Activators
The performance of SMI has been benchmarked against other common activators in terms of coupling efficiency for both DNA and RNA synthesis. The following tables summarize the available quantitative data.
Table 1: Comparison of Coupling Efficiencies in DNA Synthesis
| Activator | Concentration | Coupling Time (seconds) | Average Coupling Efficiency (%) |
| This compound (SMI) | 0.25 M | 30 | ~99.0 |
| 1H-Tetrazole | 0.45 M | 30 | ~98.5 |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M | 30 | ~99.0 |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M | 30 | ~99.0 |
Data synthesized from publicly available information from oligo synthesis reagent suppliers.
Table 2: Comparison of Coupling Efficiencies in RNA Synthesis (using TBDMS phosphoramidites)
| Activator | Concentration | Coupling Time (minutes) | Average Coupling Efficiency (%) |
| This compound (SMI) | 0.25 M | 3 | ~97.3 |
| This compound (SMI) | 0.25 M | 6 | ~97.8 |
| This compound (SMI) | 0.25 M | 12 | ~97.8 |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M | 6 | 97.1 |
Data sourced from a Glen Research report, indicating that SMI outperforms ETT in RNA synthesis with a 6-minute coupling time.[1]
Experimental Protocols
The following is a generalized protocol for solid-phase oligonucleotide synthesis, highlighting the steps where the activator plays a crucial role. This protocol is representative and may be adapted for different automated synthesizers.
1. Solid Support and Synthesis Scale:
-
The synthesis is typically performed on a solid support, such as controlled pore glass (CPG), functionalized with the initial nucleoside.
-
The synthesis scale can range from nanomoles to micromoles.
2. Reagents:
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Activator Solution: 0.25 M solution of the chosen activator (e.g., SMI, ETT, DCI) in anhydrous acetonitrile.
-
Phosphoramidite Solutions: 0.1 M solutions of the desired DNA or RNA phosphoramidites in anhydrous acetonitrile.
-
Capping Solution A: Acetic anhydride in tetrahydrofuran (THF).
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Washing Solution: Anhydrous acetonitrile.
3. Synthesis Cycle (repeated for each nucleotide addition):
-
Step 1: Deblocking (Detritylation)
-
The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution.
-
The support is then washed thoroughly with anhydrous acetonitrile.
-
The efficiency of this step can be monitored by measuring the absorbance of the released orange-colored trityl cation.
-
-
Step 2: Coupling
-
The activator solution and the desired phosphoramidite solution are delivered simultaneously to the synthesis column.
-
The activator catalyzes the reaction between the 5'-hydroxyl of the support-bound nucleoside and the phosphoramidite.
-
The coupling time is a critical parameter and is varied to optimize the reaction (e.g., 30 seconds for DNA, 3-12 minutes for RNA).
-
The support is then washed with anhydrous acetonitrile.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutations in the final product.
-
The support is washed with anhydrous acetonitrile.
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.
-
The support is washed with anhydrous acetonitrile.
-
4. Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a suitable base, such as concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
5. Purification and Analysis:
-
The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
The purity and identity of the final product are confirmed by methods such as mass spectrometry.
Visualizing the Process
The following diagrams illustrate the key processes involved in the catalytic mechanism of SMI and the overall workflow of oligonucleotide synthesis.
Caption: Catalytic mechanism of SMI in phosphoramidite coupling.
Caption: Experimental workflow for solid-phase oligonucleotide synthesis.
References
A Comparative Guide to the Performance of Cations with the Saccharinate Anion
The saccharinate anion, derived from the artificial sweetener saccharin, is a versatile ligand in coordination chemistry due to its multiple potential donor sites: the imino nitrogen, a carbonyl oxygen, and two sulfonyl oxygens.[1][2][3] This polyfunctional nature allows it to form a wide array of complexes with various metal and non-metal cations, leading to compounds with diverse chemical, physical, and biological properties.[1][2] This guide provides a comparative analysis of the performance of different cations when complexed with the saccharinate anion, with a focus on their synthesis, structural characteristics, thermal stability, and antimicrobial activity, supported by experimental data for researchers, scientists, and drug development professionals.
Synthesis and Structural Characteristics
The synthesis of metal-saccharinate complexes is typically achieved by reacting a soluble metal salt with sodium saccharinate in an aqueous solution.[4][5] The resulting complexes often incorporate water molecules into their coordination sphere, forming hydrated species such as [M(sac)₂(H₂O)₄]·2H₂O, where M can be a divalent cation from the first transition series (e.g., Mn, Fe, Co, Ni, Cu, Zn).[1][2]
The coordination mode of the saccharinate anion is highly adaptable and influenced by the nature of the cation and the steric requirements of other ligands in the complex.[1][3] For many divalent transition metals, coordination occurs preferentially through the deprotonated nitrogen atom.[1][2] However, bonding through the carbonyl oxygen is also observed, and in some cases, the anion can act as a bridging ligand, connecting multiple metal centers.[3][6]
Table 1: Comparison of Structural and Spectroscopic Properties of Divalent Metal-Saccharinate Complexes
| Cation (M²⁺) | Typical Formula | Coordination Geometry | Key IR ν(C=O) (cm⁻¹) | Key IR νₐₛ(SO₂) (cm⁻¹) | Key IR νₛ(SO₂) (cm⁻¹) |
| Co(II) | [Co(sac)₂(H₂O)₄]·2H₂O | Octahedral | ~1620-1650 | ~1290-1310 | ~1150-1170 |
| Ni(II) | [Ni(sac)₂(H₂O)₄]·2H₂O | Octahedral | ~1625-1655 | ~1290-1310 | ~1150-1170 |
| Cu(II) | [Cu(sac)₂(H₂O)₄]·2H₂O | Distorted Octahedral | ~1630-1660 | ~1290-1310 | ~1150-1170 |
| Zn(II) | [Zn(sac)₂(H₂O)₄]·2H₂O | Octahedral | ~1620-1650 | ~1290-1310 | ~1150-1170 |
| Cd(II) | [Cd(sac)₂(H₂O)₂]·2H₂O | Polymeric | ~1610-1640 | ~1280-1300 | ~1140-1160 |
| Hg(II) | [Hg(sac)₂] | Linear (N-Hg-N) | ~1600-1630 | ~1270-1290 | ~1130-1150 |
Note: Wavenumbers are approximate and can vary based on the specific complex and measurement technique.
The shift in the carbonyl (C=O) and sulfonyl (SO₂) stretching frequencies in the infrared (IR) spectra of the complexes compared to free saccharin provides insight into the coordination mode. A lowering in the C=O wavenumber can indicate bonding between the metal and the nitrogen atom.[5]
Experimental Protocols
General Synthesis of Tetraaqua-bis(saccharinato)metal(II) Complexes: A common method for synthesizing these complexes involves the reaction of a metal salt with sodium saccharinate.[4][5]
-
Dissolution: A specified amount of the metal salt (e.g., cobalt(II) chloride hexahydrate or copper(II) sulfate pentahydrate) is dissolved in deionized water.[5]
-
Reaction: A stoichiometric amount of sodium saccharinate dihydrate is added to the metal salt solution.[5]
-
Heating and Concentration: The mixture is stirred and heated (e.g., at 70°C) to ensure complete dissolution and reaction. The solution is then concentrated by warming on a sand or water bath.[4][5]
-
Crystallization: The concentrated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[4][5]
-
Isolation and Drying: The resulting crystals are collected by suction filtration, washed with a minimal amount of ice-cold water, and dried over a desiccant like silica gel.[5]
Characterization Techniques: The synthesized complexes are typically characterized using a suite of analytical methods:[4]
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify the coordination sites of the saccharinate ligand by observing shifts in the vibrational frequencies of the C=O and SO₂ groups.[4]
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.[4]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the complexes and determine the temperature ranges for dehydration and decomposition.[4]
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.[4]
References
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Metal–Saccharin Complexes as an Antimicrobial Inorganic Pigment for Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One Part of Chemistry: Metal complexes of Saccharin Synthesis & Characterization [1chemistry.blogspot.com]
- 6. researchgate.net [researchgate.net]
Computational Validation of Saccharin 1-Methylimidazole as a Phosphoramidite Activator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase oligonucleotide synthesis, the choice of a phosphoramidite activator is critical to achieving high coupling efficiency and, consequently, high-purity final products. This guide provides a comparative analysis of saccharin 1-methylimidazole (SMI), a notable activator, against other commonly used alternatives. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthesis protocols.
Performance Comparison of Phosphoramidite Activators
The efficiency of a phosphoramidite activator is primarily determined by its ability to protonate the diisopropylamino group of the phosphoramidite, facilitating the nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. This efficiency is often quantified as "coupling efficiency." The following table summarizes key performance indicators and physicochemical properties of SMI and its alternatives.
| Activator | Chemical Name | pKa | Solubility in Acetonitrile | Reported Coupling Efficiency/Yield |
| SMI | This compound | - | - | High coupling efficiency, specific quantitative data is limited in direct comparative studies.[1] |
| ETT | 5-Ethylthio-1H-tetrazole | 4.3 | 0.75 M | 85-90% for modified oligonucleotides.[2][3] |
| DCI | 4,5-Dicyanoimidazole | 5.2 | 1.2 M | 54% yield for a 34mer oligoribonucleotide (significantly higher than 1H-tetrazole).[2][4] |
| BTT | 5-Benzylthio-1H-tetrazole | 4.1 | 0.44 M | Often preferred for RNA synthesis due to higher reactivity.[2][5] |
| 1H-Tetrazole | 1H-Tetrazole | 4.8 | ~0.5 M | Considered the standard but can be less effective for sterically hindered phosphoramidites.[4][5] |
Experimental Protocols
Accurate determination of coupling efficiency is paramount in evaluating activator performance. Two prevalent methods are the trityl cation assay and ³¹P NMR spectroscopy.
Trityl Cation Assay for Coupling Efficiency
This spectrophotometric method quantifies the amount of the dimethoxytrityl (DMT) cation released during the deblocking step of each coupling cycle. The intensity of the orange-colored cation is directly proportional to the number of successful coupling events in the preceding cycle.
Protocol:
-
Synthesis: Perform the oligonucleotide synthesis on an automated synthesizer in "trityl-on" mode, where the DMT group of the final nucleotide is not removed.
-
Collection: Collect the trityl-containing fractions from each deblocking step in separate vials.
-
Dilution: Dilute each fraction to a standard volume with a suitable acidic solution (e.g., a solution of dichloroacetic acid in dichloromethane).
-
Spectrophotometry: Measure the absorbance of each diluted fraction at the wavelength of maximum absorbance for the trityl cation (approximately 495 nm).
-
Calculation: The coupling efficiency for each step is calculated by comparing the absorbance of the trityl cation released at that step to the absorbance from the previous step. The average coupling efficiency is then determined across all cycles.[6][7]
³¹P NMR Spectroscopy for Reaction Monitoring
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of the phosphoramidite coupling reaction. It allows for the direct observation of the phosphoramidite starting material, the activated intermediate, and the final phosphite triester product.
Protocol:
-
Sample Preparation: Prepare the reaction mixture in an NMR tube, typically containing the phosphoramidite, the 5'-hydroxyl component, and the activator in an anhydrous solvent (e.g., acetonitrile-d₃).
-
Data Acquisition: Acquire ³¹P NMR spectra at various time points after the addition of the activator.
-
Analysis: Monitor the disappearance of the phosphoramidite starting material signal (typically around 140-150 ppm) and the appearance of the phosphite triester product signal (around 140 ppm, diastereomers may be observed). The rate of conversion can be determined by integrating the respective signals.[1][8]
Mechanism of Action and Logical Workflow
The activation of a phosphoramidite by an activator like SMI is a key step in oligonucleotide synthesis. The general mechanism and the workflow for evaluating activator efficiency are depicted in the following diagrams.
Caption: Phosphoramidite activation and coupling cycle.
Caption: Workflow for comparing phosphoramidite activators.
Computational Validation Insights
Computational studies, particularly those employing Density Functional Theory (DFT), can provide valuable insights into the mechanism of phosphoramidite activation. These studies can elucidate the electronic and steric properties of activators that contribute to their efficacy. For instance, the acidity (pKa) and nucleophilicity of an activator are key parameters that can be computationally modeled and correlated with experimental reaction rates.
A mechanistic study of the activation of phosphoramidite by the salt of saccharin and N-methylimidazole, investigated by ³¹P NMR, revealed that the process involves nucleophilic catalysis. The rate constants for the reaction showed a non-linear dependence on the alcohol concentration, suggesting a change in the rate-limiting step from alcoholysis to activation at higher alcohol concentrations.[1] Such experimental data provides a crucial benchmark for computational models aiming to predict activator performance. By accurately modeling the transition states and reaction energy profiles, computational chemistry can guide the rational design of more efficient and selective activators for oligonucleotide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. metabion.com [metabion.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Performance of Saccharin-Based Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The development of next-generation energy storage systems, particularly aqueous zinc-ion batteries (ZIBs), is a critical area of research. ZIBs are promising due to their low cost, high theoretical capacity, and inherent safety. However, significant challenges such as zinc dendrite growth, corrosion, and hydrogen evolution side reactions hinder their practical application by reducing the battery's lifespan and efficiency.[1][2] One of the most effective and economical strategies to overcome these issues is the use of functional electrolyte additives.[3][4]
This guide provides an objective comparison of the electrochemical performance of electrolytes containing saccharin, a well-known molecule traditionally used in the electroplating industry, against standard electrolytes. Experimental data demonstrates that saccharin, when used as an additive, significantly enhances the stability and longevity of zinc metal anodes.
Quantitative Performance Comparison
The addition of sodium saccharin at low concentrations to standard zinc-based electrolytes has a profound impact on key electrochemical performance metrics. The data below, primarily from studies on Zinc-ion battery systems, highlights these improvements.
Table 1: Cycling Stability of Zn || Zn Symmetric Cells
A symmetric cell is used to isolate and study the plating and stripping behavior of the metal anode. The data clearly shows that the addition of saccharin dramatically extends the lifespan of the zinc anode, especially under high current densities and capacities.
| Electrolyte Composition | Current Density (mA/cm²) | Areal Capacity (mAh/cm²) | Cycle Life (hours) | Voltage Polarization |
| 2 M ZnSO₄ (Baseline) | 5 | 8 | < 200 | High / Fluctuating |
| 2 M ZnSO₄ + Saccharin | 5 | 8 | > 3800[1][5] | Low / Stable |
| 2 M ZnSO₄ (Baseline) | 20 | 5 | < 100 | High / Short Circuit |
| 2 M ZnSO₄ + Saccharin | 20 | 5 | > 800[1][5] | Low / Stable |
Table 2: Full Cell Performance (Zn || Activated Carbon)
When the improved zinc anode is paired with a cathode (in this case, activated carbon) to create a full battery, the benefits of the saccharin additive are still evident, leading to exceptional cycle stability.
| Electrolyte Composition | Current Density (mA/cm²) | Number of Cycles | Capacity Retention |
| 2 M ZnSO₄ (Baseline) | 5 | < 2000 | Rapid Decay |
| 2 M ZnSO₄ + Saccharin | 5 | 8000 | 86.4%[1][5][6] |
Experimental Protocols
The following protocols are representative of the methodologies used to obtain the comparative data presented above.
1. Electrolyte Preparation:
-
Baseline Electrolyte: A solution of 2 M zinc sulfate (ZnSO₄) was prepared by dissolving ZnSO₄ powder in deionized water.
-
Saccharin-Based Electrolyte: Sodium saccharin was added to the 2 M ZnSO₄ baseline electrolyte at a low concentration of less than 1 g/L.[1][5]
2. Zn || Zn Symmetric Cell Assembly and Testing:
-
Electrodes: Zinc foil discs were polished to a smooth surface to serve as identical working and counter/reference electrodes.
-
Separator: A glass fiber filter was used as the separator between the electrodes.
-
Assembly: Coin cells (CR2032-type) were assembled in an ambient environment with the zinc disc, separator soaked in the designated electrolyte, and another zinc disc.
-
Electrochemical Measurement: The cells were tested on a battery analyzer. Galvanostatic (constant current) cycling was performed by plating and stripping a set amount of zinc (areal capacity) at a specific current density. The cell voltage was monitored over time to determine the cycle life, which ends upon a short circuit or significant voltage fluctuation.[1]
3. Full Cell (Zn || AC) Assembly and Testing:
-
Anode: Polished zinc foil.
-
Cathode: An activated carbon (AC) cathode was prepared by mixing AC powder, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) to form a slurry, which was then coated onto a current collector and dried.
-
Assembly: Coin cells were assembled similarly to the symmetric cells, with the zinc anode, electrolyte-soaked separator, and the prepared AC cathode.
-
Electrochemical Measurement: The full cells were cycled galvanostatically within a defined voltage window. The discharge capacity was measured at each cycle to determine the capacity retention over thousands of cycles.[1][5]
Visualizing Workflows and Mechanisms
Experimental Workflow for Electrolyte Evaluation
The following diagram outlines the typical workflow for assessing the performance of a new electrolyte additive like saccharin.
Caption: A standard workflow for evaluating battery electrolyte additives.
Mechanism of Saccharin-Induced Dendrite Suppression
Saccharin's effectiveness stems from the behavior of its anion at the electrode-electrolyte interface. The saccharin anion is believed to act as a "traffic assistant" for Zn²⁺ ions.[1][5] It adsorbs onto the zinc metal surface, regulating the electric field and guiding uniform deposition of zinc ions. This prevents the formation of sharp, dendritic structures that can pierce the separator and cause battery failure.
Caption: Saccharin anions guide uniform Zn²⁺ deposition, preventing dendrites.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrolyte Additive Strategies for Suppression of Zinc Dendrites in Aqueous Zinc-Ion Batteries | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Saccharin Anion Acts as a "Traffic Assistant" of Zn2+ to Achieve a Long-Life and Dendritic-Free Zinc Plate Anode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment of Saccharin 1-Methylimidazole and Other Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profile of saccharin 1-methylimidazole, an ionic liquid utilized as a chemical activator in oligonucleotide synthesis. Due to a lack of extensive, direct toxicological studies on this compound, this comparison is based on available safety data for the compound, toxicological data for its constituent ions (saccharin and 1-methylimidazole), and a broader examination of structurally related ionic liquids. The objective is to offer a scientifically grounded perspective on its potential toxicity relative to other common ionic liquids.
Executive Summary
Data Presentation: Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound's components and other representative ionic liquids.
Table 1: Acute Oral and Dermal Toxicity Data
| Compound | Test Species | Route | LD50 | Reference |
| 1-Methylimidazole | Rat | Oral | 1130 mg/kg | [7] |
| 1-Methylimidazole | Rabbit | Dermal | 400 - 600 mg/kg | [7] |
| Saccharin | Mouse | Oral | 50, 100, and 200 mg/kg (doses tested for genotoxicity) | [8][9] |
Table 2: Ecotoxicity Data for Imidazolium-Based Ionic Liquids
| Ionic Liquid | Organism | Endpoint | EC50 | Reference |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) | Vibrio fischeri | Bioluminescence Inhibition | Similar to BTFIP | [10] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) | Daphnia magna | Immobilization | More toxic than BTFIP | [10] |
| 1-Octyl-3-methylimidazolium chloride ([C8mim]Cl) | Rat leukemia IPC-81 cells | Growth Inhibition | 0.102 mmol/L | [3] |
| Imidazolium-based ILs | Aliivibrio fischeri | Bioluminescence Inhibition | Generally more harmful than ammonium-based ILs | [2] |
Table 3: Genotoxicity Data for Saccharin
| Assay | Test System | Results | Reference |
| Comet Assay | Mouse bone marrow cells | Increased DNA damage | [8][9] |
| Ames Test | Salmonella typhimurium TA97a and TA100 | Not mutagenic | [8][9] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and comparison of data. Below are summaries of standard protocols for assays relevant to the assessment of ionic liquids.
1. Acute Oral Toxicity (LD50) Test
This test determines the median lethal dose (LD50) of a substance when administered orally.
-
Test Animals: Typically rats or mice of a specific strain, age, and weight.
-
Procedure: A single dose of the test substance is administered to the animals via gavage. Multiple dose levels are used with a set number of animals per dose group. A control group receives the vehicle only.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight changes and any clinical signs are recorded.
-
Endpoint: The LD50 value, the dose that is lethal to 50% of the test animals, is calculated using statistical methods.
2. Microtox® Bioassay
This is a standardized ecotoxicity test that uses the bioluminescent bacterium Aliivibrio fischeri to assess the acute toxicity of a substance.
-
Principle: The test measures the inhibition of light output by the bacteria upon exposure to different concentrations of the test substance. A decrease in bioluminescence indicates a toxic effect.
-
Procedure: The luminescent bacteria are exposed to a range of concentrations of the test substance for a specific duration (e.g., 5, 15, and 30 minutes).
-
Data Analysis: The concentration of the substance that causes a 50% reduction in light emission (EC50) is determined.
3. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
-
Cell Preparation: Bone marrow cells are isolated from treated and control animals.
-
Procedure: The isolated cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further from the nucleus, forming a "comet tail."
-
Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using fluorescence microscopy and image analysis software.
4. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
-
Test Strains: Uses several strains of Salmonella typhimurium (and sometimes Escherichia coli) that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, typically derived from rat liver).
-
Endpoint: If the substance is a mutagen, it will cause reverse mutations (reversions) in the bacteria, allowing them to grow on a histidine-free medium. The number of revertant colonies is counted, and a dose-dependent increase compared to the control indicates a mutagenic effect.
Visualizations
Experimental Workflow for Toxicity Assessment
Caption: General workflow for toxicity assessment of a chemical substance.
Factors Influencing Ionic Liquid Toxicity
Caption: Factors influencing ionic liquid toxicity.
Discussion and Conclusion
The available data indicates that this compound should be handled with care, given its classification as "harmful if swallowed" and its high toxicity to aquatic organisms.[1] The toxicity of its cationic component, 1-methylimidazole, is moderate based on acute oral and dermal toxicity studies in rodents.[7] The anionic component, saccharin, has shown some evidence of genotoxicity in comet assays, although it was not found to be mutagenic in the Ames test.[8][9]
When compared to other ionic liquids, the toxicity of this compound is likely to be influenced by its imidazolium core. Imidazolium-based ionic liquids are generally more toxic than those with ammonium cations.[2] A key determinant of toxicity in this class is the length of the alkyl side chain; however, this compound has a short methyl group, which would suggest a lower toxicity compared to imidazolium ionic liquids with longer alkyl chains (e.g., octyl or decyl).[3][6]
Recommendations for Future Research: To provide a more definitive toxicological profile of this compound, further studies are warranted, including:
-
In vitro cytotoxicity studies on relevant human cell lines.
-
Comprehensive genotoxicity and mutagenicity testing of the complete ionic liquid.
-
Acute and chronic toxicity studies in animal models.
-
Ecotoxicity studies to further characterize its environmental impact.
This guide serves as a preliminary assessment based on the currently available literature. Researchers and drug development professionals should exercise appropriate caution and adhere to safety guidelines when handling this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. Comprehensive Analysis of the Acute Toxicity of Ionic Liquids Using Microtox® Bioassays [mdpi.com]
- 3. A simple overview of toxicity of ionic liquids and designs of biocompatible ionic liquids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ02634A [pubs.rsc.org]
- 4. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential for cardiac toxicity with methylimidazolium ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Genotoxicity testing of low-calorie sweeteners: aspartame, acesulfame-K, and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative ecotoxicology study of two neoteric solvents: Imidazolium ionic liquid vs. glycerol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of catalysts for dihydropyrano[c]chromene synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dihydropyrano[c]chromenes, a class of heterocyclic compounds with significant biological activities, is a key area of research in medicinal chemistry and drug development. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalysts
The one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin is the most common route for synthesizing dihydropyrano[c]chromene derivatives. A variety of catalysts have been employed to facilitate this reaction, each with its own set of advantages and disadvantages. This section provides a comparative analysis of prominent catalyst types, with quantitative data summarized in Table 1.
Table 1: Comparative Performance of Various Catalysts for the Synthesis of Dihydropyrano[c]chromene Derivatives
| Catalyst Type | Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Loading | Reusability | Reference |
| Magnetic Nanoparticle | Fe3O4@SiO2-SO3H | 3-Nitrobenzaldehyde | Methanol | 80 | 2 h | 98 | 0.05 g | Yes (5 runs) | [1][2] |
| Metal-Organic Framework | Fe-MOF@Fe3O4 | 3-Nitrobenzaldehyde | Water | Reflux | 3 min | 98 | 0.038 g (0.25 w%) | Yes (5 runs) | [3][4][5][6] |
| Ionic Liquid | [AcMIm]Cl | Benzaldehyde | Solvent-free | Room Temp. | 5 min | 98 | 100 mg (57 mol%) | - | [7] |
| Organocatalyst | DABCO | Benzaldehyde | Solvent-free | 100 | 10-15 min | 95 | 5 mol% | - | |
| Nanoparticle | TiO2 | Benzaldehyde | Solvent-free | 80 | 15 min | 98 | 10 mol% | Yes | [8] |
| Heterogeneous Base | MgO | Benzaldehyde | Water | Room Temp. | 30 min | 94 | - | Yes | [1] |
| Heterogeneous Acid | Amberlyst A21 | Benzaldehyde | Ethanol | Room Temp. | 2 h | 92 | - | Yes | [1] |
Key Observations:
-
High Efficiency: Many catalytic systems, including magnetic nanoparticles, MOFs, and certain ionic liquids, demonstrate excellent yields (often exceeding 95%) in short reaction times.[1][3][7]
-
Green Chemistry Principles: A significant trend is the use of environmentally friendly conditions, such as green solvents (water, ethanol) or solvent-free reactions, and the development of reusable heterogeneous catalysts.[1][3][4]
-
Catalyst Reusability: Heterogeneous catalysts like magnetic nanoparticles and MOFs offer the significant advantage of easy separation and reusability for multiple reaction cycles with minimal loss of activity, making them cost-effective and sustainable.[1][4]
-
Mild Reaction Conditions: Several catalysts, particularly ionic liquids and some organocatalysts, can promote the reaction under mild conditions, such as room temperature, which can be beneficial for sensitive substrates.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.
Protocol 1: Synthesis using a Magnetic Nanoparticle Catalyst (Fe3O4@SiO2-SO3H)
This protocol is adapted from the synthesis of 2-amino-4-(3-nitrophenyl)-4,5-dihydro-5-oxopyrano[3,2-c]chromene-3-carbonitrile.[1][2]
Materials:
-
4-hydroxycoumarin (1 mmol)
-
Malononitrile (1 mmol)
-
3-Nitrobenzaldehyde (1 mmol)
-
Fe3O4@SiO2-SO3H nanocatalyst (0.05 g)
-
Methanol (5 mL)
Procedure:
-
In a round-bottom flask, combine 4-hydroxycoumarin, malononitrile, 3-nitrobenzaldehyde, and the Fe3O4@SiO2-SO3H nanocatalyst.
-
Add methanol to the mixture.
-
Reflux the reaction mixture at 80°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the magnetic nanocatalyst using an external magnet.
-
Wash the catalyst with ethanol and dry it for reuse.
-
The solid product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis using a Metal-Organic Framework Catalyst (Fe-MOF@Fe3O4)
This protocol describes the synthesis of dihydropyrano[c]chromene derivatives using a recyclable Fe-MOF@Fe3O4 nanocatalyst.[3][4][5][6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
4-hydroxycoumarin (1 mmol)
-
Fe-MOF@Fe3O4 nanocatalyst (0.038 g, 0.25 w%)
-
Water
Procedure:
-
To a mixture of the aromatic aldehyde, malononitrile, and 4-hydroxycoumarin in a flask, add the Fe-MOF@Fe3O4 nanocatalyst.
-
Add water as the solvent.
-
Heat the mixture under reflux conditions for the specified time (e.g., 3 minutes for 3-nitrobenzaldehyde).
-
Monitor the reaction completion by TLC.
-
Upon completion, cool the reaction mixture.
-
The catalyst can be separated by an external magnet, washed with hot ethanol, and dried for subsequent use.
-
The product can be isolated and purified by recrystallization.
Protocol 3: Synthesis using an Ionic Liquid Catalyst ([AcMIm]Cl)
This solvent-free protocol utilizes a task-specific acidic ionic liquid for the synthesis of dihydropyrano[c]chromenes.[7]
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
4-hydroxycoumarin (1 mmol)
-
[AcMIm]Cl (100 mg, 57 mol%)
Procedure:
-
In a reaction vessel, mix benzaldehyde, malononitrile, and 4-hydroxycoumarin with [AcMIm]Cl.
-
Stir the mixture at room temperature. The reaction mixture is expected to solidify within approximately 5 minutes.
-
After the reaction is complete, the solid product can be extracted.
-
Purification is achieved by recrystallization from hot ethanol, avoiding the need for column chromatography.
Visualizing the Synthesis
To better understand the reaction and the experimental workflow, the following diagrams are provided.
General Reaction Pathway
The synthesis of dihydropyrano[c]chromenes proceeds through a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization.
Caption: General reaction mechanism for the synthesis of dihydropyrano[c]chromenes.
Comparative Experimental Workflow
This diagram illustrates the general workflow for the synthesis of dihydropyrano[c]chromenes using different types of catalysts, highlighting the key differences in their application and work-up procedures.
Caption: Comparative workflow for different catalytic approaches in dihydropyrano[c]chromene synthesis.
References
- 1. 3,4-Dihydropyrano [C] chromene Synthesis Using Fe3O4@SiO2-SO3H Magnetic Nanocatalyst [jwent.net]
- 2. jwent.net [jwent.net]
- 3. Synthesis and characterization of an Fe-MOF@Fe3O4 nanocatalyst and its application as an organic nanocatalyst for one-pot synthesis of dihydropyrano[2,3-c]chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and characterization of an Fe-MOF@Fe3O4 nanocatalyst and its application as an organic nanocatalyst for one-pot synthesis of dihydropyrano[2,3-c]chromenes [frontiersin.org]
- 5. Synthesis and characterization of an Fe-MOF@Fe3O4 nanocatalyst and its application as an organic nanocatalyst for one-pot synthesis of dihydropyrano[2,3-c]chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of Saccharin 1-Methylimidazole by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical reagents is paramount in scientific research and drug development, ensuring the reliability and reproducibility of experimental outcomes. Saccharin 1-methylimidazole (SMI), a widely used activator in DNA and RNA synthesis, is no exception.[1][2] This guide provides an objective comparison of two primary analytical techniques for validating the purity of SMI: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate methodology for their needs.
Orthogonal Validation: A Comprehensive Approach
Relying on a single analytical method for purity determination can sometimes be insufficient. Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment.[3] High-Performance Liquid Chromatography (HPLC) separates components based on their differential partitioning between a mobile and a stationary phase, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy distinguishes and quantifies molecules based on the magnetic properties of their atomic nuclei.[3][4] The use of both HPLC and qNMR for the purity analysis of this compound constitutes a robust cross-validation approach.[3]
High-Performance Liquid Chromatography (HPLC) Purity Validation
HPLC is a cornerstone technique in pharmaceutical analysis for separating and quantifying components in a mixture.[5] For this compound, a reverse-phase HPLC method with UV detection is a suitable approach for purity assessment.[6][7]
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify any potential impurities.
Materials and Reagents:
-
This compound sample
-
Reference standards for saccharin and 1-methylimidazole (if available)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
0.22 µm or 0.45 µm syringe filters[6]
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)[6]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[8]
-
Chromatography Data System (CDS) for instrument control and data analysis[6]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary.[9] Filter and degas the mobile phase before use.[6]
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standards in the mobile phase or a suitable solvent to prepare stock solutions of known concentrations. Prepare a series of calibration standards by diluting the stock solutions.[6]
-
Sample Solution Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration within the linear range of the method. Filter the solution through a syringe filter before injection.[6]
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to saccharin, 1-methylimidazole, and any impurities based on their retention times compared to the reference standards.
-
Calculate the area of each peak.
-
Determine the purity by the area normalization method, assuming all components have a similar response factor at the detection wavelength. The purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for HPLC Purity Validation
Quantitative Nuclear Magnetic Resonance (qNMR) Purity Validation
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of compound purity without the need for a reference standard of the analyte itself.[9][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification.[9]
Experimental Protocol: ¹H-qNMR
Objective: To determine the absolute purity of this compound using an internal standard.
Materials and Reagents:
-
This compound sample
-
High-purity internal standard (e.g., dimethyl sulfone, maleic acid) with a known purity value[4]
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.6 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.[1]
-
-
NMR Data Acquisition:
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and Fourier transform the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of the analyte (this compound) and a signal from the internal standard.
-
-
Purity Calculation:
-
The purity of the analyte is calculated using the following formula:
Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for qNMR Purity Validation
Comparison of HPLC and qNMR for Purity Validation
Both HPLC and qNMR offer distinct advantages and disadvantages for the purity assessment of this compound. The choice of method may depend on the specific requirements of the analysis, such as the need for absolute quantification, the nature of the expected impurities, and the availability of instrumentation.
| Feature | HPLC-UV | ¹H-qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance spectroscopy |
| Quantification | Relative (Area %); requires reference standards for absolute quantification | Absolute (with internal standard); does not require an analyte reference standard |
| Selectivity | High for separable compounds | High for structurally different molecules |
| Sensitivity | Generally higher than NMR (ng range)[6] | Lower than HPLC (µg-mg range) |
| Sample Throughput | Can be automated for high throughput | Generally lower throughput |
| Impurity Detection | Detects UV-active impurities | Detects proton-containing impurities |
| Structural Info | Provides retention time for identification | Provides detailed structural information |
| Method Development | Can be time-consuming | Relatively straightforward for known compounds |
| Sample Integrity | Destructive | Non-destructive |
Potential Impurities in this compound
A thorough purity analysis should consider potential impurities arising from the synthesis of both saccharin and 1-methylimidazole.
-
From Saccharin Synthesis: N-methylsaccharin and methyl anthranilate are known process-related impurities.[12]
-
From 1-Methylimidazole Synthesis: Impurities may arise from the methylation of imidazole or from the Radziszewski reaction involving glyoxal, formaldehyde, ammonia, and methylamine.[13][14]
Conclusion
Both HPLC and qNMR are powerful techniques for the purity validation of this compound. HPLC offers high sensitivity and is ideal for detecting trace-level impurities that are chromatographically separable and UV-active. In contrast, qNMR provides an absolute measure of purity without the need for an analyte-specific reference standard and yields valuable structural information. For a comprehensive and robust assessment of purity, a dual approach employing both HPLC and qNMR is recommended, leveraging the orthogonal nature of these two analytical methods. This ensures a high degree of confidence in the quality of this compound used in critical research and development applications.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. benchchem.com [benchchem.com]
- 7. jascoinc.com [jascoinc.com]
- 8. Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. jasco-global.com [jasco-global.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 14. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
performance of [Bmim]Sac versus other organocatalysts in multicomponent reactions
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and environmentally benign catalytic systems is a cornerstone of modern organic synthesis. In the realm of multicomponent reactions (MCRs), which offer a powerful tool for the rapid construction of complex molecular architectures, organocatalysis has emerged as a particularly attractive strategy. Among the diverse array of organocatalysts, ionic liquids (ILs) have garnered significant attention due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency. This guide provides an objective comparison of the performance of 1-butyl-3-methylimidazolium saccharinate, [Bmim]Sac, against other prominent organocatalysts in two of the most important MCRs: the Biginelli and Hantzsch reactions.
Performance of [Bmim]Sac in the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to synthesize dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. The catalytic efficiency of [Bmim]Sac in this reaction has been investigated and compared with other organocatalysts.
A study by Li and colleagues (2011) explored the use of the non-toxic ionic liquid [Bmim]Sac for the synthesis of both Biginelli and Hantzsch products.[1] Their work demonstrated that [Bmim]Sac can effectively catalyze the Biginelli reaction, leading to high yields of the desired DHPMs.[1] To provide a broader context for its performance, the following table summarizes the efficacy of various organocatalysts in the Biginelli reaction, using the condensation of benzaldehyde, ethyl acetoacetate, and urea as a representative example.
Table 1: Performance Comparison of Various Organocatalysts in the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Bmim]Sac | Not specified | Not specified | Not specified | Not specified | 97 | [1] |
| L-Proline | 10 | Ethanol | Reflux | 2.5 | 95 | [2] |
| Thiourea/Proline | 5 / 5 | - | - | - | 90-96 | [3] |
| p-TSA | - | Ethanol | Reflux | 6 | 82 | [4] |
| Tannic Acid | - | H₂O | 80 | 1 | 94 | [4] |
| No Catalyst | - | Solvent-free | 90 | 4 | 70 | [5] |
| HCl | Catalytic | Ethanol | Reflux | 16 | - | [5] |
| ZnCl₂ | - | Acetic Acid | RT | - | Moderate to good | [5] |
Note: "RT" denotes room temperature. A dash (-) indicates that the specific information was not provided in the cited source. The data for [Bmim]Sac is for a specific, optimized reaction and may not be directly comparable to all other entries due to variations in substrates and conditions.
From the available data, [Bmim]Sac demonstrates excellent catalytic activity, achieving a high yield of 97%.[1] This performance is comparable to or exceeds that of other effective organocatalysts like L-proline and the proline/thiourea dual system.[2][3] Notably, many modern organocatalytic approaches, including the use of [Bmim]Sac, offer significant advantages over traditional acid catalysts like HCl, such as milder reaction conditions, shorter reaction times, and often higher yields.[5]
Performance of [Bmim]Sac in the Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce dihydropyridines (DHPs). These compounds are of great interest due to their prevalence in biologically active molecules.
The versatility of [Bmim]Sac extends to the Hantzsch synthesis. The work by Li et al. also reported the formation of Hantzsch products, indicating the capability of this ionic liquid to catalyze this transformation as well.[1] An unexpected finding in their study was the formation of the Hantzsch product as a by-product in the Biginelli reaction when using excess ethyl acetoacetate or water as a solvent.[1] This highlights the dual catalytic nature of [Bmim]Sac.
To assess its performance relative to other organocatalysts, the following table presents a comparison of various catalysts for the Hantzsch synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Table 2: Performance Comparison of Various Organocatalysts in the Hantzsch Reaction
| Catalyst | Catalyst Loading (mol%) | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Bmim]Sac | Not specified | Urea | Not specified | Not specified | - | - | [1] |
| BINOL-phosphoric acid | 10 | - | - | - | - | 84-85 | [6] |
| p-TSA | - | NH₄OH | Ethanol | Reflux | 6 | 82 | [4] |
| Tannic Acid | - | NH₄OAc | H₂O | 80 | 1 | 94 | [4] |
| No Catalyst | - | NH₄OAc | Ethanol | Reflux | 8 | 65 | [4] |
Note: Data for [Bmim]Sac in a dedicated Hantzsch synthesis is not explicitly provided in the initial source, but its ability to form Hantzsch products is confirmed.[1] A dash (-) indicates that the specific information was not provided in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. The following are representative experimental protocols for the Biginelli and Hantzsch reactions.
General Procedure for the [Bmim]Sac-Catalyzed Biginelli Reaction
This protocol is a general representation based on the findings of Li et al.[1]
A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), urea (1.5 mmol), and a catalytic amount of [Bmim]Sac is stirred in a reaction vessel. The reaction can be conducted under solvent-free conditions or in a suitable solvent. The mixture is heated to an appropriate temperature (e.g., 80-100 °C) and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The solid product is then washed with cold water and ethanol to afford the pure dihydropyrimidinone. The ionic liquid can often be recovered from the aqueous phase and reused.
General Procedure for the BINOL-Phosphoric Acid-Catalyzed Hantzsch Reaction
This protocol is based on the enantioselective Hantzsch synthesis described by Antilla and colleagues.[6]
To a solution of an aldehyde (1.0 equiv) in a suitable solvent (e.g., toluene) are added a β-ketoester (2.2 equiv), an ammonia source (e.g., benzylamine, 1.1 equiv), and a chiral BINOL-phosphoric acid catalyst (0.1 equiv). The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a designated time (e.g., 48 hours). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the enantioenriched dihydropyridine.
Logical Workflow of Catalytic Multicomponent Reactions
The following diagrams illustrate the general workflows for the Biginelli and Hantzsch reactions, highlighting the key components and the role of the catalyst.
Caption: General workflow for the organocatalyzed Biginelli reaction.
Caption: General workflow for the organocatalyzed Hantzsch reaction.
Conclusion
The ionic liquid [Bmim]Sac has demonstrated its potential as a highly effective and versatile organocatalyst for important multicomponent reactions such as the Biginelli and Hantzsch syntheses.[1] Its performance, particularly in the Biginelli reaction, is comparable to other well-established organocatalysts, offering high yields under potentially milder and more environmentally friendly conditions.[1] While more direct comparative studies under standardized conditions are needed for a definitive head-to-head ranking, the available data suggests that [Bmim]Sac is a valuable addition to the toolkit of synthetic chemists. Its dual catalytic capability for both Biginelli and Hantzsch-type products further enhances its appeal.[1] The continued exploration of ionic liquids like [Bmim]Sac in organocatalyzed multicomponent reactions holds significant promise for the development of sustainable and efficient synthetic methodologies in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Proline Catalyzed Multicomponent Reaction for Simple and Efficient Synthesis of Tetrahydropyridines Derivatives [ajgreenchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorine-Free vs. Fluorinated Saccharin-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of ionic liquids (ILs) has presented a versatile platform for advancements in various scientific domains, including energy storage and pharmaceutical sciences. Among the vast array of potential ILs, those based on the saccharin anion are gaining attention due to their unique properties and the inherent biocompatibility of the saccharinate moiety. This guide provides a comparative study of fluorine-free and fluorinated saccharin-based ionic liquids, offering insights into their physicochemical properties and potential applications, supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of fluorine into the structure of an ionic liquid can significantly alter its properties. While fluorination can enhance thermal and electrochemical stability, it also raises environmental and cost concerns, making fluorine-free alternatives increasingly attractive.[1][2] This section compares the key physicochemical properties of a representative fluorine-free saccharin-based IL, 1-ethyl-3-methylimidazolium saccharinate ([EMIM][Sac]), with its hypothetical fluorinated counterparts.
While direct comparative data for a homologous series of fluorinated saccharin-based ILs is limited in publicly available literature, we can extrapolate the expected trends based on studies of other fluorinated ILs.[3][4]
| Property | Fluorine-Free ([EMIM][Sac]) | Fluorinated Imidazolium Saccharinate (Expected Trends) |
| Thermal Stability (Tonset) | Lower | Higher |
| Viscosity | Lower | Higher |
| Electrochemical Stability Window | Narrower | Wider |
| Cost & Environmental Impact | Lower | Higher |
Note: The data for [EMIM][Sac] is based on available information for imidazolium-based saccharinate ILs.[4][5] The trends for fluorinated analogues are inferred from broader studies on the effects of fluorination on ionic liquids.[3][4]
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the comparison of fluorine-free and fluorinated saccharin-based ionic liquids.
Synthesis of 1-Ethyl-3-Methylimidazolium Saccharinate ([EMIM][Sac])
Materials: 1-methylimidazole, bromoethane, sodium saccharin, acetonitrile, ethyl acetate.
Procedure:
-
Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br): In a round-bottom flask, equimolar amounts of 1-methylimidazole and bromoethane are reacted, typically in a solvent like acetonitrile, under reflux for several hours. The resulting product, [EMIM]Br, is then isolated and purified.
-
Anion Exchange: The purified [EMIM]Br is dissolved in a suitable solvent, and an equimolar amount of sodium saccharin is added. The mixture is stirred at room temperature to facilitate the metathesis reaction.
-
Purification: The precipitated sodium bromide is removed by filtration. The filtrate, containing the desired [EMIM][Sac], is then washed with a non-polar solvent like ethyl acetate to remove any remaining impurities. The final product is dried under vacuum.[6]
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the onset decomposition temperature (Tonset) of the ionic liquid.
Instrumentation: Thermogravimetric Analyzer.
Procedure:
-
A small sample of the ionic liquid (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The weight loss of the sample is recorded as a function of temperature.
-
The Tonset is determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline and the tangent of the decomposition curve.[7][8][9]
Viscosity Measurement
Objective: To determine the dynamic viscosity of the ionic liquid as a function of temperature.
Instrumentation: Rheometer or viscometer (e.g., falling-ball, vibrating-wire, or rotational viscometer).
Procedure:
-
The ionic liquid sample is placed in the measurement cell of the viscometer.
-
The temperature of the sample is controlled using a thermostat.
-
The viscosity is measured at various temperatures, allowing the sample to equilibrate at each temperature point before measurement.
-
The data is typically presented as a plot of viscosity versus temperature.[10][11][12][13]
Electrochemical Stability Window (ESW) Determination
Objective: To determine the potential range over which the ionic liquid is electrochemically stable.
Instrumentation: Potentiostat/Galvanostat with a three-electrode cell setup (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/Ag+; counter electrode, e.g., platinum wire).
Procedure:
-
The ionic liquid is placed in the electrochemical cell.
-
Cyclic voltammetry (CV) or linear sweep voltammetry (LSV) is performed.
-
The potential is swept from the open-circuit potential to cathodic and anodic limits.
-
The ESW is defined by the potentials at which a significant increase in current is observed, indicating the reduction and oxidation of the electrolyte. The current density cutoff for this determination is typically in the range of 0.1 to 1.0 mA/cm².[2][14][15][16][17]
Logical Workflow for IL Selection and Characterization
The following diagram illustrates the logical workflow for selecting and characterizing ionic liquids for a specific application, such as in drug delivery or energy storage.
Caption: Logical workflow for ionic liquid selection and characterization.
Saccharin-Based Ionic Liquids in Drug Development: A Look at Signaling Pathways
Beyond their role as "green" solvents, saccharin-based ionic liquids hold promise in the pharmaceutical sector. The saccharin moiety itself has been shown to exhibit biological activity, particularly in the context of cancer therapy.
Recent studies have revealed that saccharin can act as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of tumors and plays a crucial role in tumor cell survival and proliferation.[18]
The following diagram illustrates the simplified signaling pathway of CA IX in cancer cells and the inhibitory action of saccharin derivatives.
Caption: Inhibition of the CA IX signaling pathway by saccharin derivatives.
By incorporating the saccharin moiety into an ionic liquid structure, it may be possible to develop novel drug delivery systems that not only enhance the solubility and bioavailability of a therapeutic agent but also provide a synergistic anti-cancer effect through the inhibition of the CA IX pathway.[3][19][20][21][22] This dual-functionality opens up exciting avenues for the design of next-generation cancer therapies. Further research into the formulation of saccharin-based ILs with other active pharmaceutical ingredients is warranted to explore this potential fully.
References
- 1. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novaresearch.unl.pt [novaresearch.unl.pt]
- 5. 1-ethyl-3-methyl imidazolium saccharinate [delnovamaterials.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajer.org [ajer.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gazi.edu.tr [gazi.edu.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ceder.berkeley.edu [ceder.berkeley.edu]
- 16. researchgate.net [researchgate.net]
- 17. jcesr.org [jcesr.org]
- 18. sciencedaily.com [sciencedaily.com]
- 19. researchgate.net [researchgate.net]
- 20. Ionic Liquids for Therapeutic and Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
Saccharin 1-methylimidazole proper disposal procedures
Proper disposal of Saccharin 1-methylimidazole is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely and in compliance with regulations.
Safety and Disposal Overview
This compound should be handled with care, and its disposal must adhere to all federal, state, and local regulations.[1] While Saccharin and its salts have been removed from the U.S. Environmental Protection Agency's (EPA) lists of hazardous constituents and wastes under the Resource Conservation and Recovery Act (RCRA), 1-methylimidazole is considered a hazardous substance.[2][3][4] Therefore, the mixture should be managed as a hazardous waste.
Key Disposal Principles:
-
Regulatory Compliance: All disposal methods must comply with federal, state, and local environmental regulations.[1][5]
-
Waste Segregation: Keep chemical wastes separate from regular trash. Segregate incompatible wastes to prevent dangerous reactions.[6][7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[6]
-
Container Management: Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[6]
-
Professional Disposal: Engage a licensed hazardous waste disposal company for the final disposal of the chemical waste.[8]
Disposal Data Summary
The following table summarizes the key disposal and regulatory information for this compound and its components.
| Chemical | Regulatory Status (U.S. EPA) | Primary Disposal Method | Key Precautions |
| Saccharin | Removed from RCRA hazardous waste lists.[3] | Offer surplus and non-recyclable solutions to a licensed disposal company.[8] May still need to be managed as hazardous waste depending on state and local regulations.[9] | Avoid skin contact.[9] |
| 1-Methylimidazole | Considered a hazardous substance.[2][4] | Dispose of as hazardous waste through a licensed disposal facility.[2][10] Do not dispose of down the drain.[2] | Toxic in contact with skin.[4] Causes severe skin burns and eye damage.[4][11] Avoid breathing vapors.[2] |
| This compound | Treat as hazardous waste due to the 1-methylimidazole component. | Dispose of contents and container in a safe way in accordance with all federal, state, and local regulations.[1] | Wear impermeable gloves, safety glasses, and a lab coat when handling.[1] A NIOSH-approved dust mask is recommended if dust inhalation is possible.[1] |
Procedural Disposal Plan
Follow these step-by-step procedures for the safe disposal of this compound.
Step 1: Waste Identification and Collection
-
Designate as Hazardous Waste: Treat all this compound waste, including unused product, contaminated materials, and spill cleanup debris, as hazardous waste.[6][12]
-
Use Appropriate Containers: Collect the waste in a container that is in good condition, free of leaks, and compatible with the chemical.[6] The container must have a secure, leak-proof closure.[13]
-
Labeling: Affix a "Hazardous Waste" label to the container.[6] The label must include the full chemical name "this compound" and a description of the contents. Do not use abbreviations or chemical formulas.[6]
Step 2: Storage of Chemical Waste
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area near the point of generation.[5]
-
Incompatible Materials: Ensure that the waste is segregated from incompatible materials, such as strong oxidizing agents.[2][8]
-
Secondary Containment: Store the waste container in a secondary containment system, such as a spill tray, to prevent the spread of material in case of a leak.[6][7]
-
Ventilation: Store in a well-ventilated area.[1]
Step 3: Disposal of Unused Product
-
Licensed Disposal Company: Arrange for the pickup and disposal of the unused this compound through a licensed and reputable hazardous waste disposal company.[8]
-
Documentation: Maintain all documentation related to waste generation and disposal as required by regulations.[13]
Step 4: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6][12]
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[6][12]
-
Container Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label.[5][12] The clean, empty container may then be disposed of in the regular trash or recycled, depending on institutional policies.[5]
Spill Cleanup Procedures
In the event of a spill, follow these steps:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and secure the entrance.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including impermeable gloves, safety glasses, a lab coat, and a NIOSH-approved dust mask if there is a risk of dust inhalation.[1]
-
Containment and Cleanup:
-
Waste Disposal: Place all cleanup materials (absorbent, towels, etc.) into a designated hazardous waste container and label it appropriately.[12]
-
Ventilation: Ventilate the area after the cleanup is complete.[9]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. glenresearch.com [glenresearch.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Removal of Saccharin and Its Salts From the Lists of Hazardous Constituents, Hazardous Wastes, and Hazardous Substances [federalregister.gov]
- 4. carlroth.com [carlroth.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. chemos.de [chemos.de]
- 12. vumc.org [vumc.org]
- 13. danielshealth.com [danielshealth.com]
- 14. spectrumchemical.com [spectrumchemical.com]
Standard Operating Procedure: Handling and Disposal of Saccharin 1-methylimidazole
This document provides essential safety and logistical information for the handling and disposal of Saccharin 1-methylimidazole (SMI). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical activator used in DNA and RNA synthesis.[1][2] While comprehensive toxicological properties have not been fully investigated, the available data indicates several hazards.[3] It may be harmful if swallowed, inhaled, or in contact with skin, and it causes eye irritation.[4] The compound is also classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
The required level of protection depends on the specific laboratory operation being performed.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Operation | Eye/Face Protection | Hand Protection | Skin and Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Chemical safety goggles | Impermeable gloves (e.g., Nitrile) | Lab coat | A NIOSH-approved dust mask is recommended where dust inhalation is possible.[4] |
| Dissolving and Solution Handling | Chemical safety goggles | Impermeable gloves (e.g., Nitrile) | Lab coat | Work in a well-ventilated area or chemical fume hood. |
| Running Reactions | Chemical safety goggles and/or face shield[5] | Impermeable gloves (e.g., Nitrile) | Lab coat | Use a certified laboratory chemical fume hood to minimize inhalation exposure.[6] |
| Spill Cleanup | Chemical safety goggles | Impermeable gloves (e.g., Nitrile) | Lab coat | A NIOSH-approved dust mask is recommended for solid spills.[4] |
| Waste Disposal | Chemical safety goggles | Impermeable gloves (e.g., Nitrile) | Lab coat | Not generally required if handling sealed waste containers. |
Operational Plan: Safe Handling Protocol
Handle this compound using safe laboratory practices and avoid all direct contact.[4] An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered.[6] Confirm that all necessary PPE is available and in good condition.
-
Personal Protection: Don the appropriate PPE as specified in Table 1.
-
Handling:
-
Keep the container tightly closed when not in use.[4]
-
Protect the compound from moisture.[4]
-
Avoid breathing dust, fumes, or vapors.[7]
-
Avoid contact with eyes, skin, and clothing.
-
Weigh the solid compound carefully to minimize dust generation.
-
When preparing solutions, add the solid to the solvent slowly.
-
-
Post-Handling: After handling is complete, wash hands thoroughly with soap and water, even after removing gloves.[6] Clean the work area and any equipment used.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
